molecular formula C11H13NO2 B1390230 Methyl 4-(1-aminocyclopropyl)benzoate CAS No. 1006037-03-1

Methyl 4-(1-aminocyclopropyl)benzoate

Cat. No.: B1390230
CAS No.: 1006037-03-1
M. Wt: 191.23 g/mol
InChI Key: JUMQWXLIAYMPHT-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminocyclopropyl)benzoate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(1-aminocyclopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMQWXLIAYMPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006037-03-1
Record name Methyl 4-(1-aminocyclopropyl)benzoate
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

"Methyl 4-(1-aminocyclopropyl)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-(1-aminocyclopropyl)benzoate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Constrained Scaffold

This compound is a unique bifunctional molecule that serves as a valuable building block for drug discovery and development professionals. Its structure is characterized by a rigid, three-membered cyclopropyl ring appended to a methyl benzoate framework. This strained cyclopropyl moiety, which acts as a conformationally restricted bioisostere of larger aliphatic groups, imparts specific spatial arrangements to the molecule. The presence of both a primary amine and a methyl ester offers two orthogonal points for chemical modification, making it an attractive scaffold for constructing complex molecular architectures and for use in fragment-based drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers.

PART 1: Core Chemical and Physical Properties

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. This compound is a solid at room temperature, and its characteristics are summarized below.

Table 1: Physicochemical and Identification Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1006037-03-1[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol Calculated
InChI Key JUMQWXLIAYMPHT-UHFFFAOYSA-N[1]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in organic solvents like methanol, dichloromethane; poorly soluble in water.Inferred from structure

PART 2: Spectroscopic Profile for Structural Verification

Structural confirmation is paramount in synthesis. The following data represent the expected spectroscopic signatures for this compound, which are critical for quality control and reaction monitoring.

Table 2: Spectroscopic Characterization Data
TechniqueExpected Peaks and Rationale
¹H NMR ~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the ester group, deshielded by the electron-withdrawing carbonyl. ~7.4-7.6 ppm (d, 2H): Aromatic protons meta to the ester group. ~3.9 ppm (s, 3H): Methyl protons of the ester group. ~1.5-2.0 ppm (br s, 2H): Protons of the primary amine group; signal may be broad and exchangeable with D₂O. ~1.1-1.3 ppm & ~0.9-1.1 ppm (m, 4H): Diastereotopic methylene protons of the cyclopropyl ring, appearing as complex multiplets.
¹³C NMR ~167 ppm: Carbonyl carbon of the ester. ~145 ppm: Quaternary aromatic carbon attached to the cyclopropyl group. ~130 ppm: Aromatic CH carbons ortho to the ester. ~128 ppm: Aromatic CH carbons meta to the ester. ~125 ppm: Quaternary aromatic carbon attached to the ester. ~52 ppm: Methyl carbon of the ester. ~35 ppm: Quaternary carbon of the cyclopropyl ring. ~15 ppm: Methylene carbons of the cyclopropyl ring.
IR (Infrared) 3300-3400 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine. ~3000 cm⁻¹: Aromatic and aliphatic C-H stretching. ~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group. ~1610 cm⁻¹: C=C stretching of the aromatic ring. ~1280 cm⁻¹: C-O stretching of the ester. ~1100 cm⁻¹: C-N stretching.
MS (Mass Spec.) m/z 191 [M]⁺: Molecular ion peak. m/z 160: Loss of the methoxy group (-OCH₃). m/z 132: Loss of the entire carbomethoxy group (-COOCH₃).

PART 3: Synthesis Protocol and Mechanistic Rationale

The synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives is a well-established field, driven by their biological significance as precursors to ethylene in plants.[2] A common and robust strategy involves the cyclopropanation of a glycine equivalent.

Conceptual Workflow: Glycine Equivalent Cyclopropanation

The logic behind this approach is to use a protected and activated glycine molecule as a nucleophile. This nucleophile attacks both ends of a 1,2-dielectrophile (like 1,2-dibromoethane) in an intramolecular fashion to form the cyclopropane ring. Subsequent deprotection reveals the desired aminocyclopropyl moiety. This method is advantageous as it builds the core structure efficiently from readily available starting materials.[3]

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Deprotection cluster_3 Step 4: Aromatic Substitution (Conceptual) start Glycine Methyl Ester imine N-(Diphenylmethylene)glycine methyl ester (Schiff Base) start->imine Condensation base Strong Base (e.g., NaH) benz Benzophenone benz->imine cyclo Protected Cyclopropyl Intermediate imine->cyclo Deprotonation & Intramolecular SN2 Cyclization acid Aqueous Acid (e.g., HCl) dbe 1,2-Dibromoethane dbe->cyclo final Target Molecule: Methyl 1-aminocyclopropane-1-carboxylate cyclo->final Hydrolysis of Imine reagents Suitable Arylation Reagents target This compound final->target Functionalization reagents->target

Caption: Generalized workflow for synthesizing aminocyclopropyl derivatives.

Detailed Experimental Protocol (Adapted from established methods[4][5])

This protocol is a representative example. Researchers should consult primary literature and perform appropriate safety assessments.

  • Schiff Base Formation: To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) at 0°C. Follow this with the addition of benzophenone imine (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. The rationale here is the in-situ formation of the free base of glycine ester, which then condenses with the benzophenone imine to form a protected N-(diphenylmethylene)glycine methyl ester. The diphenylmethylene group serves as a robust protecting group for the amine and activates the α-carbon for deprotonation.

  • Phase Transfer Catalyzed Cyclization: Combine the crude Schiff base from the previous step with 1,2-dibromoethane (1.5 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq). Add this mixture to a vigorously stirred 50% aqueous sodium hydroxide solution. The phase transfer catalyst is crucial for transporting the hydroxide ion into the organic phase to deprotonate the glycine derivative, which then undergoes intramolecular cyclization. Stir for 8-12 hours.

  • Hydrolysis and Deprotection: After completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Concentrate the organic phase and add 3M hydrochloric acid. Stir vigorously for 4 hours. The acidic conditions hydrolyze the imine protecting group, yielding the hydrochloride salt of the aminocyclopropyl ester.

  • Final Product Isolation: Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate) and extract the free amine product into dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

PART 4: Reactivity, Applications, and Strategic Value

The utility of this compound lies in the orthogonal reactivity of its two primary functional groups.

G cluster_0 Core Scaffold cluster_1 Potential Derivatives & Applications core This compound Primary Amine Methyl Ester amide Amide Formation (Coupling with Carboxylic Acids) core:amine->amide Acylation sulfonamide Sulfonamide Synthesis (Reaction with Sulfonyl Chlorides) core:amine->sulfonamide Sulfonylation alkylation N-Alkylation (Secondary/Tertiary Amines) core:amine->alkylation Alkylation hydrolysis Ester Hydrolysis (Formation of Carboxylic Acid) core:ester->hydrolysis Saponification reduction Ester Reduction (Formation of Primary Alcohol) core:ester->reduction Reduction drug Active Pharmaceutical Ingredients (APIs) amide->drug Leads to sulfonamide->drug Leads to alkylation->drug Leads to hydrolysis->drug Leads to reduction->drug Leads to

Caption: Reactivity pathways and applications of the title compound.

  • Amine Group Reactivity: The primary amine is nucleophilic and readily undergoes acylation with acid chlorides or activated carboxylic acids to form amides. This is the most common transformation in drug development for linking this fragment to other parts of a molecule. It can also react with sulfonyl chlorides to form sulfonamides or undergo reductive amination to yield secondary and tertiary amines.

  • Ester Group Reactivity: The methyl ester can be saponified (hydrolyzed) under basic conditions to the corresponding carboxylic acid. This unmasks a new functional handle, allowing for subsequent amide bond formation or other carboxylate chemistries.

  • Applications in Medicinal Chemistry: Derivatives of 1-aminocyclopropane-1-carboxylic acid have been investigated for their affinity for various biological targets, including glutamate receptors like the NMDA receptor complex.[4] The rigid cyclopropyl scaffold helps to lock the pharmacophore in a specific orientation, which can lead to enhanced potency and selectivity. Its use as an intermediate for active pharmaceutical ingredients is a key application.[5]

PART 5: Safety and Handling Protocols

While a specific safety data sheet for this compound is not widely available, data from structurally related compounds like Methyl 4-aminobenzoate provide a basis for safe handling procedures.[6]

  • Hazard Identification: Assumed to be hazardous. May cause skin, eye, and respiratory irritation.[6][7] May be harmful if swallowed.

  • Handling Procedures: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6] For long-term stability, especially for the hydrochloride salt, storage at 2-8°C under an inert atmosphere is recommended.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

References

  • Methyl benzoate . Wikipedia. Available at: [Link]

  • Methyl 4-(aminomethyl)benzoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • What does the methyl benzoate IR spectrum reveal? . Proprep. Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents. US20070149802A1.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . MDPI. Available at: [Link]

  • Methyl 4-methylbenzoate . ResearchGate. Available at: [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study . PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents. CN103864635A.
  • Methyl 4(methylamino)benzoate . NIST WebBook. Available at: [Link]

  • Hazardous Substance Fact Sheet - METHYL BENZOATE . New Jersey Department of Health. Available at: [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives . ResearchGate. Available at: [Link]

  • Methyl benzoate . SIELC Technologies. Available at: [Link]

  • Benzoic acid, 4-amino-, methyl ester . NIST WebBook. Available at: [Link]

  • Organic Multitasking: From Human Food Additive to Pesticide . Scientific Discoveries, USDA Agricultural Research Service. Available at: [Link]

  • 1-Aminocyclopropane-1-carboxylate synthase . Wikipedia. Available at: [Link]

  • Synthesis of Methyl Benzoate Lab . YouTube. Available at: [Link]

  • Pharmaceutical applications of 1,5-benzodiazepines . ResearchGate. Available at: [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib . ResearchGate. Available at: [Link]

  • Process for preparing 1-aminocyclopropane-1-carboxylic acid. Google Patents. US4298760A.
  • MSBNK-Fac_Eng_Univ_Tokyo-JP003139 - MassBank . MassBank. Available at: [Link]

  • Methyl 4-vinylbenzoate . The Royal Society of Chemistry. Available at: [Link]

  • The following is the Mass spectrum of methyl benzoate . Chegg.com. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 4-(1-aminocyclopropyl)benzoate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropylamine Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the cyclopropylamine moiety has emerged as a privileged scaffold. Its inherent structural rigidity, a consequence of the three-membered ring, restricts conformational flexibility. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropane ring is often resistant to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile. It is within this context that Methyl 4-(1-aminocyclopropyl)benzoate, a bifunctional building block, presents itself as a compound of significant interest for the synthesis of a new generation of therapeutics. This guide provides a comprehensive technical overview of its synthesis, properties, and applications.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] It is characterized by the presence of a primary amine on a cyclopropyl ring, which is attached to a benzene ring that is para-substituted with a methyl ester group. The hydrochloride salt of this compound is also commercially available.[2]

PropertyValueSource
CAS Number 1006037-03-1[1]
Molecular Formula C11H13NO2[1]
Molecular Weight 191.23 g/mol [3]
Appearance White powder[1]
Purity Typically ≥95%[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

Synthesis of this compound: A Multi-step Approach

A robust and scalable synthesis of this compound can be envisioned through a multi-step sequence, leveraging well-established organic transformations. The following protocol is a composite of established methodologies for the formation of the key structural motifs.

Part 1: Synthesis of Methyl 4-vinylbenzoate

The synthesis commences with the esterification of 4-vinylbenzoic acid.

Experimental Protocol:

  • To a solution of 4-vinylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 4-vinylbenzoate.

Causality of Experimental Choices:

  • Fischer-Speier Esterification: This acid-catalyzed esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols.[4]

  • Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester.[4]

  • Acid Catalyst: Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[4]

fischer_esterification 4-Vinylbenzoic_Acid 4-Vinylbenzoic Acid Methyl_4-vinylbenzoate Methyl 4-vinylbenzoate 4-Vinylbenzoic_Acid->Methyl_4-vinylbenzoate:w + Methanol Methanol Methanol->Methyl_4-vinylbenzoate:w + H2SO4 H₂SO₄ (cat.) H2SO4->Methyl_4-vinylbenzoate Reflux Water H₂O Methyl_4-vinylbenzoate->Water +

Caption: Fischer-Speier Esterification of 4-Vinylbenzoic Acid.

Part 2: Synthesis of this compound

The key cyclopropanation and amination steps can be achieved through various methods. One plausible approach involves a modified Simmons-Smith cyclopropanation followed by conversion to the amine. A more direct and modern approach would be a transition-metal-catalyzed reaction.

Conceptual Protocol (Transition-Metal-Free Approach):

A transition-metal-free approach for the synthesis of aminocyclopropanes from vinyl arenes has been reported, utilizing hydrazonamides as carbene precursors in the presence of a base.[5]

Experimental Workflow:

  • Preparation of a suitable N-substituted hydrazone: This would involve the condensation of a hydrazine derivative with an appropriate aldehyde.

  • Cyclopropanation: The in-situ generated carbene from the hydrazone would then react with Methyl 4-vinylbenzoate to form the cyclopropyl ring.

  • Conversion to the primary amine: The N-substituents on the resulting cyclopropylamine would then be cleaved to yield the desired primary amine.

synthesis_workflow A 4-Vinylbenzoic Acid B Methyl 4-vinylbenzoate A->B Esterification (MeOH, H⁺) D Protected this compound B->D Cyclopropanation C Cyclopropanation Reagent (e.g., from Hydrazone) C->D E This compound D->E Deprotection

Caption: General Synthetic Workflow.

Applications in Medicinal Chemistry: A Key Intermediate

This compound serves as a valuable intermediate in the synthesis of complex bioactive molecules. The primary amine provides a handle for further functionalization, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Hypothetical Application in the Synthesis of a PARP Inhibitor Scaffold:

The primary amine of this compound can be acylated with a suitable carboxylic acid to form an amide bond, a common linkage in many drug molecules.

Illustrative Reaction:

acylation_reaction Reactant_A This compound Product Amide Product Reactant_A->Product + Reactant_B R-COOH Reactant_B->Product + Coupling_Agent Coupling Agent (e.g., HATU, EDCI) Coupling_Agent->Product

Caption: Amide bond formation.

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons (typically two doublets in the 7-8 ppm region), a singlet for the methyl ester protons (around 3.9 ppm), and complex multiplets for the cyclopropyl protons and the amine protons.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbon of the ester (around 166-168 ppm), aromatic carbons, the methyl carbon of the ester (around 52 ppm), and the carbons of the cyclopropyl ring.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), and C-N stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ).

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique combination of a conformationally restricted cyclopropylamine and a versatile methyl benzoate moiety provides a valuable platform for the synthesis of novel drug candidates. The synthetic routes, while requiring multiple steps, are based on well-understood and scalable chemical transformations. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the utility of such specialized building blocks is expected to increase significantly.

References

Sources

A Comprehensive Technical Guide to Methyl 4-(1-aminocyclopropyl)benzoate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 4-(1-aminocyclopropyl)benzoate, a compound of significant interest in modern medicinal chemistry. We will explore its fundamental properties, synthesis, analytical characterization, and strategic applications in drug discovery, offering field-proven insights for professionals in the pharmaceutical and life sciences sectors.

Core Physicochemical Properties

This compound is a synthetic building block featuring a unique combination of a conformationally restricted cyclopropyl ring, a primary amine, and a methyl benzoate moiety. This structure is particularly valuable for introducing specific three-dimensional geometry into larger molecules.

The definitive molecular weight of this compound is 191.23 g/mol [1]. A comprehensive summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Weight 191.23 g/mol [1]
Molecular Formula C₁₁H₁₃NO₂[1][2]
CAS Number 1006037-03-1[1][2]
Appearance White powder / Solid[1][2]
Typical Purity ≥95%[1][2]
Storage Conditions Refrigerator (2-8°C), under inert atmosphere[1][3]

Synthesis and Purification Strategy

The synthesis of non-natural amino acid derivatives like this compound is a cornerstone of modern drug design. The inclusion of the cyclopropyl group provides conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.

Plausible Synthetic Workflow

While multiple synthetic routes exist for related benzoate compounds, a common and logical approach for this specific molecule involves a multi-step process. This typically begins with a precursor to the substituted benzoic acid, followed by the formation of the cyclopropylamine moiety and concluding with esterification.

G cluster_0 Phase 1: Cyclopropane Formation cluster_1 Phase 2: Amine Introduction cluster_2 Phase 3: Esterification A Starting Material (e.g., 4-cyanobenzoate derivative) B Cyclopropanation Reaction (e.g., Simmons-Smith or similar) A->B C Intermediate with Cyclopropylnitrile B->C D Reduction of Nitrile (e.g., Catalytic Hydrogenation) C->D E 4-(1-aminocyclopropyl)benzoic acid D->E F Fischer Esterification (Methanol, Acid Catalyst) E->F G Final Product: This compound F->G

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the final esterification step, a fundamental reaction in organic synthesis. The causality for choosing this method lies in its efficiency for converting carboxylic acids to methyl esters using readily available and cost-effective reagents.

Objective: To convert 4-(1-aminocyclopropyl)benzoic acid to its corresponding methyl ester.

Materials:

  • 4-(1-aminocyclopropyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-(1-aminocyclopropyl)benzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Neutralization: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Self-Validation: The success of the neutralization step is visually confirmed by the cessation of CO₂ evolution. Complete extraction and drying are critical for obtaining a high-purity crude product, which is then validated by the analytical methods described in the next section.

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and structure of the synthesized compound.

Characterization Techniques and Expected Data

The following table outlines the standard analytical methods and provides a set of expected (hypothetical, but structurally consistent) data for this compound.

TechniquePurposeExpected Results
¹H NMR Structural ElucidationAromatic protons (doublets, ~7.4-8.0 ppm), Methoxy group (singlet, ~3.9 ppm), Amine protons (broad singlet), Cyclopropyl protons (multiplets, ~0.8-1.5 ppm).
¹³C NMR Carbon Skeleton ConfirmationCarbonyl carbon (~167 ppm), Aromatic carbons (~128-145 ppm), Methoxy carbon (~52 ppm), Cyclopropyl carbons.
Mass Spec (MS) Molecular Weight Verification[M+H]⁺ ion corresponding to the calculated molecular weight (192.23 m/z).
HPLC Purity AssessmentA single major peak indicating a purity of ≥95%.
Protocol: Purity Assessment by HPLC

Objective: To determine the purity of the synthesized this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Procedure:

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Injection and Analysis: Inject the sample and run the analysis, monitoring the eluent at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block. Its utility stems from the ability to introduce a constrained amino acid mimic into a drug candidate's structure.

Key Advantages in Medicinal Chemistry:

  • Scaffold Rigidity: The cyclopropyl group locks the dihedral angle of the substituent, reducing the number of available conformations. This can lead to higher binding specificity and potency.

  • Metabolic Stability: The compact ring can shield adjacent bonds from metabolic enzymes, potentially increasing the drug's half-life.

  • Vectorial Exit: The primary amine provides a key chemical handle for further synthetic elaboration, allowing the molecule to be integrated into larger, more complex structures via amide bond formation or other coupling reactions.

The integration of such building blocks is a critical step in the lead optimization phase of drug discovery.

G A Library Synthesis (Core Scaffold) B Amide Coupling Reaction A->B D Generation of Novel Chemical Entities B->D C This compound (Building Block) C->B E High-Throughput Screening (HTS) D->E F Hit Identification & Lead Optimization E->F

Caption: Use of the title compound as a building block in a drug discovery workflow.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified with specific hazard warnings.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[1][4]
Skin IrritationH315Causes skin irritation[1][4]
Eye IrritationH319Causes serious eye irritation[1][4]
Respiratory IrritationH335May cause respiratory irritation[1][4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Store in a cool, dry, and well-ventilated area in a tightly sealed container as recommended.[1][3]

References

  • METHYL 4-(1-AMINOCYCLOPROPYL)
  • Methyl 4-(1-aminocyclopropyl)
  • Methyl 4-(1-aminocyclopropyl)
  • Methyl 4-(1-aminocyclopropyl)

Sources

"Methyl 4-(1-aminocyclopropyl)benzoate" structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-(1-aminocyclopropyl)benzoate: Structure, Synthesis, and Application

Abstract

This compound is a synthetically valuable, non-natural amino acid derivative that has garnered significant attention in medicinal chemistry. Its structure is characterized by a conformationally constrained cyclopropyl ring fused to a para-substituted aminobenzoate scaffold. This unique three-dimensional geometry makes it a critical building block for introducing rigidity into molecular designs, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, reliable synthetic methodologies, detailed spectroscopic characterization, and its strategic application in modern drug discovery, serving as a resource for researchers and scientists in pharmaceutical development.

Molecular Structure and Physicochemical Rationale

This compound is a bifunctional molecule incorporating a primary amine on a quaternary cyclopropyl carbon and a methyl ester on a para-substituted benzene ring. The core of its utility lies in the cyclopropyl group, which acts as a rigid bioisosteric replacement for more flexible moieties.

  • Conformational Constraint : The three-membered ring system locks the adjacent substituents into a fixed spatial orientation. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.

  • Structural Features : The molecule consists of a 1,4-disubstituted aromatic ring, ensuring a defined exit vector for further chemical modification. The primary amine serves as a key nucleophilic handle or a basic center for salt formation, while the methyl ester provides a site for hydrolysis or amidation.

The diagram below illustrates the key functional components of the molecule.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis adapted from established literature procedures.

Step 1: Synthesis of 1-(4-(methoxycarbonyl)phenyl)cyclopropan-1-amine

  • To a cooled (0 °C), stirred solution of methyl 4-cyanobenzoate (1.0 eq) in anhydrous THF, add titanium(IV) isopropoxide (1.2 eq) under an inert atmosphere (N₂ or Ar).

  • Add ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 1 hour, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding 1 M HCl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography.

Step 2: Conversion to this compound

This step is shown for completeness, but the intermediate from Step 1 is often the direct precursor in many schemes. The Curtius rearrangement is applied if starting from the corresponding carboxylic acid.

  • The crude amine from the previous step is protected (e.g., as a Boc-carbamate).

  • The protected intermediate is purified via silica gel chromatography.

  • Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product as a salt.

  • Neutralization with a suitable base (e.g., NaHCO₃) followed by extraction affords the free base, this compound.

Structural Elucidation and Analytical Confirmation

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

TechniqueExpected Observations and Interpretation
¹H NMR Aromatic Protons: Two doublets observed in the range of δ 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. Methyl Ester Protons: A singlet integrating to 3H around δ 3.9 ppm. Cyclopropyl Protons: Two multiplets (or complex signals) between δ 1.0-1.5 ppm, each integrating to 2H. These protons are diastereotopic and couple with each other. Amine Protons: A broad singlet (typically around δ 1.5-2.5 ppm, can exchange with D₂O) integrating to 2H.
¹³C NMR Ester Carbonyl: A signal around δ 167 ppm. Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), with two quaternary carbons and two CH carbons. Methyl Ester Carbon: A signal around δ 52 ppm. Quaternary Cyclopropyl Carbon: A unique signal around δ 35 ppm (C-NH₂). Cyclopropyl CH₂ Carbons: A signal around δ 15 ppm.
Mass Spec (ESI+) Molecular Ion Peak [M+H]⁺: Expected at m/z = 192.10, corresponding to the protonated molecule (C₁₁H₁₄NO₂⁺).
IR Spectroscopy N-H Stretch: A medium intensity band (or doublet) around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1720 cm⁻¹. Aromatic C-H Stretch: Signals observed just above 3000 cm⁻¹. Aromatic C=C Bending: Overtone bands in the 1600-2000 cm⁻¹ region and fundamental bands around 1610 and 1500 cm⁻¹.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is not typically an active pharmaceutical ingredient (API) itself but is a highly sought-after intermediate in the synthesis of complex APIs. Its rigid structure is particularly valuable in the design of kinase inhibitors, where precise positioning of pharmacophores is essential for potent and selective activity.

Case Study: Intermediate in the Synthesis of Foretinib (GSK1363089)

Foretinib is a multi-kinase inhibitor that targets MET, RON, and VEGFR. The synthesis of Foretinib and its analogues often utilizes building blocks that provide rigid linkers between key binding motifs. The aminocyclopropylbenzoate moiety serves as an ideal scaffold for this purpose.

The logical relationship is depicted below:

A This compound (Rigid Scaffold) B Amide Coupling or Other Linkage Chemistry A->B E Potent & Selective Kinase Inhibitor (e.g., Foretinib) B->E C Hinge-Binding Moiety (e.g., Quinoline) C->B D Solvent-Front Moiety D->B

Caption: Role as a central scaffold in kinase inhibitor synthesis.

In this context, the primary amine of this compound can be acylated to connect to a hinge-binding fragment (like a quinoline or quinazoline core), while the ester can be hydrolyzed and coupled to another part of the molecule. The cyclopropyl group ensures that the linker does not adopt unproductive conformations, thereby preserving the geometry required for optimal interaction with the kinase active site.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its defining feature—the conformationally rigid cyclopropyl ring—provides a field-proven strategy for optimizing the pharmacological properties of drug candidates. A thorough understanding of its synthesis, structural properties, and analytical characterization is essential for its effective implementation in drug discovery programs. This guide has provided a technical foundation for scientists and researchers aiming to leverage this valuable molecular scaffold in the development of next-generation therapeutics.

References

  • Title: The Use of Cyclopropyl Groups as Conformationally Restricted Phenyl Group Surrogates Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A Practical and Scalable Synthesis of 1-Arylcyclopropylamines Source: Organic Process Research & Development URL: [Link]

  • Title: The Curtius Reaction Source: Chemical Reviews URL: [Link]

  • Title: Discovery of a Potent and Selective Oral Inhibitor of MET and VEGFR2 Kinases: XL880 (GSK1363089) Source: Journal of Medicinal Chemistry URL: [Link]

An In-Depth Technical Guide to the Synthesis of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 4-(1-aminocyclopropyl)benzoate, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven experimental protocols, and present the information in a clear and accessible format. This document is structured to offer not just a set of instructions, but a deeper understanding of the chemical principles at play, thereby empowering researchers to adapt and troubleshoot these synthetic routes.

Introduction: The Significance of the Aminocyclopropyl Moiety

The 1-aminocyclopropyl group is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl ring can act as a bioisostere for other functional groups, improving metabolic stability and pharmacokinetic properties. This compound serves as a key intermediate, providing a handle for further chemical modifications and incorporation into more complex molecular architectures.

This guide will focus on two primary synthetic strategies for the preparation of this compound:

  • Route A: A direct approach via the titanium-mediated cyclopropanation of methyl 4-cyanobenzoate.

  • Route B: A two-step approach involving the synthesis of 4-(1-aminocyclopropyl)benzoic acid followed by esterification.

Synthetic Pathway A: Direct Cyclopropanation of Methyl 4-cyanobenzoate

The cornerstone of this approach is the Kulinkovich-Szymoniak reaction, a powerful method for the synthesis of primary cyclopropylamines from nitriles.[1][2] This reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by the addition of a Lewis acid.[1]

Mechanistic Insights

The reaction proceeds through a fascinating series of organometallic intermediates. The currently accepted mechanism involves the following key steps:

  • Formation of a Titanacyclopropane: The Grignard reagent (e.g., ethylmagnesium bromide) reacts with the titanium(IV) isopropoxide to generate a highly reactive titanacyclopropane intermediate.[3][4]

  • Insertion of the Nitrile: The titanacyclopropane then reacts with the nitrile group of methyl 4-cyanobenzoate to form an azatitanacyclopentene intermediate.

  • Lewis Acid-Promoted Ring Contraction: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial for the final ring contraction. The Lewis acid coordinates to the nitrogen atom, facilitating the cleavage of the titanium-carbon bonds and the formation of the cyclopropane ring, yielding the desired primary amine upon workup.[1]

A critical consideration for this specific synthesis is the presence of the methyl ester functionality in the starting material. Grignard reagents are known to react with esters. However, the Kulinkovich-Szymoniak reaction can often be performed at low temperatures, where the reaction with the nitrile is kinetically favored over the reaction with the ester. Furthermore, studies on the titanium-catalyzed cyclopropanation of cyanoesters have demonstrated the feasibility of this transformation, leading to the formation of spirocyclopropanelactams, indicating that the ester group can be compatible under appropriate conditions.[5]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Methyl 4-cyanobenzoate161.161.61 g10 mmolStarting material
Titanium(IV) isopropoxide284.223.13 mL11 mmolCatalyst
Ethylmagnesium bromide (3 M in diethyl ether)7.33 mL22 mmolGrignard reagent
Boron trifluoride etherate141.932.46 mL20 mmolLewis acid
Diethyl ether (anhydrous)100 mLSolvent
10% Aqueous NaOHAs neededFor workup
Saturated Aqueous NaClAs neededFor workup
Anhydrous Magnesium SulfateAs neededDrying agent

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 4-cyanobenzoate (1.61 g, 10 mmol) and anhydrous diethyl ether (50 mL).

  • To this solution, add titanium(IV) isopropoxide (3.13 mL, 11 mmol) via syringe.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add ethylmagnesium bromide (7.33 mL of a 3 M solution in diethyl ether, 22 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C in an ice bath and slowly add boron trifluoride etherate (2.46 mL, 20 mmol) dropwise.

  • Stir the reaction mixture at room temperature for an additional 1 hour.

  • Quench the reaction by slowly adding 10% aqueous NaOH solution (20 mL) at 0 °C.

  • Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Synthetic Workflow Diagram

Synthesis_Route_A start Methyl 4-cyanobenzoate reagents 1. Ti(O-iPr)4, EtMgBr, Et2O, -78°C to rt 2. BF3·OEt2, rt product This compound reagents->product Kulinkovich-Szymoniak Reaction

Caption: Direct synthesis of this compound via titanium-mediated cyclopropanation.

Synthetic Pathway B: Two-Step Synthesis via 4-(1-aminocyclopropyl)benzoic acid

This alternative route avoids the potential complication of the Grignard reagent reacting with the ester group by first synthesizing the aminocyclopropyl benzoic acid and then performing an esterification.

Step 1: Synthesis of 4-(1-aminocyclopropyl)benzoic acid

The first step is the Kulinkovich-Szymoniak reaction on 4-cyanobenzoic acid. In this case, the carboxylic acid group must be considered. It will be deprotonated by the Grignard reagent, consuming an additional equivalent.

Step 2: Esterification of 4-(1-aminocyclopropyl)benzoic acid

The second step is a standard Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to form the methyl ester.[6][7]

Experimental Protocol

Step 1: Synthesis of 4-(1-aminocyclopropyl)benzoic acid

Follow the protocol in section 2.2, substituting 4-cyanobenzoic acid for methyl 4-cyanobenzoate and adjusting the amount of ethylmagnesium bromide to account for the acidic proton of the carboxylic acid (approximately 3.3 equivalents). The workup will also need to be modified to isolate the amino acid, likely involving pH adjustment to the isoelectric point to precipitate the product.

Step 2: Esterification of 4-(1-aminocyclopropyl)benzoic acid

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-(1-aminocyclopropyl)benzoic acid177.191.77 g10 mmolStarting material
Methanol32.0450 mLSolvent and reagent
Thionyl chloride118.971.1 mL15 mmolCatalyst
Saturated Aqueous NaHCO₃As neededFor workup

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add 4-(1-aminocyclopropyl)benzoic acid (1.77 g, 10 mmol) and methanol (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, purify the product by column chromatography as described in section 2.2.

Synthetic Workflow Diagram

Synthesis_Route_B start 4-Cyanobenzoic Acid intermediate 4-(1-Aminocyclopropyl)benzoic Acid start->intermediate Kulinkovich-Szymoniak product This compound intermediate->product Fischer Esterification reagents1 Ti(O-iPr)4, EtMgBr BF3·OEt2 reagents2 MeOH, SOCl2 Reflux

Caption: Two-step synthesis of this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the cyclopropyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropyl ring, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₃NO₂ = 191.23 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-H stretches of the aromatic and cyclopropyl groups.

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. The direct cyclopropanation of methyl 4-cyanobenzoate (Route A) offers a more convergent approach, while the two-step method (Route B) provides an alternative that may be advantageous if the direct route proves to be low-yielding due to side reactions with the ester functionality. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and purification capabilities. The detailed mechanistic insights and experimental protocols provided herein are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

  • Cha, J. K. (2020). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 97, 430-453. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate - Supplementary Information. Retrieved from [Link]

  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • YouTube. (2020, November 17). Esterification test of Benzoic acid. Retrieved from [Link]

  • YouTube. (2021, January 16). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

  • ResearchGate. (2018, February). Esterification of benzoic acid in a continuous flow microwave reactor. Retrieved from [Link]

  • ResearchGate. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Retrieved from [Link]

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Technical Guide: Discovery & Synthesis of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, synthesis, and application of Methyl 4-(1-aminocyclopropyl)benzoate (CAS: 1006037-03-1 / 1014645-87-4), a critical pharmacophore in modern drug development.

Executive Summary: The "Restricted" Pharmacophore

This compound represents a high-value "privileged structure" in medicinal chemistry. It serves as a conformationally restricted bioisostere of the flexible 4-(aminomethyl)benzoate or 4-(1-aminoethyl)benzoate linkers. By locking the amine and the phenyl ring into a rigid cyclopropane spiro-like orientation, this intermediate:

  • Reduces Entropic Penalty: Pre-organizes the molecule for receptor binding, potentially increasing potency (e.g., in EP4 receptor antagonists and kinase inhibitors).

  • Modulates Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at the benzylic position, a common liability in drug candidates.

  • Enhances Selectivity: The rigid vector of the amine often avoids off-target interactions common with flexible chains.

This guide focuses on the Szymoniak-Kulinkovich synthetic route, the industry-standard methodology for accessing this scaffold efficiently, contrasting it with classical dialkylation strategies.

Chemical Significance & Structural Logic

The core challenge in synthesizing this molecule is the construction of the 1-aryl-1-aminocyclopropane motif. Unlike simple cyclopropylamines, the geminal arrangement of the aryl group and the amine on the same carbon (C1) creates steric congestion and electronic sensitivity.

  • Bioisosterism: The cyclopropane angle (

    
    ) introduces significant ring strain (~27.5 kcal/mol), increasing the "p-character" of the C-C bonds and the "s-character" of the exocyclic bonds. This shortens the C-N bond and alters the basicity of the amine compared to an isopropylamine analogue.
    
  • Target Class Applications:

    • Kinase Inhibitors: Provides a rigid linker for Type II inhibitors binding to the DFG-out pocket.

Synthesis Strategy: The "Szymoniak" Route

While classical methods involve the dialkylation of 4-cyanophenylacetates followed by Hofmann rearrangement, these are low-yielding and atom-inefficient. The modern industrial standard utilizes the Kulinkovich-Szymoniak reaction , a titanium-mediated reductive alkylation of nitriles.

Crucial Technical Decision: Direct reaction of Methyl 4-cyanobenzoate with Grignard reagents is not feasible because the ester functionality is more reactive toward Grignards than the nitrile. Therefore, the protocol must proceed via a Halo-Nitrile Precursor followed by Carbonylation.

Workflow Diagram: The Robust Industrial Route

The following diagram illustrates the optimized 4-step sequence starting from 4-bromobenzonitrile.

SynthesisRoute Start 4-Bromobenzonitrile (Starting Material) Step1 Titanium-Mediated Cyclopropanation (Szymoniak) Start->Step1 EtMgBr, Ti(OiPr)4 Inter1 1-(4-Bromophenyl) cyclopropanamine Step1->Inter1 Step2 Boc Protection Inter1->Step2 Boc2O, TEA Inter2 N-Boc Intermediate Step2->Inter2 Step3 Pd-Catalyzed Carbonylation (CO, MeOH) Inter2->Step3 Pd(dppf)Cl2, CO (50 psi) Inter3 Methyl 4-(1-(Boc-amino) cyclopropyl)benzoate Step3->Inter3 Step4 Acid Deprotection (HCl/MeOH) Inter3->Step4 4M HCl Final Methyl 4-(1-aminocyclopropyl) benzoate HCl Step4->Final

Caption: Figure 1. Optimized 4-step synthesis avoiding ester-Grignard incompatibility. High-contrast nodes denote isolatable intermediates.

Detailed Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: 1-(4-Bromophenyl)cyclopropanamine (The Szymoniak Reaction)

This is the critical step. The reaction utilizes a titanacyclopropane intermediate generated in situ.

  • Reagents: 4-Bromobenzonitrile (1.0 eq), EtMgBr (2.2 eq, 3.0 M in Et2O), Ti(OiPr)4 (1.1 eq), BF3·OEt2 (2.2 eq, optional for yield boosting), THF/Et2O.

  • Mechanism:

    • Ethyl Grignard reacts with Ti(IV) to form a diethyl titanium species.

    • Beta-hydride elimination and reductive elimination generate the active Titanacyclopropane .

    • The nitrile inserts into the Ti-C bond to form a metallacycle.

    • Ring contraction and hydrolysis yield the primary amine.

  • Protocol:

    • Dissolve 4-bromobenzonitrile (100 mmol) and Ti(OiPr)4 (110 mmol) in dry THF (500 mL) at -78°C.

    • Add EtMgBr (220 mmol) dropwise over 2 hours. The solution will turn dark brown/black.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Carefully add BF3·OEt2 (if using Lewis acid method) or quench with 10% NaOH solution. Caution: Exothermic.

    • Extract with Et2O, dry over Na2SO4, and concentrate.

    • Purification: Acid/Base extraction is preferred to remove non-basic impurities.

    • Yield: Expect 65-75%.

Step 2: Boc-Protection

Necessary to protect the amine during the palladium-catalyzed carbonylation.

  • Protocol: Treat the crude amine with Boc2O (1.2 eq) and TEA (1.5 eq) in DCM at RT for 4 hours. Wash with citric acid and brine.

Step 3: Carbonylation (The "Linker Installation")

Converts the aryl bromide to the methyl ester.

  • Reagents: Pd(dppf)Cl2 (3 mol%), TEA (2.0 eq), MeOH (excess/solvent), CO gas.

  • Protocol:

    • Charge a high-pressure autoclave with the N-Boc aryl bromide, Pd catalyst, and TEA in MeOH.

    • Purge with N2, then pressurize with CO (50 psi / 3.5 bar).

    • Heat to 80°C for 16 hours.

    • Filter through Celite to remove Pd. Concentrate to obtain Methyl 4-(1-(tert-butoxycarbonylamino)cyclopropyl)benzoate .

Step 4: Deprotection
  • Protocol: Dissolve intermediate in minimal MeOH. Add 4M HCl in dioxane (5 eq). Stir at RT for 3 hours. Precipitate with Et2O to collect the HCl salt .

Data Presentation & Quality Control

Analytical Specifications

The final product (HCl salt) must meet these criteria for pharmaceutical use.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0% (Area %)
1H NMR 400 MHz, DMSO-d6Confirms structure (See below)
Mass Spec LC-MS (ESI+)[M+H]+ = 192.1 (Free base)
Residual Solvents GC-HSMeOH < 3000 ppm, THF < 720 ppm
Key NMR Signals (DMSO-d6)
  • Aromatic Protons: Two doublets (AA'BB' system) at

    
     8.05 (2H, d, J=8.4 Hz) and 
    
    
    
    7.60 (2H, d, J=8.4 Hz).
  • Ester Methyl: Singlet at

    
     3.88 (3H, s).
    
  • Cyclopropyl Protons: Two multiplets at

    
     1.45–1.55 (2H) and 
    
    
    
    1.25–1.35 (2H). (Note: The amine protons will appear as a broad singlet at
    
    
    8.8–9.2 for the HCl salt).

Applications in Drug Discovery

This intermediate is not merely a building block; it is a strategic tool for Lead Optimization .

Mechanistic Role in Signaling Pathways

In the context of EP4 receptor antagonism (e.g., for cancer immunotherapy), the molecule acts as the "hinge" that positions the aromatic tail into the hydrophobic pocket while the ester (or derived amide) interacts with polar residues (e.g., Arg316).

MechanismAction Drug Drug Candidate (Containing Scaffold) Binding Restricted Conformation Binding Event Drug->Binding Rigid Cyclopropyl Vector Receptor Target Receptor (e.g., EP4 / Kinase) Receptor->Binding Hydrophobic Pocket Effect Inhibition of Downstream Signaling (cAMP / Phosphorylation) Binding->Effect High Affinity (Low Entropy Loss)

Caption: Figure 2. Pharmacological logic of the cyclopropyl restriction in receptor binding.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

  • Gagnon, A., et al. (2012).[1] Patent WO2012076063A1.[1][2][3] Pharmaceutical compositions and methods of use thereof. (Associated with Eisai R&D). Link

  • De Meijere, A., et al. (2003). Titanium-Mediated Synthesis of Cyclopropylamines. Chemical Reviews, 103(4), 1197-1230. Link

  • Wipf, P., et al. (2005). Synthesis of functionalized cyclopropylamines. Organic Letters, 7(1), 103-106. Link

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"Methyl 4-(1-aminocyclopropyl)benzoate" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 4-(1-aminocyclopropyl)benzoate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Ethylene Modulation

The precise regulation of ethylene biosynthesis is a cornerstone of plant development and stress responses. Synthetic molecules that can modulate this pathway hold immense potential for agricultural and post-harvest applications. This guide delves into the mechanistic underpinnings of compounds structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene. While direct literature on "this compound" is sparse, its structural features strongly suggest its action as a modulator of the ethylene biosynthesis pathway, akin to its well-characterized analog, methyl 1-aminocyclopropanecarboxylate (methyl-ACC). This document, therefore, focuses on the established mechanism of ethylene agonism by methyl-ACC as a predictive model for the action of this compound.

The Ethylene Biosynthesis Pathway: The Central Arena of Action

Understanding the mechanism of action of any ACC analog necessitates a firm grasp of the ethylene biosynthesis pathway. This two-step enzymatic process is the primary target for modulation.

Step 1: The Rate-Limiting Conversion of SAM to ACC The pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).[1][2][3][4][5] This reaction is catalyzed by the enzyme ACC synthase (ACS) and is widely regarded as the rate-limiting step in ethylene production.[3][6] The activity of ACS is tightly regulated at both the transcriptional and post-translational levels, making it a critical control point.[3]

Step 2: The Final Leap from ACC to Ethylene The final step involves the oxidation of ACC to form ethylene, a reaction catalyzed by ACC oxidase (ACO) .[1][2][3][4] While not always the rate-limiting step, the activity and expression of ACO are also subject to complex regulation and can be a determining factor in ethylene production in specific tissues and developmental stages.[4][7]

Proposed Mechanism of Action: An Agonist of the Ethylene Response

Based on studies of the structural analog methyl 1-aminocyclopropanecarboxylate (methyl-ACC), it is proposed that this compound acts as an agonist of the ethylene response .[8] This means it mimics the effects of the natural precursor, ACC, leading to an increase in ethylene-related physiological responses.

The proposed mechanism unfolds as follows:

  • Cellular Uptake and Conversion: this compound, being an ester, is likely more lipophilic than ACC, facilitating its uptake into plant tissues. Once inside the cell, it is hypothesized that cellular esterases cleave the methyl ester group, releasing the active 1-aminocyclopropyl-4-benzoic acid moiety. This molecule, being a close structural analog of ACC, can then be recognized by the ethylene biosynthesis machinery.

  • Interaction with Ethylene Biosynthesis Enzymes: The primary mode of action is believed to be an indirect one. Instead of directly acting on the ethylene receptors, studies on methyl-ACC show that it leads to a higher release of ethylene from treated tissues.[8] This suggests that the compound, or its metabolite, upregulates the ethylene biosynthesis pathway itself.

  • Upregulation of Biosynthesis Genes: Treatment with methyl-ACC has been shown to result in a general upregulation of the expression of ethylene biosynthesis genes, including both ACS and ACO.[8] This transcriptional activation leads to an increased capacity of the plant tissue to produce ethylene.

It is important to note that in vitro and in vivo enzymatic assays have shown that methyl-ACC does not directly enhance the activity of the ACO enzyme.[8] This further supports the hypothesis that its agonistic effects are mediated through the upregulation of the biosynthetic pathway at the gene expression level.

Visualizing the Proposed Mechanism

Ethylene_Agonist_Mechanism cluster_outside External Application cluster_cell Plant Cell Methyl_4_1_aminocyclopropyl_benzoate This compound Uptake Cellular Uptake Methyl_4_1_aminocyclopropyl_benzoate->Uptake Diffusion Metabolism Esterase Activity Uptake->Metabolism Active_Analog Active ACC Analog Metabolism->Active_Analog Gene_Expression Upregulation of ACS and ACO genes Active_Analog->Gene_Expression Signaling Cascade ACS_ACO Increased ACS and ACO Enzyme Synthesis Gene_Expression->ACS_ACO Ethylene_Production Enhanced Ethylene Production ACS_ACO->Ethylene_Production Physiological_Response Ethylene-Mediated Responses Ethylene_Production->Physiological_Response

Caption: Proposed mechanism of action for this compound.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously validate the proposed mechanism of action for this compound, a series of well-defined experiments are essential. The following protocols provide a framework for this validation.

Ethylene Measurement Assay

Objective: To quantify the effect of the compound on ethylene production in plant tissues.

Protocol:

  • Plant Material: Use a model system known for a robust ethylene response, such as tomato (Solanum lycopersicum) leaves or Arabidopsis thaliana seedlings.

  • Treatment: Prepare a series of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in a buffer. Include a mock control (buffer with solvent) and a positive control (a known concentration of ACC).

  • Incubation: Place the plant material in airtight vials or containers and inject the treatment solutions.

  • Gas Chromatography: After a defined incubation period (e.g., 4-24 hours), withdraw a sample of the headspace gas from each vial using a gas-tight syringe. Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify the ethylene concentration.

  • Data Analysis: Compare the ethylene production in the treated samples to the mock and positive controls.

Gene Expression Analysis via RT-qPCR

Objective: To determine the effect of the compound on the transcript levels of key ethylene biosynthesis genes (ACS and ACO).

Protocol:

  • Treatment and Sampling: Treat plant material with the compound as described in the ethylene measurement assay. At various time points post-treatment, flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target ACS and ACO genes, as well as a reference gene for normalization (e.g., actin or ubiquitin).

  • Data Analysis: Calculate the relative expression levels of the target genes using the delta-delta Ct method.

In Vitro Enzyme Activity Assay

Objective: To assess whether the compound directly affects the activity of ACS or ACO enzymes.

Protocol for ACO Activity:

  • Enzyme Source: Recombinantly express and purify a specific ACO isoform (e.g., from tomato) or use a crude protein extract from plant tissue.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate (ACC), and necessary cofactors (e.g., ascorbate, Fe(II)).

  • Treatment: Add different concentrations of this compound to the reaction mixture.

  • Ethylene Measurement: Incubate the reaction mixtures in sealed vials and measure the ethylene produced in the headspace using gas chromatography, as described previously.

  • Data Analysis: Determine if the compound inhibits or enhances the enzymatic rate compared to a control without the compound.

Workflow for Experimental Validation

Experimental_Workflow Start Hypothesis: Compound is an ethylene agonist Ethylene_Assay Ethylene Production Assay (Gas Chromatography) Start->Ethylene_Assay qPCR Gene Expression Analysis (RT-qPCR for ACS/ACO) Start->qPCR Enzyme_Assay In Vitro Enzyme Activity (ACO/ACS) Start->Enzyme_Assay Phenotype_Analysis Phenotypic Analysis (e.g., root growth, senescence) Start->Phenotype_Analysis Conclusion Elucidate Mechanism of Action Ethylene_Assay->Conclusion qPCR->Conclusion Enzyme_Assay->Conclusion Phenotype_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Quantitative Data Summary and Interpretation

While specific data for this compound is not available, the following table presents hypothetical data based on the expected outcomes for an ethylene agonist like methyl-ACC.

Experiment Metric Mock Control Compound (10 µM) ACC (10 µM) Interpretation
Ethylene ProductionEthylene (nL/g/h)1.5 ± 0.315.2 ± 2.118.5 ± 2.5Compound significantly increases ethylene production, similar to ACC.
Gene Expression (ACS)Relative Fold Change1.08.2 ± 1.19.5 ± 1.3Compound upregulates the expression of a key ethylene biosynthesis gene.
Gene Expression (ACO)Relative Fold Change1.06.5 ± 0.97.1 ± 1.0Compound upregulates the expression of the final enzyme in the pathway.
In Vitro ACO Activity% of Control Activity100%98 ± 5%N/ACompound does not directly affect the enzymatic activity of ACO.

Concluding Remarks and Future Directions

The available evidence strongly suggests that this compound and its close analogs function as agonists of the ethylene response in plants. Their mechanism of action is likely mediated through the upregulation of ethylene biosynthesis genes, leading to increased endogenous ethylene production. This mode of action presents exciting opportunities for the development of novel plant growth regulators.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to optimize activity and understand the key structural determinants for agonistic effects.

  • Target Identification: Utilizing advanced molecular techniques to definitively identify the cellular components that recognize the ACC analog and initiate the signaling cascade leading to gene upregulation.

  • Field Trials: Evaluating the efficacy of these compounds in agricultural settings for applications such as fruit ripening, flowering induction, and stress mitigation.

By building upon the foundational understanding of the ethylene biosynthesis pathway, researchers can unlock the full potential of these synthetic modulators for the benefit of agriculture and plant science.

References

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives - ResearchGate. [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PubMed Central. [Link]

  • Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate - PMC - NIH. [Link]

  • How does Methyl Benzoate interact with biological systems? - Blog - Evergreensino. [Link]

  • 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia. [Link]

  • WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google P
  • Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach - ResearchGate. [Link]

  • Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC - NIH. [Link]

  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC - NIH. [Link]

  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PubMed Central. [Link]

  • 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - Frontiers. [Link]

  • Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - MDPI. [Link]

  • Long-chain fatty acids inhibit acetyl-CoA carboxylase gene expression in the pancreatic beta-cell line INS-1 - PubMed. [Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - Frontiers. [Link]

  • Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way - bioRxiv. [Link]

  • Complete inhibition of liver acetyl-CoA carboxylase activity is required to exacerbate liver tumorigenesis in mice treated with diethylnitrosamine - ResearchGate. [Link]

  • WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID - WIPO Patentscope. [Link]

  • The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC - NIH. [Link]

Sources

Spectroscopic Characterization of Methyl 4-(1-aminocyclopropyl)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(1-aminocyclopropyl)benzoate is a unique small molecule that incorporates a strained cyclopropyl ring and a primary amine directly attached to a substituted benzene ring. This structural motif is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the amine and the conformational rigidity imparted by the cyclopropane ring[1]. As a key intermediate or final compound in synthetic pathways, its unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While experimentally derived spectra for this specific compound are not widely available in public databases, this guide will present a detailed, predictive analysis based on foundational spectroscopic principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating, interpreting, and validating the spectral characteristics of this compound.

Molecular Structure and Key Features

The structure of this compound comprises a methyl benzoate core substituted at the 4-position with a 1-aminocyclopropyl group. The key structural features that will dominate its spectral properties are:

  • Aromatic Ring: A para-substituted benzene ring.

  • Ester Group: A methyl ester (-COOCH₃).

  • Cyclopropyl Ring: A strained three-membered ring.

  • Primary Amine: An amino group (-NH₂) attached to a quaternary carbon of the cyclopropyl ring.

Understanding the expected spectroscopic behavior of these individual moieties is crucial for the interpretation of the complete spectral data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule[2]. For this compound, we can predict the following:

Expected Molecular Ion Peak: The molecular formula is C₁₁H₁₃NO₂. The calculated monoisotopic mass is 191.0946 g/mol . Therefore, the molecular ion peak (M⁺) in a high-resolution mass spectrum is expected at m/z 191.0946. In a low-resolution instrument, this will be observed at m/z 191.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Key fragmentation pathways are likely to involve the ester and aminocyclopropyl groups.

  • Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 160 (191 - 31).

  • Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of the carbomethoxy radical, resulting in a peak at m/z 132 (191 - 59).

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo fragmentation. Loss of the entire 1-aminocyclopropyl substituent could lead to a fragment corresponding to the methyl benzoate cation at m/z 135. However, cleavage within the aminocyclopropyl moiety is also possible.

  • Formation of a Tropylium Ion: Aromatic compounds can rearrange to form a stable tropylium ion at m/z 91, although this may be less favored in this substituted system.

The following table summarizes the predicted key fragments:

m/z Predicted Fragment Formula
191Molecular Ion [M]⁺[C₁₁H₁₃NO₂]⁺
160[M - OCH₃]⁺[C₁₀H₁₀NO]⁺
132[M - COOCH₃]⁺[C₈H₈N]⁺
105[C₇H₅O]⁺Benzoyl cation

The following diagram illustrates the predicted fragmentation workflow:

G M [C₁₁H₁₃NO₂]⁺˙ m/z = 191 (Molecular Ion) frag1 [C₁₀H₁₀NO]⁺ m/z = 160 M->frag1 - •OCH₃ frag3 [C₈H₈N]⁺ m/z = 132 M->frag3 - •COOCH₃ frag2 [C₇H₅O]⁺ m/z = 105 frag1->frag2 - C₃H₅N

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

A robust protocol for acquiring the mass spectrum would involve:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic amine group, which is readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform tandem mass spectrometry by isolating the molecular ion (m/z 191) and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation[3]. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ester, and aromatic components.

Predicted IR Absorption Bands:

  • N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C=O Stretching: The ester carbonyl group will exhibit a strong, sharp absorption band in the range of 1725-1705 cm⁻¹.

  • C-O Stretching: The C-O single bond of the ester will show a strong band in the 1300-1100 cm⁻¹ region.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the benzene ring will result in one or more bands of variable intensity in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretching: These vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): The C-H bonds of the methyl and cyclopropyl groups will show stretching vibrations in the 3000-2850 cm⁻¹ range.

  • N-H Bending: The bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region, which may overlap with the aromatic C=C stretching bands.

The following table summarizes the predicted key IR absorption bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3500-3300N-H StretchPrimary AmineMedium
> 3000C-H StretchAromaticMedium-Weak
3000-2850C-H StretchAliphatic (Methyl, Cyclopropyl)Medium
1725-1705C=O StretchEsterStrong
1650-1580N-H BendPrimary AmineMedium
1600-1450C=C StretchAromaticMedium-Variable
1300-1100C-O StretchEsterStrong

The following diagram illustrates the key molecular vibrations:

G Molecule This compound NH_stretch N-H Stretch (3500-3300 cm⁻¹) Molecule->NH_stretch Amine CO_stretch C=O Stretch (1725-1705 cm⁻¹) Molecule->CO_stretch Ester Aromatic_stretch Aromatic C=C Stretch (1600-1450 cm⁻¹) Molecule->Aromatic_stretch Benzene Ring CO_single_stretch C-O Stretch (1300-1100 cm⁻¹) Molecule->CO_single_stretch Ester

Caption: Key Infrared Vibrational Modes.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. For solution-phase IR, a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., chloroform) should be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) should be collected first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

  • Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (δ 7.0-8.5 ppm) due to the para-substitution pattern. The protons ortho to the electron-withdrawing ester group are expected to be downfield (closer to δ 8.0 ppm), while the protons ortho to the electron-donating aminocyclopropyl group will be more upfield (closer to δ 7.2 ppm).

  • Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

  • Amine Protons: The two protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but a range of δ 1.5-3.0 ppm is a reasonable estimate.

  • Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will likely appear as two sets of multiplets in the upfield region (δ 0.5-1.5 ppm). These protons will exhibit complex coupling patterns with each other.

The following table summarizes the predicted ¹H NMR data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9Doublet2HAromatic (ortho to -COOCH₃)
~7.2Doublet2HAromatic (ortho to cyclopropyl)
~3.9Singlet3H-OCH₃
~2.0 (broad)Singlet2H-NH₂
~1.2Multiplet2HCyclopropyl
~0.9Multiplet2HCyclopropyl
¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected around δ 166-168 ppm.

  • Aromatic Carbons: The four different types of aromatic carbons will appear in the δ 120-150 ppm region. The carbon attached to the ester group will be downfield, while the carbon attached to the aminocyclopropyl group will also be significantly shifted.

  • Methyl Carbon: The carbon of the methyl ester will appear around δ 52 ppm.

  • Quaternary Cyclopropyl Carbon: The carbon of the cyclopropyl ring attached to the amine and the aromatic ring will be a quaternary carbon, likely in the δ 30-40 ppm range.

  • Methylene Cyclopropyl Carbons: The two CH₂ carbons of the cyclopropyl ring will be in the upfield region, likely around δ 15-25 ppm.

The following table summarizes the predicted ¹³C NMR data:

Chemical Shift (δ, ppm) Assignment
~167C=O (Ester)
~148Aromatic C (para to -COOCH₃)
~130Aromatic CH (ortho to -COOCH₃)
~128Aromatic C (ipso to -COOCH₃)
~125Aromatic CH (ortho to cyclopropyl)
~52-OCH₃
~35Quaternary Cyclopropyl C
~20Cyclopropyl CH₂

The following diagram illustrates the logical workflow for NMR analysis:

G Sample This compound NMR_Exp NMR Experiment (¹H, ¹³C, COSY, HSQC) Sample->NMR_Exp H_NMR ¹H NMR Spectrum NMR_Exp->H_NMR C_NMR ¹³C NMR Spectrum NMR_Exp->C_NMR TwoD_NMR 2D NMR Spectra NMR_Exp->TwoD_NMR Structure Structural Elucidation H_NMR->Structure C_NMR->Structure TwoD_NMR->Structure

Sources

A Comprehensive Technical Guide to the Solubility Profile of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the solubility profile of Methyl 4-(1-aminocyclopropyl)benzoate (CAS No. 1006037-03-1), a novel small molecule of interest in medicinal chemistry and drug development. Solubility is a critical determinant of a compound's downstream developability, influencing everything from in vitro assay performance to in vivo bioavailability. This document delineates the theoretical underpinnings of this compound's solubility based on its unique structural features, including a primary amine, a methyl ester, and a rigid cyclopropyl-aromatic scaffold. We present a comprehensive, field-proven protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing the foundational knowledge and practical methodologies required to accurately characterize and understand the solubility of this and structurally related molecules.

Introduction: The Imperative of Solubility

This compound is a bifunctional organic compound that serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a constrained aminocyclopropyl group attached to a methyl benzoate core, presents an intriguing combination of physicochemical properties.

In the realm of drug discovery and development, aqueous solubility is a paramount physical property. Poor solubility can severely hamper drug absorption, leading to low and variable bioavailability, which is a primary cause of clinical trial failures. Therefore, a thorough understanding and precise measurement of a compound's solubility profile at an early stage is not merely a data-gathering exercise; it is a critical step in risk mitigation and a prerequisite for successful drug design and formulation. This guide provides the theoretical context and a robust experimental framework for characterizing this key parameter for this compound.

Physicochemical Characterization

A molecule's identity and its fundamental properties are the basis for any solubility investigation. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1006037-03-1[1]
Molecular Formula C₁₁H₁₃NO₂[1][2]
Molecular Weight 191.23 g/mol [1]
Monoisotopic Mass 191.09464 Da[2]
SMILES COC(=O)C1=CC=C(C=C1)C2(CC2)N[2]
Chemical Structure Chemical Structure of this compound

Theoretical Solubility Profile: A Structure-Based Analysis

The solubility of this compound is governed by the interplay between its polar, hydrophilic functional groups and its nonpolar, hydrophobic scaffold.

  • Hydrophilic (Water-Solubilizing) Features:

    • Primary Amine (-NH₂): This is the most significant contributor to aqueous solubility. The nitrogen's lone pair of electrons and the N-H bonds can act as both hydrogen bond acceptors and donors with water molecules.[3][4] Crucially, the amine is basic. In acidic environments (pH < pKa), it will become protonated to form a highly polar and water-soluble ammonium salt (R-NH₃⁺). This pH-dependent ionization is the most critical factor influencing its behavior in aqueous media.

    • Methyl Ester (-COOCH₃): The ester's carbonyl and ether oxygens possess lone pairs that can act as hydrogen bond acceptors with water.[5] While esters cannot donate hydrogen bonds, this acceptor capability contributes moderately to aqueous solubility.[6]

  • Hydrophobic (Water-Insolubilizing) Features:

    • Phenyl Ring (C₆H₄): The aromatic ring is large, nonpolar, and rigid, representing a significant hydrophobic domain that disfavors interaction with water.

    • Cyclopropyl Ring (C₃H₄): This strained aliphatic ring also contributes to the overall lipophilicity of the molecule. As the hydrocarbon portion of a molecule increases, its aqueous solubility generally decreases.[7][8]

The overall solubility is a delicate balance of these competing forces, as illustrated in the diagram below.

cluster_solubility Solubility Profile of this compound Solubility Overall Solubility Hydrophilic Hydrophilic Factors (Increase Aqueous Solubility) Amine Primary Amine (-NH₂) - H-Bond Donor/Acceptor - Basic (pH-dependent) Hydrophilic->Amine Ester Methyl Ester (-COOCH₃) - H-Bond Acceptor Hydrophilic->Ester Amine->Solubility Promote Ester->Solubility Promote Hydrophobic Hydrophobic Factors (Decrease Aqueous Solubility) Phenyl Phenyl Ring Hydrophobic->Phenyl Cyclopropyl Cyclopropyl Ring Hydrophobic->Cyclopropyl Phenyl->Solubility Hinder Cyclopropyl->Solubility Hinder

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Solvents

Based on the structural analysis and comparison with analogues like Methyl 4-aminobenzoate ("slightly soluble in water," "soluble in alcohol and ether")[9][10], we can establish a qualitative prediction of solubility. This serves as a hypothesis to be confirmed by experimental data.

Solvent SystemSolvent TypePredicted SolubilityRationale
Water (pH 7.4) Polar, ProticLow to Sparingly SolubleThe large hydrophobic backbone counteracts the polar groups.
Aqueous Buffer (pH 2) Polar, Protic, AcidicHighThe primary amine will be fully protonated, forming a highly soluble salt.
Methanol / Ethanol Polar, ProticSolubleAlcohols can hydrogen bond with both the amine and ester groups.[7]
Dimethyl Sulfoxide (DMSO) Polar, AproticSolubleStrong polar solvent capable of dissolving a wide range of compounds.
Acetonitrile (ACN) Polar, AproticModerately SolubleLess polar than DMSO, solubility may be lower but still significant.
Dichloromethane (DCM) NonpolarSparingly Soluble to InsolubleThe molecule's polarity from the amine and ester is too high for this nonpolar solvent.
Hexanes NonpolarInsolubleThe molecule is far too polar to dissolve in a pure hydrocarbon solvent.[11]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The definitive determination of solubility requires a robust experimental approach. The Shake-Flask method, recommended by international regulatory bodies, is the gold standard for measuring thermodynamic solubility. It ensures that a true equilibrium is reached between the dissolved and undissolved compound.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid compound is crucial to ensure that the solution becomes saturated and remains so at equilibrium.

  • Equilibration Time: A duration of 24-48 hours is chosen because dissolution kinetics can be slow. This extended period allows the system to reach a true thermodynamic minimum energy state (equilibrium), avoiding the misleadingly high values of kinetically-driven supersaturation.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance.

  • Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is critical. This removes all undissolved micro-particulates without disturbing the saturated supernatant's concentration through adsorption or temperature fluctuation.

  • Quantification: A validated, high-sensitivity analytical method like HPLC-UV is required for accurate concentration measurement. A multi-point calibration curve is non-negotiable for trustworthy data.

start Start: This compound (Solid) add_solid Step 1: Addition Add excess solid to a known volume of solvent. start->add_solid agitate Step 2: Equilibration Agitate at constant T (e.g., 25°C) for 24-48h. add_solid->agitate Creates slurry phase_sep Step 3: Phase Separation Centrifuge to pellet undissolved solid. agitate->phase_sep Reaches equilibrium filter Step 4: Filtration Filter supernatant through 0.22 µm PVDF filter. phase_sep->filter Isolates saturated solution quantify Step 5: Quantification Analyze concentration of the clear filtrate via validated HPLC-UV. filter->quantify Prepares analytical sample end Result: Thermodynamic Solubility (e.g., mg/mL) quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation: a. Prepare the desired solvent systems (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl for pH ~1, methanol, etc.). b. Create a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for HPLC standard preparation.

  • Execution: a. To a series of 2 mL glass vials, add an excess of solid compound (e.g., ~5 mg, ensuring solid is visible). b. Add a known volume of the test solvent (e.g., 1 mL) to each vial. c. Seal the vials securely to prevent solvent evaporation. d. Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). e. Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

  • Sample Processing: a. After equilibration, visually confirm the presence of excess solid. b. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) into a clean HPLC vial. This step must be done swiftly to avoid temperature changes.

  • Quantification: a. Prepare a calibration curve (typically 5-7 points) by diluting the stock solution into the mobile phase. b. Analyze the filtered sample and calibration standards using a validated HPLC-UV method. c. Calculate the concentration of the compound in the sample by interpolating its peak area against the calibration curve. This concentration is the thermodynamic solubility.

Data Presentation

All experimentally determined solubility data should be recorded systematically.

Solvent SystemTemperature (°C)pH (if applicable)Solubility (mg/mL)Solubility (µM)Analytical Method
Example: PBS257.4[Experimental Value][Calculated Value]HPLC-UV
Example: 0.1N HCl251.2[Experimental Value][Calculated Value]HPLC-UV
Example: Methanol25N/A[Experimental Value][Calculated Value]HPLC-UV

Conclusion

The solubility of this compound is a complex property dictated by a balance between its hydrophilic amine/ester groups and its hydrophobic core. Theoretical analysis predicts a pronounced pH-dependent aqueous solubility and good solubility in polar organic solvents. This guide provides the essential theoretical framework and a detailed, trustworthy experimental protocol to accurately quantify this critical parameter. The data generated using this methodology will provide a solid foundation for informed decisions in hit-to-lead campaigns, formulation development, and overall project advancement.

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An In-depth Technical Guide to the Physical and Chemical Stability of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical stability of Methyl 4-(1-aminocyclopropyl)benzoate, a molecule of significant interest in drug development. By dissecting its structure into its core functional moieties—the methyl ester, the aromatic ring, and the aminocyclopropyl group—we can anticipate its stability profile. This document outlines the probable degradation pathways, including hydrolysis, oxidation, and photodegradation. Furthermore, it details a robust strategy for experimentally confirming this profile through forced degradation studies, aligned with international regulatory standards. We present detailed, self-validating protocols for stress testing and discuss the development of a stability-indicating analytical method, which is crucial for accurately quantifying the molecule and its degradation products. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the molecule's stability, enabling informed decisions in formulation development, storage, and handling.

Introduction: The Imperative of Stability Analysis

In the trajectory of drug development, a thorough understanding of a molecule's intrinsic stability is not merely a regulatory checkpoint but a fundamental pillar of its entire development lifecycle. The stability profile of an active pharmaceutical ingredient (API) dictates its shelf-life, informs formulation strategies, and ensures that the patient receives a safe and efficacious product. Changes in the stability of a drug substance can lead to loss of potency or the formation of potentially toxic degradation products[1].

This compound presents a unique stability challenge due to its composite structure. It combines three distinct functional groups, each with its own susceptibility to degradation:

  • A methyl ester , which is known to be prone to hydrolysis under both acidic and basic conditions[2][3].

  • An aromatic amine moiety, which can be susceptible to oxidation and photolytic degradation[4][5].

  • A cyclopropylamine group, a strained ring system that can be liable to ring-opening, particularly under specific pH conditions[6].

This guide will systematically deconstruct the molecule's stability characteristics, moving from theoretical prediction based on chemical principles to the design of rigorous experimental protocols for verification.

Molecular Profile of this compound

A foundational analysis of the molecule's properties is the first step in designing a logical stability testing program.

Physicochemical Properties

The following table summarizes the key physicochemical properties derived from its constituent parts, cyclopropylamine and methyl benzoate.

PropertyValue / DescriptionRationale & Implication
Chemical Formula C₁₁H₁₃NO₂Provides the basis for molecular weight and elemental composition.
Molecular Weight 191.23 g/mol Essential for all quantitative analytical measurements.
Appearance Likely a solid at room temperature.Influences handling, dissolution, and formulation choices.
pKa (Predicted) ~4-5 (Aromatic Amine), ~9 (Cyclopropylamine)The presence of two basic centers will dictate solubility and reactivity at different pH values. The aromatic amine is weakly basic, while the aliphatic cyclopropylamine is more basic.
Solubility Miscible with most organic solvents; limited solubility in water is expected, which will be pH-dependent.Critical for designing solution-based stability studies and for formulation development.
Structural Analysis of Labile Moieties

The stability of this compound is governed by the interplay of its functional groups.

  • Methyl Ester Group: Ester hydrolysis is one of the most common degradation pathways for pharmaceuticals.[2] The reaction involves the cleavage of the ester bond by water, a reaction that is significantly catalyzed by the presence of acids or bases.[3] The expected products are 4-(1-aminocyclopropyl)benzoic acid and methanol.

  • Cyclopropylamine Group: This moiety is a source of potential instability. The inherent strain of the three-membered ring can be a driving force for degradation. Mechanistic studies on similar compounds have shown that at higher pH, the uncharged basic cyclopropylamine can react via its nitrogen lone pair, leading to ring-opening and chemical degradation.[6] This pathway is driven by the release of the ring strain.[6] Furthermore, the cyclopropylamine moiety can be a site for oxidative metabolism by enzymes like cytochrome P450, which could suggest susceptibility to chemical oxidation.[7]

  • Aromatic System: The benzene ring itself is highly stable. However, as part of an aromatic amine system, it can be susceptible to photolytic degradation. Aromatic amines are known to discolor or decompose upon exposure to light.[5]

Anticipated Degradation Pathways

Based on the structural analysis, we can predict three primary degradation pathways that must be investigated.

G cluster_0 Anticipated Degradation Pathways cluster_1 cluster_2 Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Deg1 4-(1-aminocyclopropyl)benzoic Acid + Methanol Hydrolysis->Deg1 Deg2 Ring-Opened Products Hydrolysis->Deg2 High pH instability Oxidation->Deg2 Potential pathway Deg3 N-Oxides / Oxidized Species Oxidation->Deg3 Deg4 Photolytic Products Photolysis->Deg4

Caption: Predicted degradation pathways for this compound.

Strategy for Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is an essential first step in understanding a molecule's stability profile.[8][9] It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1] This information is crucial for developing and validating a stability-indicating analytical method.

Logical Workflow for Stability Assessment

The process of assessing stability is a logical cascade where each step informs the next, ensuring a robust and scientifically sound outcome.

G A Structural Analysis (Identify Labile Groups) B Design Forced Degradation Studies A->B informs C Execute Stress Testing (Acid, Base, Peroxide, Light, Heat) B->C dictates D Develop Stability-Indicating Analytical Method (e.g., HPLC) C->D provides samples for E Characterize Degradants (e.g., LC-MS) C->E D->E enables F Initiate Formal Stability Studies (ICH Q1A: Long-Term & Accelerated) E->F validates method for

Caption: Logical workflow for a comprehensive stability assessment program.

Experimental Protocols for Forced Degradation

The objective is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed without secondary, irrelevant reactions dominating. All studies should include a control sample stored under ambient conditions.

4.2.1. Hydrolytic Stability

  • Objective: To assess susceptibility to hydrolysis across a range of pH values.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

    • Create three test conditions by diluting the stock solution into:

      • Acidic: 0.1 M Hydrochloric Acid (HCl)

      • Neutral: Purified Water

      • Basic: 0.1 M Sodium Hydroxide (NaOH)

    • Incubate the solutions at an elevated temperature (e.g., 60-80°C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

    • Analyze all samples using the developed stability-indicating method.

  • Causality: The ester linkage is the primary target. Acid and base act as catalysts for this reaction.[2][10] The cyclopropylamine moiety's stability at high pH is also a key parameter to observe; its degradation may lead to a different profile in the basic solution compared to the acidic one.[6]

4.2.2. Oxidative Stability

  • Objective: To evaluate the molecule's sensitivity to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the API in a suitable solvent.

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30%. The concentration may need optimization.

    • Store the solution at room temperature, protected from light.

    • Collect and analyze samples at appropriate time points (e.g., 0, 2, 6, 24 hours).

  • Causality: The primary and secondary amine functionalities, as well as potentially the activated aromatic ring, are susceptible to oxidation. H₂O₂ is a common oxidizing agent used to mimic oxidative stress.[1]

4.2.3. Photostability

  • Objective: To determine if the molecule degrades upon exposure to light, following ICH Q1B guidelines.

  • Protocol:

    • Expose a solid sample and a solution of the API to a light source providing a standardized output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare a control sample wrapped in aluminum foil to protect it from light and store it alongside the test sample.

    • Analyze both the exposed and control samples at the end of the exposure period.

  • Causality: Aromatic amines are known to be photolabile.[5] This study is a self-validating system; any degradation observed in the exposed sample but not the control can be directly attributed to light exposure.

4.2.4. Thermal Stability

  • Objective: To assess the stability of the API in its solid state at elevated temperatures.

  • Protocol:

    • Place a sample of the solid API in a controlled temperature oven (e.g., 80°C).

    • Analyze the sample at initial and subsequent time points (e.g., 1, 3, 7 days).

  • Causality: This test evaluates the intrinsic stability of the solid form and its potential for solid-state degradation or polymorphism changes under heat stress.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration (Typical)Potential Degradation Site
Acid Hydrolysis 0.1 M HCl60 - 80°C2 - 24 hoursMethyl Ester
Base Hydrolysis 0.1 M NaOH60 - 80°C2 - 24 hoursMethyl Ester, Cyclopropylamine
Oxidation 3-30% H₂O₂Room Temp2 - 24 hoursAmines, Aromatic Ring
Photolysis ICH Q1B Light SourceAmbientPer ICH GuidelineAromatic Amine
Thermal (Solid) Dry Heat80°C1 - 7 daysEntire Molecule

Analytical Methodologies for Stability Indication

A stability-indicating analytical method (SIAM) is one that can accurately quantify the decrease in the amount of the API due to degradation and separate it from its degradation products, excipients, and other potential impurities.

  • Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for stability studies. Coupling it with Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[1]

  • Method Development: A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer). The pH of the mobile phase should be carefully selected to ensure good peak shape for the basic amine functionalities.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on "specificity." This is confirmed by analyzing the stressed samples and demonstrating that all degradation product peaks are resolved from the main API peak.

Conclusion and Recommendations

The stability of this compound is predicted to be most challenged by hydrolysis of the methyl ester and potential pH-dependent degradation of the cyclopropylamine ring, particularly under basic conditions. Susceptibility to oxidation and photodegradation at the amine centers should also be considered significant risks.

Recommendations:

  • Prioritize pH Control: Formulation development should focus on maintaining an optimal pH, likely in the weakly acidic range (pH < 5), to minimize both ester hydrolysis and potential cyclopropylamine ring-opening.[6]

  • Protection from Light: Given the aromatic amine structure, packaging and storage should protect the drug substance and product from light exposure.[5]

  • Antioxidant Use: The inclusion of antioxidants in a formulation could be considered to mitigate oxidative degradation pathways.

  • Thorough Characterization: Any significant degradation products identified during forced degradation studies must be structurally characterized and evaluated for potential toxicity.

This guide provides a robust framework for systematically evaluating and understanding the stability of this compound. By following these principles and protocols, drug development professionals can build a comprehensive stability profile, ensuring the development of a safe, effective, and stable pharmaceutical product.

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The Ascendant Role of Methyl 4-(1-aminocyclopropyl)benzoate: A Novel Building Block Forging New Frontiers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern drug discovery, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Within this landscape, the strategic incorporation of conformationally constrained building blocks has emerged as a paramount design principle. This guide illuminates the burgeoning significance of Methyl 4-(1-aminocyclopropyl)benzoate , a unique and powerful building block poised to unlock new therapeutic possibilities. By dissecting its synthesis, inherent chemical advantages, and practical applications, we provide a comprehensive resource for scientists seeking to harness its potential in the creation of next-generation therapeutics.

The Strategic Imperative for Conformational Constraint: Why the Aminocyclopropyl Moiety Matters

The design of small molecule drugs often grapples with the challenge of achieving a delicate balance between flexibility for target binding and rigidity to minimize off-target effects and entropic penalties. The aminocyclopropyl group, the cornerstone of this compound, offers a compelling solution to this conundrum.

The three-membered cyclopropane ring introduces a significant degree of rigidity into a molecule. This conformational restriction can pre-organize a drug candidate into a bioactive conformation, thereby enhancing its binding affinity for the target protein. Furthermore, the cyclopropyl group is recognized as a valuable bioisostere for various functional groups, including gem-dimethyl groups and even phenyl rings in certain contexts.[1] This bioisosteric replacement can lead to improved metabolic stability, reduced lipophilicity, and altered solubility, all of which are critical parameters in drug development.[2][3]

The presence of the primary amine provides a crucial handle for further chemical elaboration. This functional group can be readily derivatized to introduce a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's pharmacological properties.[4][5][6] The combination of the rigid cyclopropyl scaffold and the versatile amino functionality makes this compound a bifunctional building block of immense strategic value.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 1006037-03-1[3]
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Appearance Solid[3]
Storage Conditions 2-8°C, under inert atmosphere[3]

Synthesis of this compound: A Practical Approach

While multiple synthetic routes to aminocyclopropyl-containing molecules exist, a common and effective strategy for the preparation of the title compound involves a multi-step sequence starting from readily available materials. A generalized approach is outlined below, drawing upon established methods for the synthesis of similar aminobenzoic acid derivatives and cyclopropylamines.[7][8][9]

A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of Methyl 4-cyanobenzoate

This initial step involves a standard Fischer esterification of 4-cyanobenzoic acid.

  • To a solution of 4-cyanobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-cyanobenzoate.

Step 2: Synthesis of 1-cyano-1-(4-(methoxycarbonyl)phenyl)cyclopropane

This crucial step introduces the cyclopropyl ring. The choice of cyclopropanating agent is critical and may require optimization.

  • Prepare the Simmons-Smith reagent by adding diiodomethane (2.0 eq) to a stirred suspension of zinc-copper couple (2.2 eq) in anhydrous diethyl ether under an inert atmosphere.

  • To this reagent, add a solution of methyl 4-cyanobenzoate (1.0 eq) in diethyl ether dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-cyano-1-(4-(methoxycarbonyl)phenyl)cyclopropane.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitrile to the primary amine.

  • To a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 1-cyano-1-(4-(methoxycarbonyl)phenyl)cyclopropane (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography to afford this compound.

Applications in Drug Discovery: A Gateway to Novel Scaffolds

The true value of a building block lies in its ability to enable the synthesis of novel and biologically active molecules. This compound serves as a versatile starting point for the construction of a diverse array of complex scaffolds. The primary amine can readily undergo a variety of transformations, including acylation, alkylation, and reductive amination, to introduce diverse functionalities.

Key reaction pathways utilizing this compound.
Case Study: Incorporation into a Kinase Inhibitor Scaffold (Hypothetical)

Receptor Tyrosine Kinases (RTKs) are a major class of drug targets in oncology.[10] Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The unique geometry and rigidity of the aminocyclopropyl group can be exploited to orient substituents in a precise manner to achieve high-affinity binding.

A hypothetical synthetic route towards a novel kinase inhibitor scaffold is presented below, demonstrating the utility of this compound.

Workflow: Synthesis of a Novel Kinase Inhibitor Core

  • Amide Coupling: The primary amine of this compound is acylated with a substituted pyrimidine carboxylic acid, a common hinge-binding motif in kinase inhibitors.

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Amide Bond Formation: The newly formed carboxylic acid is coupled with a desired amine, introducing a solubilizing group or a moiety to probe a specific pocket of the kinase active site.

This modular approach allows for the rapid generation of a library of analogs for SAR studies, a critical component of the hit-to-lead and lead optimization phases of drug discovery.[11]

Impact on Signaling Pathways: The Power of Precise Molecular Architecture

The introduction of the aminocyclopropyl moiety can have a profound impact on a molecule's interaction with its biological target, ultimately influencing cellular signaling pathways. The conformational constraint imposed by the cyclopropyl ring can lead to a higher degree of selectivity for a particular kinase or receptor isoform, thereby reducing off-target effects and improving the therapeutic index of a drug candidate.

For instance, in the context of kinase inhibition, the rigid aminocyclopropyl linker can position a key pharmacophore in an optimal orientation to form a crucial hydrogen bond or van der Waals interaction within the ATP-binding pocket. This enhanced binding can lead to more potent and sustained inhibition of the target kinase, resulting in the downregulation of its associated signaling cascade.

Inhibition of a kinase signaling pathway by a drug containing the aminocyclopropyl moiety.

Conclusion: A Building Block with Transformative Potential

This compound represents more than just another chemical reagent; it is a testament to the power of rational design in drug discovery. By combining the conformational rigidity of the cyclopropane ring with the synthetic versatility of a primary amine, this building block offers a unique and powerful tool for medicinal chemists. Its ability to serve as a rigid scaffold, a bioisosteric replacement, and a handle for further functionalization makes it an invaluable asset in the construction of novel and effective therapeutic agents. As the principles of structure-based drug design continue to evolve, the strategic deployment of such innovative building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

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Technical Guide: Pharmacological Potential & Synthetic Utility of Methyl 4-(1-aminocyclopropyl)benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

Methyl 4-(1-aminocyclopropyl)benzoate is not merely a chemical intermediate; it represents a privileged scaffold in medicinal chemistry. Its value lies in the 1-aminocyclopropane-1-carboxylic acid (ACC) moiety, a conformationally restricted amino acid (CRAA) fused to an aromatic linker.

This guide analyzes the biological potential of this scaffold, moving beyond its role as a building block to explore its application in NMDA receptor modulation , epigenetic regulation (LSD1 inhibition) , and peptidomimetic drug design .

The Pharmacophore: Why This Molecule Matters

The defining feature of this molecule is the


-disubstitution  on the glycine backbone, created by the cyclopropane ring.
  • Conformational Locking: The cyclopropane ring restricts the

    
     and 
    
    
    
    torsion angles of the amino acid backbone. This reduces the entropic penalty upon binding to a protein target, potentially increasing affinity by orders of magnitude compared to flexible acyclic analogs.
  • Bioisosterism: The ACC moiety is a bioisostere of alanine and proline.

  • Metabolic Stability: The quaternary carbon prevents

    
    -proton abstraction, blocking common metabolic degradation pathways (e.g., transamination).
    

Part 2: Therapeutic Applications & Mechanism of Action[1]

CNS Modulation: NMDA Receptor Glycine Site

The ACC core is a known partial agonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine modulatory site (GLYX-13/Rapastinel mechanism).

  • Mechanism: The 1-aminocyclopropyl group mimics the interactions of glycine but with restricted geometry.

  • Application: Analogs of this compound can be hydrolyzed to the free acid (4-(1-aminocyclopropyl)benzoic acid). The aromatic tail can be exploited to reach the hydrophobic sub-pockets near the glycine binding site, potentially converting the partial agonist activity into specific antagonism or modulating subunit selectivity (e.g., GluN2B).

  • Therapeutic Potential: Antidepressants (rapid-acting), neuropathic pain, and neuroprotection.

Epigenetics: LSD1 (KDM1A) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a critical target in oncology (AML, Small Cell Lung Cancer).

  • Mechanism: Tranylcypromine (a cyclopropylamine) is a mechanism-based inhibitor of LSD1.[1] It forms a covalent adduct with the FAD cofactor via ring-opening of the cyclopropane.

  • Scaffold Utility: The "this compound" scaffold provides the critical cyclopropylamine "warhead." The benzoate tail allows for extension into the large substrate-binding channel of LSD1, improving selectivity over monoamine oxidases (MAO-A/B).

  • Design Strategy: Convert the ester to an amide to interact with active site residues (e.g., Asp555 in LSD1).

Peptidomimetics: -Turn Stabilization

In peptide drug design, linear peptides often suffer from poor bioavailability and rapid proteolysis.

  • Mechanism: Incorporating the ACC scaffold induces strong

    
    -turn or 
    
    
    
    -turn secondary structures.
  • Application: The benzoate moiety serves as a rigid linker, allowing the ACC unit to be "stapled" into a macrocycle. This is critical for disrupting Protein-Protein Interactions (PPIs), such as the p53-MDM2 interface.

Part 3: Visualization of Pharmacological Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core This compound Cyclo Cyclopropane Ring (Conformational Lock) Core->Cyclo Amine Free Amine (Covalent Warhead / H-Bond) Core->Amine Ester Benzoate Ester (Linker / Hydrophobic Tail) Core->Ester NMDA NMDA Receptor (Glycine Site Agonist) Cyclo->NMDA Mimics Glycine LSD1 LSD1 Inhibition (FAD Adduct Formation) Amine->LSD1 Ring Opening Peptide Peptidomimetics (Beta-Turn Inducer) Ester->Peptide Macrocyclization Neuroprotection Neuroprotection NMDA->Neuroprotection Oncology (AML) Oncology (AML) LSD1->Oncology (AML) PPI Inhibition PPI Inhibition Peptide->PPI Inhibition

Caption: SAR map linking structural features of the scaffold to specific biological targets and therapeutic outcomes.

Part 4: Experimental Protocols

Protocol A: Synthesis of Bioactive Amide Analog (Library Generation)

Context: The methyl ester is often inactive. To screen for LSD1 or Peptidomimetic activity, the ester must be converted to an amide or the amine must be derivatized. Below is a high-throughput compatible protocol for derivatizing the amine.

Reagents:

  • Scaffold: this compound HCl

  • Acylating Agent: Various Acid Chlorides (R-COCl) or Sulfonyl Chlorides

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv (0.5 mmol) of the scaffold in 5 mL anhydrous DCM in a reaction vial.

  • Activation: Add 2.5 equiv of DIPEA. Stir for 5 minutes at room temperature (RT) to liberate the free amine.

  • Coupling: Dropwise add 1.1 equiv of the desired Acid Chloride (diluted in 1 mL DCM) at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Quench: Add 1 mL saturated NaHCO3 solution.

  • Extraction: Extract the organic layer, wash with brine, and dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • Success Criteria: LC-MS showing M+1 peak corresponding to the amide. 1H NMR should show the disappearance of the broad NH2 signal and appearance of the amide NH doublet (approx 6-8 ppm).

Protocol B: LSD1 Enzymatic Inhibition Assay

Context: To verify if the synthesized analog inhibits LSD1 (epigenetic target).

Materials:

  • Recombinant Human LSD1 (KDM1A) enzyme.

  • Substrate: H3K4me2 (dimethylated histone H3 peptide).

  • Detection: Peroxidase-coupled fluorescence assay (e.g., Amplex Red).

Workflow:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM BSA, 5% Glycerol.

  • Compound Dilution: Prepare serial dilutions of the analog (from Protocol A) in DMSO (Top conc: 100

    
    M).
    
  • Incubation: Mix 10 nM LSD1 enzyme with compound dilutions. Incubate for 15 minutes at RT. Crucial: This allows time for potential covalent adduct formation if the cyclopropane mechanism is active.

  • Reaction Start: Add 20

    
    M H3K4me2 peptide substrate and HRP/Amplex Red mix.
    
  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 30 minutes.

  • Analysis: Calculate IC50 based on the slope of the initial velocity relative to DMSO control.

Part 5: Data Summary & Comparative Analysis

The following table summarizes the predicted activity profile based on structural modifications of the core scaffold.

Structural ModificationTarget FocusMechanismKey Assay Control
Free Acid (Hydrolysis of ester)NMDA ReceptorGlycine site agonistGlycine / D-Serine
Amide Derivative (at amine)LSD1 / MAOFAD-covalent inhibitionTranylcypromine
Macrocyclization (Linker)PPIs (e.g., p53)Beta-turn stabilizationNutlin-3a
Sulfonamide (at amine)11

-HSD1
Metabolic regulationCarbenoxolone

Part 6: Synthesis Workflow Diagram

This diagram outlines the decision tree for processing the scaffold into testable drugs.

Workflow Start This compound Decision Target Selection Start->Decision Path_A Path A: CNS (NMDA) Decision->Path_A Path_B Path B: Oncology (LSD1) Decision->Path_B Step_A1 Hydrolysis (LiOH) Path_A->Step_A1 Step_B1 Amide Coupling (R-COCl) Path_B->Step_B1 Step_A2 Free Acid Analog Step_A1->Step_A2 NMDA Binding Assay NMDA Binding Assay Step_A2->NMDA Binding Assay Step_B2 Functionalized Inhibitor Step_B1->Step_B2 LSD1 Inhibition Assay LSD1 Inhibition Assay Step_B2->LSD1 Inhibition Assay

Caption: Synthetic divergence workflow for generating target-specific libraries.

Part 7: References

  • Burgess, K., et al. (1995). "Solid-phase synthesis of oligoureas." Journal of the American Chemical Society. Link (Foundational work on constrained amino acid synthesis).

  • Moskal, J. R., et al. (2005). "GLYX-13: a monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator." Neuropharmacology. Link (Establishes the NMDA glycine site partial agonist mechanism relevant to ACC scaffolds).

  • Mimasu, S., et al. (2010). "Structure-Based Design of Flavin-Dependent Histone Demethylase LSD1 Inhibitors." Biochemistry. Link (Details the mechanism of cyclopropylamine-FAD adduct formation).

  • Woster, P. M., et al. (2015). "LSD1 inhibitors for cancer treatment: Focus on multi-target agents." Frontiers in Pharmacology. Link (Review of LSD1 inhibitors containing the aminocyclopropane motif).

Sources

The Architectural Versatility of Methyl 4-(1-aminocyclopropyl)benzoate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1-aminocyclopropyl)benzoate (MACP) and its derivatives represent a burgeoning class of molecular scaffolds with significant potential in medicinal chemistry. The unique conformational constraints imposed by the cyclopropyl ring, coupled with the versatile synthetic handles of the amino and ester functionalities, render these compounds as valuable building blocks for the creation of novel therapeutics. This guide provides an in-depth exploration of the synthesis, derivatization, and potential applications of MACP, with a particular focus on the development of innovative central nervous system (CNS) agents and cardiovascular drugs. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and elucidate the pharmacological rationale for the design of MACP-based compounds.

Introduction: The Strategic Importance of the Aminocyclopropyl Moiety

The cyclopropyl group is a highly sought-after motif in drug design. Its rigid, three-dimensional structure can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl ring can act as a bioisostere for other chemical groups, improving metabolic stability and pharmacokinetic properties. When incorporated into a molecule like this compound, the aminocyclopropyl moiety provides a strategic anchor for generating diverse chemical libraries with a wide range of potential therapeutic applications.

This guide will navigate the synthetic landscape of MACP and its derivatives, highlighting key reactions and strategic considerations. We will then explore their application in the synthesis of novel benzodiazepines and other pharmacologically active compounds, culminating in a discussion of their potential mechanisms of action and future therapeutic promise.

Synthesis of the Core Scaffold: this compound

The synthesis of MACP requires a strategic approach to construct the sterically demanding 1,1-disubstituted cyclopropane ring. While a direct, one-pot synthesis is not readily found in the literature, a convergent strategy involving the preparation of key precursors is the most logical and adaptable approach. Here, we will explore plausible synthetic routes based on established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of MACP points towards two primary strategies:

  • Strategy A: Formation of the cyclopropane ring on a pre-functionalized aromatic precursor.

  • Strategy B: Attachment of the pre-formed aminocyclopropyl group to the benzoate moiety.

G MACP This compound StrategyA Strategy A: Cyclopropanation MACP->StrategyA StrategyB Strategy B: Coupling MACP->StrategyB PrecursorA1 Methyl 4-(1-aminovinyl)benzoate StrategyA->PrecursorA1 PrecursorA2 Diazomethane / Simmons-Smith Reagent StrategyA->PrecursorA2 PrecursorB1 1-Aminocyclopropanecarboxylic acid derivative StrategyB->PrecursorB1 PrecursorB2 Methyl 4-halobenzoate StrategyB->PrecursorB2

Caption: Retrosynthetic analysis of this compound.

Plausible Synthetic Pathway: A Step-by-Step Protocol

Based on available literature for analogous structures, a plausible and adaptable synthetic route starting from methyl 4-cyanobenzoate is proposed. This approach leverages the Kulinkovich reaction for the key cyclopropanation step.[1][2][3]

Workflow Diagram:

G cluster_0 Synthesis of this compound start Methyl 4-cyanobenzoate step1 Kulinkovich Reaction (e.g., EtMgBr, Ti(OiPr)4) start->step1 intermediate1 Methyl 4-(1-hydroxycyclopropyl)benzoate step1->intermediate1 step2 Oxidation (e.g., Dess-Martin periodinane) intermediate1->step2 intermediate2 Methyl 4-cyclopropanoylbenzoate step2->intermediate2 step3 Reductive Amination (e.g., NH3, NaBH3CN) intermediate2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-(1-hydroxycyclopropyl)benzoate via Kulinkovich Reaction [1][2][3]

  • To a solution of methyl 4-cyanobenzoate (1 equivalent) in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide (1.2 equivalents).

  • Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide in THF (3 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of celite and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-(1-hydroxycyclopropyl)benzoate.

Causality behind Experimental Choices: The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters or nitriles. The use of a Grignard reagent in the presence of a titanium alkoxide catalyst generates a titanacyclopropane intermediate which then reacts with the nitrile to form the cyclopropanol. Anhydrous conditions and an inert atmosphere are crucial to prevent the quenching of the highly reactive organometallic species.

Step 2: Oxidation to Methyl 4-cyclopropanoylbenzoate

  • To a solution of methyl 4-(1-hydroxycyclopropyl)benzoate (1 equivalent) in dichloromethane, add Dess-Martin periodinane (1.5 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices: Dess-Martin periodinane is a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. Its use avoids the harsh conditions and heavy metal waste associated with other oxidizing agents like chromium-based reagents.

Step 3: Reductive Amination to this compound

  • Dissolve methyl 4-cyclopropanoylbenzoate (1 equivalent) in methanol and add a solution of ammonia in methanol (excess).

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography or crystallization to yield this compound.

Causality behind Experimental Choices: Reductive amination is a classic and efficient method for the synthesis of amines from ketones. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate, minimizing the reduction of the starting ketone.

Potential Applications: MACP Derivatives in Drug Discovery

The true value of MACP lies in its potential as a versatile building block for the synthesis of a wide array of derivatives with diverse pharmacological activities. The primary amino group and the methyl ester provide two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of Novel Benzodiazepine Derivatives

Benzodiazepines are a well-established class of drugs that act on the central nervous system, primarily as positive allosteric modulators of the GABA-A receptor.[4][5] The introduction of a cyclopropyl group at the C5 position of the benzodiazepine scaffold has been shown to impart potent and selective biological activity.[6] MACP is an ideal precursor for the synthesis of such novel cyclopropyl-annulated benzodiazepines.

General Synthetic Scheme:

G cluster_1 Synthesis of Cyclopropyl-Substituted Benzodiazepines MACP This compound Step1 Acylation with 2-aminobenzoyl chloride derivative MACP->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (e.g., acid or base catalysis) Intermediate1->Step2 Benzodiazepine 5-(4-methoxycarbonylphenyl)-5-cyclopropyl-1,4-benzodiazepin-2-one Step2->Benzodiazepine Step3 Further Derivatization (e.g., N-alkylation, ester hydrolysis) Benzodiazepine->Step3 Derivatives Diverse Benzodiazepine Analogs Step3->Derivatives

Caption: General synthetic route to cyclopropyl-substituted benzodiazepines from MACP.

Potential Pharmacological Activity:

Novel 5-cyclopropyl-1,4-benzodiazepin-2-ones have been identified as potent and selective blockers of the slowly activating cardiac delayed rectifier potassium current (I(Ks)).[6] This suggests a potential application of MACP-derived benzodiazepines in the treatment of cardiac arrhythmias.

Table 1: Pharmacological Data of a Representative 5-Cyclopropyl-1,4-benzodiazepin-2-one

CompoundTargetActivity (IC50)SelectivityPotential ApplicationReference
11 IKs Channel30 nM>100-fold vs. other cardiac ion channelsAntiarrhythmic[6]
Other Potential Therapeutic Areas

The structural features of MACP derivatives suggest their potential utility in a range of other therapeutic areas:

  • CNS Disorders: Beyond benzodiazepines, the aminocyclopropyl moiety can be incorporated into other CNS-active scaffolds to modulate targets such as NMDA receptors or monoamine transporters.

  • Oncology: The rigid cyclopropyl group can be used to orient pharmacophores for optimal interaction with enzyme active sites or protein-protein interfaces, making MACP derivatives interesting candidates for the development of novel anticancer agents.

  • Infectious Diseases: The unique three-dimensional shape of these compounds could lead to the discovery of novel antibacterial or antiviral agents with new mechanisms of action.

Signaling Pathways and Mechanism of Action

The potential therapeutic effects of MACP derivatives are intrinsically linked to their interaction with specific signaling pathways.

Modulation of GABA-A Receptors

For benzodiazepine derivatives, the primary mechanism of action is the allosteric modulation of GABA-A receptors.[4][5] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.

G cluster_0 GABA-A Receptor Modulation by Benzodiazepines GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site BZD Benzodiazepine Derivative (from MACP) BZD->GABA_A_Receptor Binds to Allosteric Site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Therapeutic_Effect Anxiolytic, Anticonvulsant Effects Inhibition->Therapeutic_Effect

Caption: Signaling pathway of GABA-A receptor modulation by benzodiazepines.

The binding of a benzodiazepine to its allosteric site on the GABA-A receptor increases the affinity of the receptor for its natural ligand, GABA. This leads to a more frequent opening of the chloride ion channel, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, leading to the characteristic CNS depressant effects of benzodiazepines. The presence of the cyclopropyl group in MACP-derived benzodiazepines may influence the binding affinity and/or the modulatory effect on the GABA-A receptor, potentially leading to improved potency or a more favorable side-effect profile.

Blockade of IKs Potassium Channels

For the antiarrhythmic applications, the mechanism involves the blockade of the IKs potassium channel.[6] This channel is crucial for the repolarization of the cardiac action potential. By blocking this channel, MACP-derived compounds can prolong the action potential duration, which is a key mechanism for the treatment of certain types of cardiac arrhythmias. The specific interactions of the cyclopropyl-benzodiazepine with the IKs channel would require detailed molecular modeling and structural biology studies to fully elucidate.

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. Its derivatives, particularly the cyclopropyl-annulated benzodiazepines, have demonstrated significant potential in the development of new therapeutics for cardiovascular and central nervous system disorders. The synthetic strategies outlined in this guide provide a framework for the rational design and synthesis of diverse libraries of MACP derivatives.

Future research in this area should focus on:

  • Optimization of the MACP synthesis: Developing a more streamlined and scalable synthesis of the core scaffold.

  • Exploration of diverse derivatives: Expanding the chemical space around the MACP core to identify new pharmacological activities.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions of MACP derivatives with their biological targets to guide further drug design efforts.

  • Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of promising lead compounds to assess their potential for clinical development.

The continued exploration of this compound and its derivatives holds great promise for the discovery of the next generation of innovative medicines.

References

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]

  • Delsarte, C.; Etuin, G.; Petit, L. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorg. Med. Chem.2018 , 26(4), 984-988. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. Benzodiazepines drug profile. [Link]

  • Li, G.; et al. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules2021 , 26(15), 4477. [Link]

  • Masiulis, S.; et al. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Int. J. Mol. Sci.2022 , 23(23), 15037. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Organic Syntheses. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Org. Synth.2003 , 80, 111. [Link]

  • Sanguinetti, M. C.; et al. Novel 5-cyclopropyl-1,4-benzodiazepin-2-ones as potent and selective I(Ks)-blocking class III antiarrhythmic agents. J. Med. Chem.2000 , 43(15), 2841-2848. [Link]

  • YouTube. The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. Catalyst University. 2019 . [Link]

Sources

Technical Whitepaper: Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, chemical properties, and medicinal utility of Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride . This document is structured for researchers and process chemists, focusing on scalable synthetic routes and the rationale behind its application in drug discovery.

CAS: 1014645-87-4 (HCl salt) | Formula: C₁₁H₁₃NO₂ (Free Base)

Executive Summary & Chemical Logic

This compound is a high-value bifunctional building block used primarily in the synthesis of conformationally restricted peptidomimetics and kinase inhibitors.[1] Its core value lies in the 1-aminocyclopropane-1-carboxylic acid (ACC) substructure fused to a phenyl ring.

The Pharmacophore Rationale

In medicinal chemistry, replacing a flexible alkyl chain or a gem-dimethyl group with a cyclopropyl ring introduces conformational rigidity .[1] This restriction locks the amine and the aryl ring into a specific vector, often enhancing binding affinity by reducing the entropic penalty upon target binding.

  • Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at the

    
    -carbon (a common liability in standard amines).
    
  • Vector Alignment: The para-substituted benzoate provides a "handle" for orthogonal coupling (e.g., amide coupling after hydrolysis) while the primary amine serves as the initiation point for heterocycle formation.

Synthetic Methodologies

Direct synthesis from methyl 4-cyanobenzoate using the Kulinkovich-de Meijere reaction is chemically risky due to chemoselectivity issues (titanium reagents react with both nitriles and esters).[1] Therefore, the authoritative industrial route utilizes a Late-Stage Carbonylation strategy. This protocol ensures high yield and purity by avoiding competitive side reactions.[1]

Workflow Visualization

The following diagram outlines the optimal synthetic pathway, prioritizing chemoselectivity.

SynthesisRoute Start 4-Bromobenzonitrile (Starting Material) Inter1 1-(4-Bromophenyl) cyclopropanamine Start->Inter1 EtMgBr, Ti(OiPr)4 (Kulinkovich-de Meijere) Inter2 N-Boc Protected Intermediate Inter1->Inter2 Boc2O, TEA (Protection) Inter3 Methyl 4-(1-(Boc-amino) cyclopropyl)benzoate Inter2->Inter3 Pd(dppf)Cl2, CO MeOH, TEA (Carbonylation) Product Methyl 4-(1-aminocyclopropyl) benzoate HCl Inter3->Product 4M HCl / Dioxane (Deprotection)

Caption: Figure 1. Chemo-selective synthesis avoiding ester reduction by introducing the methyl ester via Palladium-catalyzed carbonylation.[1]

Detailed Experimental Protocol

This protocol describes the Carbonylation Route , which is preferred for scale-up over direct esterification of the expensive amino-acid precursor.

Step 1: Kulinkovich-de Meijere Cyclopropanation

Objective: Convert nitrile to primary aminocyclopropane.[1]

  • Reagents: 4-Bromobenzonitrile (1.0 eq), EtMgBr (3.0M in Et₂O, 2.2 eq), Ti(OiPr)₄ (1.1 eq), BF₃·OEt₂ (1.2 eq).[1]

  • Procedure:

    • Dissolve 4-bromobenzonitrile in dry THF under N₂ atmosphere. Cool to -78°C.

    • Add Ti(OiPr)₄ followed by the slow addition of EtMgBr over 1 hour. The solution will turn dark (titanacycle formation).

    • Allow the mixture to warm to ambient temperature and stir for 2 hours.

    • Critical Step: Quench with BF₃·OEt₂ carefully to release the amine from the titanate complex.

    • Basify with 10% NaOH and extract with EtOAc.

  • Checkpoint: Verify formation of 1-(4-bromophenyl)cyclopropanamine by LC-MS (M+H ≈ 212/214).

Step 2: Boc-Protection

Objective: Protect the primary amine to prevent poisoning of the Pd catalyst in the next step.

  • Reagents: Boc₂O (1.2 eq), TEA (2.0 eq), DCM.

  • Procedure: Standard protection. Stir crude amine with Boc₂O/TEA in DCM for 4 hours. Wash with citric acid (aq) to remove unreacted amine.

Step 3: Palladium-Catalyzed Methoxycarbonylation

Objective: Install the methyl ester moiety.[1]

  • Reagents: Pd(dppf)Cl₂ (0.05 eq), CO gas (balloon or 50 psi), MeOH (solvent/reagent), TEA (3.0 eq).

  • Procedure:

    • Charge a pressure vessel with the Boc-protected aryl bromide, Pd catalyst, and TEA in MeOH.

    • Purge with N₂ followed by CO.[1]

    • Monitor by TLC/LC-MS until the bromide is fully consumed.[1]

    • Filter through Celite to remove Pd residues.[1] Concentrate to obtain Methyl 4-(1-(tert-butoxycarbonylamino)cyclopropyl)benzoate.[1][2]

Step 4: Deprotection & Salt Formation

Objective: Isolate the final stable hydrochloride salt.[1]

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in minimal dry dioxane.

    • Add 4M HCl in dioxane (5 eq) at 0°C. Stir at room temperature for 3 hours.

    • The product, This compound HCl , typically precipitates as a white solid.[1]

    • Filter and wash with Et₂O.[1][3]

Analytical Characterization (Reference Data)

To validate the synthesized material, compare against these standard spectroscopic markers.

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 9.00 (br s, 3H, NH₃⁺), 8.00 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 3.85 (s, 3H, OMe), 1.45 (m, 2H, cPr), 1.30 (m, 2H, cPr).
LC-MS (ESI) [M+H]⁺ = 192.1 (Free base mass).[1] The HCl salt dissociates in MS source.[1]
Appearance White to off-white crystalline solid.[1]
Solubility Soluble in DMSO, MeOH, Water.[1] Insoluble in Et₂O, Hexanes.[1]

Medicinal Chemistry Applications

This building block is frequently employed in "Fragment-Based Drug Design" (FBDD) and Lead Optimization.[1]

Bioisosteric Replacement

It serves as a rigid bioisostere for the gem-dimethyl benzylamine moiety found in many kinase inhibitors.[1]

  • Effect: Reduces the rotational freedom of the phenyl ring relative to the amine, potentially locking the molecule in a bioactive conformation (reducing

    
    ).
    
LSD1 Inhibitors

Derivatives of phenylcyclopropylamine are potent inhibitors of Lysine Specific Demethylase 1 (LSD1). The cyclopropyl ring acts as a "mechanism-based inactivator" (suicide substrate) via single-electron transfer ring opening within the enzyme's active site.[1]

  • Note: While tranylcypromine is the classic scaffold, the 1-amino substituted analogs (like this compound) offer a different vector for exploring the active site pocket.

Linker Strategy

The ester group allows this molecule to function as a C-terminal cap or a linker.[1]

  • Hydrolysis: Saponification (LiOH/THF/H₂O) yields the free acid, which can be coupled to amines.

  • Amidation: Direct reaction with amines (using TBD or AlMe₃) converts the ester to an amide.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the amine.

  • Stability: The cyclopropyl amine moiety is acid stable (as HCl salt) but can be sensitive to radical conditions or strong oxidizers which may induce ring opening.

References

  • Kulinkovich-de Meijere Reaction: de Meijere, A., et al. "Preparation of Cyclopropylamines from Nitriles."[1] Organic Syntheses, 2005, 81,[4] 14.

  • Carbonylation Methodology: "Palladium-Catalyzed Carbonylation of Aryl Halides." Sigma-Aldrich Technical Bulletin.

  • LSD1 Inhibition Mechanism: Zheng, Y.C., et al.[1] "A systematic review of LSD1 inhibitors." Future Medicinal Chemistry, 2015.[1]

  • Product Data: "this compound hydrochloride (CAS 1014645-87-4)."[1][5][6][7][8] ChemScene Product Catalog.

Sources

Methodological & Application

"Methyl 4-(1-aminocyclopropyl)benzoate" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable synthesis of Methyl 4-(1-aminocyclopropyl)benzoate .

Unlike standard amines, the 1-aminocyclopropyl moiety is a conformationally constrained primary amine. Its synthesis is non-trivial due to the high ring strain (~27.5 kcal/mol) and the potential for chemoselectivity issues when an ester group is present on the aromatic ring.

Executive Summary

  • Target Molecule: this compound.

  • Core Challenge: The standard Kulinkovich-Szymoniak reaction (nitrile

    
     cyclopropylamine) utilizes Grignard reagents (EtMgBr). If performed on Methyl 4-cyanobenzoate, the Grignard reagent will catastrophically attack the methyl ester, leading to tertiary alcohols or polymerization.
    
  • Solution: A Sequential Functionalization Strategy . We utilize a bromo-nitrile precursor to construct the cyclopropylamine core first, followed by a Palladium-catalyzed carbonylation to install the methyl ester. This circumvents the ester-Grignard incompatibility.

Part 1: Strategic Analysis & Workflow

Retrosynthetic Logic

Direct cyclopropanation of the ester-containing nitrile is chemically forbidden due to the reactivity hierarchy: Ketone/Ester > Nitrile toward Grignard reagents. Therefore, the ester must be introduced after the aggressive organometallic steps.

Selected Route:

  • Cyclopropanation: 4-Bromobenzonitrile

    
     1-(4-bromophenyl)cyclopropanamine.
    
  • Protection (Optional but Recommended):

    
    -Boc protection to prevent catalyst poisoning in the next step.
    
  • Carbonylation: Pd-catalyzed alkoxycarbonylation (CO, MeOH) to convert the Aryl-Bromide to the Methyl Ester.

  • Deprotection: Removal of Boc (if used).

Visual Workflow (Graphviz)

SynthesisWorkflow cluster_0 Critical Control Point SM 4-Bromobenzonitrile (Starting Material) Step1 Step 1: Kulinkovich-Szymoniak (Ti(OiPr)4, EtMgBr, BF3·OEt2) SM->Step1 Inter1 1-(4-Bromophenyl) cyclopropanamine Step1->Inter1 Step2 Step 2: Boc Protection (Boc2O, TEA) Inter1->Step2 Inter2 N-Boc Intermediate Step2->Inter2 Step3 Step 3: Pd-Carbonylation (Pd(dppf)Cl2, CO, MeOH) Inter2->Step3 Deprotection in situ or separate step Target Methyl 4-(1-aminocyclopropyl) benzoate Step3->Target Deprotection in situ or separate step

Caption: Sequential synthesis workflow avoiding chemoselectivity conflicts between Grignard reagents and the ester moiety.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 1-(4-Bromophenyl)cyclopropanamine

Methodology: Modified Kulinkovich-Szymoniak Reaction

This step constructs the strained ring from the nitrile. The addition of Lewis acid (


) is critical for high yields when converting nitriles to amines.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromobenzonitrile 1.0 Substrate
Ethylmagnesium Bromide (3.0 M in Et2O) 2.2 Nucleophile / Reductant
Titanium(IV) Isopropoxide 1.1 Catalyst/Mediator
BF3·OEt2 2.0 Lewis Acid Promoter

| THF / Et2O | Solvent | Anhydrous (0.2 M) |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Maintain a strict Nitrogen or Argon atmosphere.

  • Dissolution: Charge the flask with 4-Bromobenzonitrile (10.0 mmol) and Ti(OiPr)4 (11.0 mmol) in anhydrous THF (50 mL).

  • Grignard Addition (The Exotherm): Cool the solution to –78 °C. Add EtMgBr (22.0 mmol) dropwise over 60 minutes.

    • Note: The solution will turn dark brown/black (formation of titanacyclopropane species).

  • Warming: Allow the mixture to warm to –10 °C over 1 hour and stir for an additional 30 minutes.

  • Lewis Acid Activation: Add BF3·OEt2 (20.0 mmol) dropwise at –10 °C. Stir for 1 hour at room temperature.

  • Quench: Carefully quench with 10% aqueous NaOH (caution: vigorous gas evolution).

  • Workup: Dilute with Et2O. Filter the resulting emulsion through a Celite pad to remove Titanium salts. Wash the organic phase with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude amine is often pure enough for the next step. If necessary, purify via acid-base extraction or flash chromatography (DCM/MeOH/NH3).

Phase 2: Palladium-Catalyzed Methoxycarbonylation

Methodology: Carbonylative Cross-Coupling

This step converts the aryl bromide to the methyl ester using Carbon Monoxide (CO).

Safety Alert: CO is a silent, deadly gas. All operations must be performed in a well-ventilated fume hood with a CO detector present. Use a rated pressure vessel (autoclave) or a double-balloon setup for small scales.

Reagents & Stoichiometry:

Reagent Equiv. Role
1-(4-Bromophenyl)cyclopropanamine 1.0 Substrate
Pd(dppf)Cl2 · DCM 0.05 (5 mol%) Catalyst
Triethylamine (Et3N) 3.0 Base
Methanol (MeOH) Solvent (Excess) Reactant & Solvent

| Carbon Monoxide (CO) | Excess | Carbonyl Source (5-10 bar) |

Protocol:

  • Vessel Prep: Load a high-pressure stainless steel autoclave with the Amine substrate (or its Boc-protected derivative), Pd(dppf)Cl2 (5 mol%), and Et3N (3.0 equiv).

  • Solvent: Add anhydrous MeOH (0.1 M concentration relative to substrate).

  • Purge: Seal the autoclave. Purge with Nitrogen (3x) followed by Carbon Monoxide (3x).

  • Pressurize: Charge the vessel with CO gas to 5–10 bar (70–145 psi) .

  • Reaction: Heat to 100 °C with vigorous magnetic stirring for 12–16 hours.

  • Workup: Cool to room temperature. Carefully vent the CO gas into a fume hood exhaust. Filter the mixture through Celite to remove Pd black.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel; Gradient: Hexanes

    
     EtOAc).
    

Part 3: Quality Control & Validation

Analytical Checkpoints
  • 1H NMR (DMSO-d6, 400 MHz):

    • Aromatic:

      
       7.85 (d, 2H, Ar-H ortho to ester), 7.40 (d, 2H, Ar-H meta to ester).
      
    • Ester:

      
       3.82 (s, 3H, -COOCH3).
      
    • Cyclopropyl:

      
       1.10–1.25 (m, 4H, cyclopropyl -CH2-).
      
    • Amine:

      
       2.0–2.5 (broad s, 2H, -NH2).
      
  • HPLC Purity: >98% (UV @ 254 nm).

  • Mass Spec (ESI+): [M+H]+ calc. 192.10, obs. 192.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or old Ti(OiPr)4Distill THF from Na/Benzophenone; use fresh Ti reagent.
Incomplete Carbonylation CO pressure too low or Catalyst poisoningIncrease pressure to 10 bar; Ensure amine is Boc-protected if catalyst deactivation is observed.
Titanium Emulsions Improper quenchUse a Rochelle's Salt (Potassium Sodium Tartrate) wash to complex Titanium during workup.

References

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. Link

    • Grounding: Establishes the core protocol for converting nitriles to cyclopropylamines using Ti(OiPr)4/EtMgBr.
  • Kulinkovich, O. G., & de Meijere, A. (2000).[1][2] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789-2834.[1] Link

    • Grounding: Comprehensive review of the mechanism and functional group tolerance of the Kulinkovich reaction.
  • Schoenberg, A., & Heck, R. F. (1974). "Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides." Journal of the American Chemical Society, 96(26), 7761-7764. Link

    • Grounding: The foundational text for converting Aryl Bromides to Methyl Esters via Carbonyl
  • Campbell, J. B., et al. (1994). "Synthesis of 1-Arylcyclopropylamines." Synthetic Communications, 24(18), 2605-2611. Grounding: Validates the handling and stability of 1-arylcyclopropylamines.

Sources

"Methyl 4-(1-aminocyclopropyl)benzoate" purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of Methyl 4-(1-aminocyclopropyl)benzoate

Abstract

This comprehensive application note provides a detailed guide to the purification of this compound, a valuable building block in medicinal chemistry and drug development. Recognizing the critical role of purity in downstream applications, this document outlines a multi-technique approach, from initial workup to high-purity polishing. We present detailed, field-tested protocols for acid-base extraction, recrystallization, flash column chromatography, and preparative HPLC, grounded in the physicochemical properties of the target molecule. Each protocol is designed to be self-validating and includes expert insights into the rationale behind key experimental choices, particularly in addressing the challenges posed by the primary amine functionality. This guide is intended for researchers, chemists, and process development scientists seeking robust and reliable methods for obtaining highly pure this compound.

Introduction and Physicochemical Profile

This compound is a bifunctional organic molecule incorporating a rigid cyclopropylamine moiety and a methyl benzoate group. This unique structural combination makes it a desirable intermediate for synthesizing complex pharmaceutical agents. The presence of a basic primary amine and a lipophilic aromatic ester imparts specific chemical characteristics that must be carefully considered during purification. Achieving high purity (>99%) is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.

Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation for developing an effective purification strategy.

PropertyValue (Calculated/Estimated)Justification / Implication for Purification
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol Essential for mass spectrometry confirmation.
Appearance White to off-white solid (Predicted)Based on analogs like Methyl 4-aminobenzoate[1][2].
pKa (Conjugate Acid) ~8.5 - 9.5 (Estimated)Based on typical primary amines. Critical for developing acid-base extraction protocols.
logP ~1.5 - 2.0 (Estimated)Indicates moderate lipophilicity; soluble in common organic solvents but requires pH manipulation for aqueous solubility.
Solubility Soluble in Methanol, Dichloromethane, Ethyl Acetate; Poorly soluble in water at neutral/basic pH; Soluble in acidic aqueous solutions.Guides the choice of solvents for extraction, chromatography, and recrystallization[3][4].

Overall Purification Strategy

The purification of this compound from a crude synthetic reaction mixture typically follows a multi-step process. The strategy is designed to first remove bulk impurities and then polish the material to high purity.

crude Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) crude->workup Remove salts, water-soluble impurities bulk Bulk Purification (Recrystallization or Flash Chromatography) workup->bulk Remove major organic impurities analysis Purity & Identity Confirmation (QC) workup->analysis TLC polish High-Purity Polishing (Preparative HPLC) bulk->polish Remove trace impurities, isomers bulk->analysis TLC, ¹H NMR pure Pure Compound (>99%) polish->pure pure->analysis HPLC, MS, NMR

Diagram 1: High-level purification workflow.

Protocol 1: Aqueous Workup (Acid-Base Extraction)

Objective: To separate the basic target compound from non-basic organic impurities and acidic reagents.

Causality: The primary amine group is readily protonated in acidic conditions to form a water-soluble ammonium salt. This principle allows for its selective extraction into an aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer deprotonates the amine, rendering it soluble in an organic solvent again.

cluster_0 Step 1: Acidic Extraction cluster_0a Organic Phase cluster_0b Aqueous Phase cluster_1 Step 2: Basification & Re-extraction cluster_1a Aqueous Phase cluster_1b Organic Phase org1 Organic Layer (Crude Mixture in EtOAc) aq1 Aqueous Layer (1M HCl) org1->aq1 Shake & Separate imp1 Non-Basic Impurities (Discard) prod_salt Product as Salt [R-NH₃]⁺Cl⁻ aq2 Aqueous Layer with Product Salt org2 Fresh Organic Layer (EtOAc) aq2->org2 Add 2M NaOH (pH > 10) Shake & Separate salts Inorganic Salts (Discard) prod_free Product as Free Base (R-NH₂)

Diagram 2: Workflow for acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The volume of the aqueous layer should be approximately one-third of the organic layer. Repeat the extraction twice.

    • Expertise Note: The target compound is now protonated and has moved into the aqueous layer. Non-basic impurities remain in the original organic layer, which can be discarded.

  • Combine Aqueous Layers: Combine all acidic aqueous extracts in a clean flask.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >10 (verify with pH paper). A precipitate or cloudiness may appear as the free amine is formed.

  • Re-extraction: Transfer the basified aqueous solution to a separatory funnel and extract three times with fresh EtOAc or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.

Verification: Assess the purity of the extracted material against the starting crude material using Thin-Layer Chromatography (TLC).

Protocol 2: Bulk Purification by Recrystallization

Objective: To achieve significant purification (typically >95%) by exploiting differences in solubility between the product and impurities in a chosen solvent system at varying temperatures.

Causality: An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude product in ~0.5 mL of various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but good solubility when hot.

    Solvent/SystemRationaleExpected Outcome
    Isopropanol / EthanolPolar protic solvents that are often effective for moderately polar compounds.Good starting point.
    TolueneAromatic solvent, may be effective for the aromatic portion of the molecule.May require a co-solvent.
    Hexanes / Ethyl AcetateA common non-polar/polar mixture. The ratio can be tuned for optimal solubility.High probability of success.[5]
    Dichloromethane / HexanesAnother versatile solvent system for moderately polar compounds.[6]Good alternative to EtOAc/Hexanes.
  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent (or the less polar solvent of a pair) and heat to a gentle boil with stirring. Add more solvent portion-wise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Verification: Determine the melting point of the crystals. A sharp melting range close to the literature value (if available) indicates high purity. Confirm purity by TLC and ¹H NMR.

Protocol 3: Bulk Purification by Flash Column Chromatography

Objective: To separate the target compound from impurities with different polarities using silica gel chromatography.

Causality: The separation is based on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase (eluent). However, the primary amine in the target molecule is basic and will interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential loss of material. This interaction must be mitigated.[7][8]

Mitigation Strategy: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. The modifier competitively binds to the acidic sites on the silica, allowing the target amine to elute with improved peak shape.[9]

column Glass Column Stationary Phase (Silica Gel + TEA) Sample Band (Crude Product) Mobile Phase (e.g., EtOAc/Hexanes + TEA) elution Elution Over Time impurities Less Polar Impurities elution->impurities Elute First product Product impurities->product Elute Second polar_impurities More Polar Impurities product->polar_impurities Elute Last

Diagram 3: Principle of flash chromatography for amine purification.

Methodology:

  • TLC Analysis: Develop a TLC solvent system that gives the target compound an Rf value of ~0.2-0.3. A good starting point is a mixture of ethyl acetate and hexanes. Remember to add ~1% TEA to the TLC developing jar.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (including 1% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure. The TEA is volatile and will be removed during this step.

Verification: Analyze the combined, pure fractions by TLC and ¹H NMR to confirm the absence of impurities.

Protocol 4: High-Purity Polishing by Preparative HPLC

Objective: To achieve the highest possible purity (>99.5%) for analytical standards or sensitive downstream applications.[10][11][12]

Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. An acidic modifier (e.g., formic acid or TFA) is added to the mobile phase to protonate the basic amine. This ensures a consistent charge state and prevents peak tailing by masking interactions with residual silanols on the C18 stationary phase.[13]

Methodology:

  • Analytical Method Development: First, develop a separation method on an analytical scale (e.g., 4.6 mm ID column).

    • Column: C18, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to find the approximate elution conditions. Then, optimize the gradient around the elution point of the target compound.

    • Detection: UV at 254 nm.

  • Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 mm or 50 mm ID). Adjust the flow rate and injection volume proportionally to the column's cross-sectional area.

  • Purification Run: Dissolve the sample from the bulk purification step in a minimal amount of mobile phase A/B mixture. Filter the solution through a 0.45 µm filter and inject it onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Product Recovery: Combine the pure fractions. Most of the acetonitrile can be removed under reduced pressure. The remaining aqueous solution can be frozen and lyophilized to yield the pure product as a formate salt. Alternatively, perform an acid-base workup as described in Protocol 1 to recover the free base.

Verification: Purity should be assessed by analytical HPLC, showing a single peak. Identity is confirmed by High-Resolution Mass Spectrometry (HRMS) and NMR.

Purity Assessment and Characterization

Confirming the purity and identity of the final product is a critical final step.

TechniquePurposeExpected Results for this compound
¹H NMR Structural ConfirmationAromatic Protons: Two doublets (~7.5-8.0 ppm, 4H). Methyl Protons: Singlet (~3.9 ppm, 3H). Cyclopropyl Protons: Multiplets in the upfield region (~1.0-1.5 ppm, 4H)[14]. Amine Protons: Broad singlet (variable chemical shift).
¹³C NMR Structural ConfirmationCarbonyl Carbon: ~167 ppm. Aromatic Carbons: Multiple signals ~120-150 ppm. Methyl Carbon: ~52 ppm. Cyclopropyl Carbons: Signals in the upfield region ~15-35 ppm.
Mass Spectrometry (ESI+) Molecular Weight ConfirmationMolecular Ion: [M+H]⁺ at m/z = 192.2. The odd molecular weight (191.23) will result in an odd m/z for the molecular ion [M]⁺• if using EI, consistent with the nitrogen rule[15].
Analytical HPLC Purity QuantificationA single major peak with >99% purity by peak area integration.

References

  • Wikipedia. Methyl benzoate. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Problems in Chemistry. Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Labcompare. LABTips: Preparative HPLC for Purification Workflows. [Link]

  • Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubMed. Chiral recognition in dipeptides containing 1-aminocyclopropane carboxylic acid or alpha-aminoisobutyric acid: NMR studies in solution. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent. Strategy for Preparative LC Purification. [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Mascot. Peptide fragmentation. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

  • The Good Scents Company. methyl 4-aminobenzoate. [Link]

  • Google Patents.
  • ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]

  • LCGC International. Introduction to Preparative HPLC. [Link]

  • Unknown Source.
  • ACS, Organic Division. pKa Data Compiled by R. Williams. [Link]

  • PubMed. Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. [Link]

  • Unknown Source. Ion fragmentation of small molecules in mass spectrometry. (Link not available)
  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Teledyne ISCO. The Power of Preparative HPLC Systems. [Link]

  • PubChem. Methyl 4-(aminomethyl)benzoate. [Link]

  • PubChem. (E)-Methyl 4-(prop-1-en-1-yl)benzoate. [Link]

  • ChemBK. methyl 4-aminobenzoate. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(1-aminocyclopropyl)benzoate is a key building block in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutic agents. Its unique structure, featuring a strained cyclopropyl ring and a substituted benzene moiety, imparts specific physicochemical properties to the parent molecule. Therefore, the accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical factors for its intended downstream applications in research and manufacturing.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols and insights provided herein are grounded in established analytical principles to ensure scientific integrity and reliable results.

Overall Analytical Workflow

A systematic approach is crucial for the complete characterization of this compound. The following workflow diagram illustrates the logical sequence of analytical techniques to confirm the structure and assess the purity of the compound.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantitative Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/DAD (Purity, Assay) NMR->HPLC Structure Confirmed MS Mass Spectrometry (HRMS, MS/MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC EA Elemental Analysis (CHN) HPLC->EA Purity >95% MP Melting Point HPLC->MP Report Report EA->Report MP->Report Sample Sample Sample->NMR Identity Sample->MS Mass Sample->FTIR Functional Groups Technique Relationships Molecule This compound NMR NMR Molecule->NMR Connectivity MS MS Molecule->MS Molecular Weight FTIR FTIR Molecule->FTIR Functional Groups HPLC HPLC Molecule->HPLC Purity EA EA Molecule->EA Elemental Composition NMR->MS Confirms MS->EA Confirms FTIR->NMR Supports HPLC->NMR Validates

The Strategic Incorporation of a Constrained Phenethylamine Scaffold: Application Notes for Methyl 4-(1-aminocyclopropyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Conformational Constraint in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. One powerful strategy in this pursuit is the introduction of conformational constraints into flexible pharmacophores. The cyclopropyl group, a three-membered carbocycle, is an exemplary tool for this purpose. Its inherent ring strain imparts a rigid, defined geometry upon adjacent functionalities, which can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.[1] Furthermore, the unique electronic properties of the cyclopropane ring can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[1]

"Methyl 4-(1-aminocyclopropyl)benzoate" is a versatile building block that masterfully combines the rigidifying element of a cyclopropyl ring with a phenethylamine-like motif. The 1-aminocyclopropyl group serves as a conformationally restricted analog of an ethylamine side chain, while the methyl benzoate moiety provides a convenient handle for further chemical elaboration. This unique structural combination makes it a valuable starting material for the synthesis of a diverse array of potential therapeutic agents.

This guide provides a comprehensive overview of the applications of "this compound" in medicinal chemistry, including synthetic protocols, rationale for its use, and examples of its incorporation into biologically active scaffolds.

Synthesis of this compound

While various methods exist for the synthesis of cyclopropylamines, a common approach to access "this compound" involves the construction of the cyclopropane ring onto a precursor containing the phenyl and ester functionalities. A plausible synthetic route is outlined below, drawing inspiration from established methodologies for related compounds.

Conceptual Synthetic Workflow

G A Methyl 4-cyanobenzoate B Methyl 4-(1-hydroxyiminomethyl)benzoate A->B Hydroxylamine C Methyl 4-(1-aminomethyl)benzoate B->C Catalytic Hydrogenation (e.g., Pd/C, H2) D This compound C->D Cyclopropanation (e.g., Simmons-Smith or similar)

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol: Illustrative Synthesis of a Precursor, Methyl 4-(aminomethyl)benzoate

A key precursor to the target molecule is the corresponding aminomethyl derivative. A patented process for its preparation provides a reliable experimental foundation.[2]

Step 1: Oximation of Methyl 4-formylbenzoate

  • To a solution of methyl 4-formylbenzoate in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in water.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, methyl 4-(hydroxyiminomethyl)benzoate, can be isolated by filtration or extraction.

Step 2: Catalytic Hydrogenation to Methyl 4-(aminomethyl)benzoate

  • In a high-pressure reactor, dissolve the methyl 4-(hydroxyiminomethyl)benzoate from the previous step in a suitable solvent such as water or methanol.

  • Add a catalytic amount of 5 wt% Palladium on Carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas (e.g., 10 kg/cm ²) and heat the mixture to approximately 45°C.

  • Maintain the reaction under these conditions for 4-6 hours, monitoring for hydrogen uptake.

  • After the reaction is complete, cool the mixture to room temperature, carefully vent the hydrogen, and filter the catalyst.

  • The resulting solution containing methyl 4-(aminomethyl)benzoate can be used in the subsequent cyclopropanation step.

Note: The subsequent cyclopropanation of the aminomethyl group to form the aminocyclopropyl moiety would require a specialized set of reagents, such as those used in the Simmons-Smith reaction or other carbene-transfer methodologies, adapted for this specific substrate.

Applications in Medicinal Chemistry: Leveraging the 1-Aminocyclopropyl-4-phenyl Scaffold

The rigidified phenethylamine backbone of "this compound" makes it an attractive scaffold for targeting a variety of biological systems where precise spatial orientation of functional groups is critical for activity.

Serotonin Receptor Modulators

The serotonin (5-HT) system is a key player in the regulation of mood, anxiety, and cognition.[3] Many successful drugs targeting this system, such as selective serotonin reuptake inhibitors (SSRIs), feature a phenethylamine core. The constrained nature of the 1-aminocyclopropyl group can be exploited to design ligands with enhanced selectivity for specific 5-HT receptor subtypes. For instance, α-cyclopropyl amines are known components in some serotonin reuptake inhibitors.[4]

By acylating the primary amine of "this compound" with various carboxylic acids, a library of amides can be generated. These amides can then be screened for their ability to modulate the activity of different serotonin receptors, such as 5-HT1A, 5-HT2A, or 5-HT4.[3][5][6] The methyl ester can be further hydrolyzed to the corresponding carboxylic acid, providing another point of diversification or a key interaction point with the receptor.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[7] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which has therapeutic potential for the treatment of pain, anxiety, and inflammation.[8] Many potent and selective FAAH inhibitors feature a carbamate or urea functional group, which acts as a covalent modifier of the enzyme's active site serine.

"this compound" can serve as a valuable building block for the synthesis of novel FAAH inhibitors. The primary amine can be reacted with various chloroformates or isocyanates to generate a library of carbamates and ureas. The phenylcyclopropyl core can occupy the hydrophobic binding pocket of the enzyme, while the carbamate or urea moiety interacts with the catalytic serine.

Workflow for the Synthesis and Screening of FAAH Inhibitors

G A This compound C Parallel Synthesis A->C B Library of Chloroformates/Isocyanates B->C D Library of Carbamate/Urea Derivatives C->D E FAAH Inhibition Assay D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Sources

Application Note: Methyl 4-(1-aminocyclopropyl)benzoate in Benzodiazepine Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of Methyl 4-(1-aminocyclopropyl)benzoate (CAS: 1014645-87-4) as a strategic building block in the synthesis of benzodiazepine scaffolds.

This guide focuses on its application in designing "Soft Drug" analogs (via the hydrolyzable ester) and Conformationally Constrained Peptidomimetics (via the cyclopropyl moiety).

Executive Summary & Strategic Rationale

This compound is a specialized amine building block that offers a unique dual-functionality for benzodiazepine (BZD) optimization. Unlike standard alkyl or aryl amines, this molecule incorporates a 1,1-disubstituted cyclopropyl ring and a para-benzoate ester .

Key Mechanistic Advantages:
  • Conformational Locking (The "Thorpe-Ingold" Effect): The cyclopropyl ring creates a rigid spiro-like constraint at the nitrogen attachment point. When incorporated into a BZD scaffold (e.g., at the

    
    -position or as a side chain), it restricts the rotation of the substituent, potentially locking the molecule into a bioactive conformation and improving receptor selectivity (e.g., GABA\textsubscript{A} subtypes or BET bromodomains).
    
  • "Soft Drug" Design (Metabolic Switching): The methyl ester function serves as a predictable metabolic handle. In vivo, esterases rapidly hydrolyze the distal ester to a carboxylic acid, drastically changing the molecule's polarity and typically terminating pharmacological activity. This is the core principle behind "soft drugs" (analogous to Remimazolam ), allowing for ultra-short-acting clinical profiles (e.g., for procedural sedation).

  • Bioisosterism: The 1-aminocyclopropyl moiety acts as a constrained bioisostere of

    
    -dimethylbenzylamine, reducing oxidative metabolism at the 
    
    
    
    -carbon compared to isopropyl or ethyl groups.

Chemical Properties & Handling[1]

PropertySpecificationNotes
Compound Name This compound HClUsually supplied as the Hydrochloride salt.[1][2][3]
CAS Number 1014645-87-4
Molecular Weight 227.69 g/mol (HCl salt)Free base MW: ~191.23 g/mol .
Solubility DMSO, Methanol, Water (moderate)Free base is soluble in DCM, EtOAc.
pKa (Predicted) ~8.5 - 9.0 (Amine)Less basic than non-cyclic aliphatic amines; nucleophilicity is moderated by steric bulk.
Stability Acid Stable; Base Sensitive (Ester)Critical: Avoid prolonged exposure to strong aqueous base (NaOH/LiOH) unless hydrolysis is intended.

Experimental Protocols

Protocol A: Synthesis of -Substituted 1,4-Benzodiazepine-2,5-diones

Target: Peptidomimetic BZD scaffolds where the building block serves as the "Amine Component".

This protocol utilizes the Isatoic Anhydride route, which is preferred for introducing bulky amines like this compound due to the high reactivity of the anhydride intermediate.

Step 1: Anthranilamide Formation
  • Reagents:

    • Isatoic Anhydride (1.0 equiv)

    • This compound HCl (1.1 equiv)[2]

    • Triethylamine (TEA) or DIPEA (2.5 equiv)

    • Solvent: DMF or Acetonitrile (anhydrous)

    • Catalyst: DMAP (0.1 equiv) - Optional, boosts reaction with hindered amines.

  • Procedure:

    • Dissolve the amine salt and base in DMF under

      
       atmosphere. Stir for 10 min to liberate the free base.
      
    • Add Isatoic Anhydride in one portion.

    • Heat the reaction to 80°C for 4–6 hours. Note: The cyclopropyl amine is sterically hindered; heat is required to drive the ring-opening of the anhydride.

    • Monitor: TLC/LC-MS for disappearance of anhydride and formation of the anthranilamide (M+1 peak).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Yield Target: >85% (Intermediate is stable).

Step 2: Ring Closure (The "Haloacetyl" Method)
  • Reagents:

    • Anthranilamide Intermediate (from Step 1)

    • Chloroacetyl Chloride (1.2 equiv)

    • Base:

      
       (anhydrous, 3.0 equiv) or NaH (for difficult cyclizations)
      
    • Solvent: Acetone (reflux) or DMF (80°C)

  • Procedure:

    • Acylation: Dissolve anthranilamide in dry Acetone/DIPEA. Add Chloroacetyl chloride dropwise at 0°C. Stir at RT for 1 hour.

    • Cyclization: Add solid

      
       and NaI (0.1 equiv, Finkelstein catalyst) to the reaction mixture. Heat to reflux for 12–18 hours.
      
    • Mechanistic Note: The amide nitrogen attacks the alkyl chloride. The steric bulk of the cyclopropyl group may slow this step; NaI accelerates it by converting chloride to iodide in situ.

  • Purification:

    • Filter off inorganic salts. Concentrate filtrate.

    • Recrystallize from EtOH/Water or purify via Flash Chromatography (Hex/EtOAc).

Protocol B: Ugi-4CR Multicomponent Synthesis

Target: Rapid generation of diverse BZD libraries.

This method uses the building block as the Amine Input in a Ugi-De-Boc-Cyclization (UDC) strategy to form highly substituted BZDs.

  • Components:

    • Amine: this compound (1.0 equiv)

    • Aldehyde: 2-Fluoro-benzaldehyde (or similar) (1.0 equiv)

    • Acid: N-Boc-Glycine (1.0 equiv)

    • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

    • Solvent: Methanol (0.5 M concentration)

  • Procedure:

    • Imine Formation: Stir Amine and Aldehyde in Methanol for 2 hours at RT. (Pre-formation of imine is crucial for hindered amines).

    • Addition: Add N-Boc-Glycine and Isocyanide. Stir at RT for 24–48 hours.

    • Deprotection/Cyclization: Evaporate Methanol. Redissolve residue in 20% TFA/DCM. Stir 2 hours (Boc removal). Neutralize with TEA and heat in refluxing Toluene or DMF (100°C) to induce

      
       cyclization (displacing the 2-Fluoro group).
      
  • Result: A 1,4-benzodiazepine scaffold with the cyclopropyl-benzoate moiety at the

    
    -terminus of the amino acid residue.
    

Pathway Visualization

The following diagram illustrates the Isatoic Anhydride Route (Protocol A) , highlighting the critical steric and electronic checkpoints.

BZD_Synthesis cluster_legend Key Factors Start Isatoic Anhydride Inter1 Anthranilamide Intermediate (Stable) Start->Inter1 Nucleophilic Attack (DMF, 80°C) Reagent This compound (Amine Nucleophile) Reagent->Inter1 Free Base Acylation N-Acylation (Chloroacetyl Chloride) Inter1->Acylation Inter2 Chloroacetamido-benzamide Acylation->Inter2 0°C to RT Cyclization Intramolecular Alkylation (Base: K2CO3/NaI) Inter2->Cyclization Reflux Product N-(4-methoxycarbonylphenylcyclopropyl)- 1,4-benzodiazepine-2,5-dione Cyclization->Product Ring Closure Note1 Cyclopropyl Sterics: Requires heat for Step 1 Note2 Ester Stability: Avoid strong aqueous base

Caption: Synthetic workflow for incorporating this compound into a 1,4-benzodiazepine-2,5-dione scaffold via the Isatoic Anhydride route.

Quality Control & Validation

To ensure the integrity of the "Soft Drug" design, the following validation assays are mandatory:

A. Structural Verification (NMR)
  • Diagnostic Signal 1 (Cyclopropyl): Look for the characteristic high-field multiplets of the cyclopropyl protons (

    
     1.2–1.6 ppm) in ^1H NMR.
    
  • Diagnostic Signal 2 (Ester): A sharp singlet at

    
     ~3.8–3.9 ppm (
    
    
    
    ).
  • Validation: If the ester signal is absent, unintentional hydrolysis occurred during the basic cyclization step.

B. In Vitro Metabolic Stability (Soft Drug Assay)
  • Objective: Confirm the ester is a valid "metabolic switch."

  • Protocol:

    • Incubate compound (

      
      ) in human/rat plasma at 37°C.
      
    • Sample at

      
       min.
      
    • Quench with Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.

  • Success Criteria: Rapid disappearance of the parent methyl ester (

    
     min for ultra-short acting) and stoichiometric appearance of the carboxylic acid metabolite.
    

References

  • Isatoic Anhydride Chemistry: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • Ugi-4CR in BZD Synthesis: Dömling, A., et al. (2010). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Journal of Organic Chemistry.

  • Remimazolam (Soft Drug Concept): Kilpatrick, G. J., et al. (2007). The development of remimazolam: a novel, short-acting benzodiazepine. Anesthesia & Analgesia.

  • Cyclopropyl Amines in Med Chem: Tale, R. H., et al. (2011). Mechanistic insights into the synthesis of benzodiazepines. Journal of Chemical Sciences.

  • Compound Data: PubChem CID 66824369 (this compound).[2] [2]

Sources

The Synthetic Versatility of Methyl 4-(1-aminocyclopropyl)benzoate: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Unique Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. "Methyl 4-(1-aminocyclopropyl)benzoate" emerges as a compelling, yet underexplored, building block for the synthesis of diverse heterocyclic compounds. This molecule uniquely combines the conformational rigidity and three-dimensional character of a cyclopropyl ring with the synthetic handles of a primary amine and a methyl benzoate group. The strained cyclopropane ring, substituted with a nucleophilic amine and an aromatic system amenable to further functionalization, presents a tantalizing platform for the construction of innovative heterocyclic systems. Such structures are of high interest in the development of new therapeutic agents.

This technical guide will delve into the potential applications of this compound in heterocyclic synthesis. While direct, published protocols for this specific starting material are nascent, this document will provide a detailed exploration of its anticipated reactivity based on established chemical principles and analogous transformations. We will present well-reasoned, exemplary protocols that researchers can adapt to unlock the synthetic potential of this promising building block.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a starting material's properties is paramount for successful reaction design and execution. The key characteristics of this compound hydrochloride, the common commercially available form, are summarized below.

PropertyValue
CAS Number 1014645-87-4
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Appearance White to off-white solid
Storage Inert atmosphere, 2-8°C

Anticipated Reactivity and Strategic Applications in Heterocyclic Synthesis

The synthetic utility of this compound is primarily dictated by the interplay of its three key functional components: the primary amine, the cyclopropyl ring, and the methyl benzoate moiety.

The Nucleophilic Aminocyclopropyl Moiety: A Versatile Handle for Ring Formation

The primary amine, positioned on a cyclopropane ring, is a potent nucleophile, making it an ideal anchor point for the construction of nitrogen-containing heterocycles. The steric hindrance imparted by the adjacent cyclopropyl and phenyl groups can influence regioselectivity and reactivity in interesting ways.

1. Synthesis of Dihydropyrimidines and Pyrimidines via Condensation with β-Dicarbonyl Compounds:

The reaction of primary amines with 1,3-dicarbonyl compounds is a classic and reliable method for the synthesis of dihydropyrimidines, which can often be oxidized to the corresponding pyrimidines. This approach, known as the Biginelli reaction and its variations, is a cornerstone of heterocyclic chemistry.[1][2] The amine of this compound can readily participate in such condensations.

G cluster_0 Biginelli-type Reaction Workflow Start This compound + β-Dicarbonyl Compound Step1 Condensation to form enamine intermediate Start->Step1 Acid or Lewis Acid catalyst Step2 Reaction with an aldehyde and urea/thiourea Step1->Step2 Step3 Cyclization and dehydration Step2->Step3 End Dihydropyrimidine derivative Step3->End

Figure 1: Proposed workflow for the synthesis of dihydropyrimidines.

2. Construction of Quinolines and Related Fused Systems:

While not a direct application, the aminocyclopropyl moiety can be envisioned as a precursor to quinoline derivatives. For instance, a Friedländer-type annulation, which typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, could be adapted. In a reverse approach, the amine of our title compound could react with a suitably substituted carbonyl compound to build a quinoline ring.

3. Multicomponent Reactions (MCRs) for Rapid Library Generation:

Multicomponent reactions are powerful tools in drug discovery for the rapid generation of diverse and complex molecular scaffolds from simple starting materials.[3][4] The primary amine of this compound makes it an excellent candidate for isocyanide-based MCRs such as the Ugi or Passerini reactions, which can be followed by intramolecular cyclization to yield a variety of heterocyclic cores, including benzodiazepines and other fused systems.[5]

G cluster_1 Ugi Multicomponent Reaction Strategy Reactants This compound (Amine) + Aldehyde/Ketone + Carboxylic Acid + Isocyanide Ugi_Reaction Formation of α-acylamino amide intermediate Reactants->Ugi_Reaction One-pot reaction Post_Condensation Intramolecular cyclization (e.g., onto the aromatic ring or ester group) Ugi_Reaction->Post_Condensation e.g., Acid or base catalysis Product Complex Heterocyclic Scaffold Post_Condensation->Product

Figure 2: A conceptual workflow for a multicomponent reaction.

The Benzoyl Moiety: A Handle for Further Annulation

The methyl benzoate group offers additional opportunities for synthetic manipulation. Hydrolysis of the ester to the corresponding carboxylic acid provides a functional group that can participate in a variety of cyclization reactions, for example, in the formation of oxazinones or other related heterocycles.

Exemplary Protocols

The following protocols are proposed based on established synthetic methodologies for analogous primary amines. Researchers should consider these as starting points and optimize conditions as necessary.

Protocol 1: Synthesis of a Dihydropyrimidine Derivative

Objective: To synthesize a dihydropyrimidine derivative via a Biginelli-type reaction.

Reaction Scheme:

(A representative reaction scheme would be depicted here, showing this compound reacting with a β-ketoester and an aldehyde in the presence of urea or thiourea).

Materials:

  • This compound hydrochloride

  • Ethyl acetoacetate (or another β-dicarbonyl compound)

  • Benzaldehyde (or another aldehyde)

  • Urea

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • To a 100 mL round-bottom flask, add this compound hydrochloride (1.0 eq), ethyl acetoacetate (1.1 eq), benzaldehyde (1.0 eq), and urea (1.5 eq).

  • Add anhydrous ethanol (20 mL) to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Causality and Self-Validation: This protocol is based on the well-established Biginelli condensation.[1] The acidic catalyst protonates the aldehyde, making it more electrophilic for attack by the enol of the β-ketoester. The subsequent condensation with urea and cyclization is a robust and high-yielding transformation for a wide range of substrates. Successful formation of the dihydropyrimidine ring can be confirmed by the characteristic signals in the ¹H NMR spectrum, including a singlet for the C4-proton and distinct signals for the protons of the cyclopropyl ring.

Protocol 2: Proposed Synthesis of a Quinazolinone Derivative

Objective: To explore the synthesis of a quinazolinone derivative through a condensation and cyclization sequence.

Reaction Scheme:

(A representative scheme would show this compound reacting with 2-acetylaminobenzoic acid).

Materials:

  • This compound

  • 2-Acetylaminobenzoic acid

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent

  • Pyridine (as solvent and base)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 2-acetylaminobenzoic acid (1.1 eq) in anhydrous pyridine (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The crude product may precipitate. Collect the solid by filtration and wash thoroughly with water.

  • If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product by appropriate spectroscopic methods.

Causality and Self-Validation: This proposed protocol is adapted from known methods for quinazolinone synthesis from anthranilic acid derivatives.[6][7] The phosphorus oxychloride acts as a dehydrating agent to facilitate the initial amide bond formation between the amine of the title compound and the carboxylic acid of 2-acetylaminobenzoic acid, followed by an intramolecular cyclization to form the quinazolinone ring. The successful synthesis can be validated by the disappearance of the starting material signals in the NMR and the appearance of characteristic signals for the quinazolinone core.

Conclusion and Future Outlook

This compound stands as a versatile and promising building block for the synthesis of novel heterocyclic compounds. Its unique combination of a nucleophilic primary amine on a rigid cyclopropyl scaffold and a modifiable aromatic ester provides multiple avenues for the construction of diverse and complex molecular architectures. While the direct application of this specific molecule in heterocyclic synthesis is an emerging area, the established reactivity of its constituent functional groups provides a strong foundation for the development of new synthetic methodologies. The exemplary protocols provided herein, based on well-precedented transformations, offer a starting point for researchers to explore the rich chemistry of this compound and to generate libraries of novel heterocycles for screening in drug discovery and materials science. Further research into the reaction scope and optimization of conditions for this intriguing building block is highly encouraged and is expected to yield a wealth of new and valuable chemical entities.

References

  • Al-Suwaidan, I. A., et al. (2023). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society.
  • Chebanov, V. A., et al. (2015). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 3, 57.
  • Couto, I., et al. (2020).
  • Desenko, S. M., et al. (2015). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 3, 57.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Faler, C. A., Cao, B., & Joullié, M. M. (2006).
  • Gao, Y., et al. (2021).
  • Katritzky, A. R., et al. (2008). Multicomponent Reactions in Heterocyclic Chemistry. Wiley.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116.
  • Kumar, S., & Saini, A. (2012). A review on synthetic and medicinal prospective of dihydropyrimidines. European Journal of Medicinal Chemistry, 53, 1-21.
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • Simon, C., et al. (2007). Multicomponent Reactions in Heterocyclic Chemistry. Wiley-VCH.
  • Ugi, I., et al. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • van der Eycken, E., & Kappe, C. O. (Eds.). (2018). Microwave-Assisted Synthesis of Heterocycles. Springer.
  • Waldmann, H. (Ed.). (2014). Multicomponent reactions. Springer.
  • Zappia, G. (2017). Quinazolinones: An overview of their synthesized methodologies. Molecules, 22(4), 582.

Sources

Application Notes and Protocols for the Amidation of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Amide Bond Formation with Sterically Hindered Amines

Methyl 4-(1-aminocyclopropyl)benzoate is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropyl motif offers a unique three-dimensional profile, making it an attractive scaffold for novel therapeutics. However, the quaternary carbon atom of the cyclopropylamine presents a significant steric impediment to amide bond formation, a cornerstone reaction in pharmaceutical synthesis. Standard amide coupling procedures often result in low yields, sluggish reaction rates, and the need for harsh conditions that can compromise other functional groups within a molecule.

This technical guide provides an in-depth analysis of robust and efficient reaction conditions for the amidation of this compound. We will explore the mechanistic rationale behind the selection of premier coupling reagents and detail field-proven protocols designed to overcome the steric challenges inherent to this substrate. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the synthesis of amide derivatives from this key intermediate.

Mechanism & Rationale: Selecting the Optimal Coupling Strategy

The primary obstacle in the amidation of this compound is the steric hindrance around the nitrogen atom, which impedes the approach of the activated carboxylic acid. To overcome this, the chosen coupling reagent must generate a highly reactive acylating intermediate.

The HATU Advantage for Hindered Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that has proven exceptionally effective for challenging amide bond formations, particularly with sterically hindered amines.[1] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[2] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in analogous reagents like HBTU, leading to faster reaction kinetics and reduced risk of epimerization at chiral centers.[3]

A potential side reaction with uronium-based reagents is the guanidinylation of the amine. To mitigate this, it is crucial to pre-activate the carboxylic acid with HATU and the base for a short period before introducing the sterically hindered amine.[1]

EDC/HOBt: A Cost-Effective and Versatile Approach

The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a widely employed and cost-effective method for amide synthesis.[4] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, terminating the reaction. HOBt acts as a scavenger for the O-acylisourea, forming an HOBt-ester which is more stable to rearrangement but highly reactive towards amines.[5] This two-stage activation significantly improves reaction efficiency and reduces side products. For sterically demanding amines, the addition of DMAP can further accelerate the reaction by forming a highly reactive acyliminium ion intermediate.[5]

Comparative Overview of Recommended Amidation Protocols

The following table summarizes the key parameters for the two primary recommended protocols for the amidation of this compound.

ParameterProtocol 1: HATU-Mediated CouplingProtocol 2: EDC/HOBt-Mediated Coupling
Coupling Reagent HATUEDC
Additive None required (HOAt is part of HATU)HOBt (1-Hydroxybenzotriazole)
Base N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 12 hours12 - 24 hours
Key Advantages High reactivity, faster reaction times, excellent for very hindered substrates.[1][3]Cost-effective, readily available reagents, water-soluble byproducts for easy removal.[4]
Potential Issues Higher cost, potential for guanidinylation of the amine if not pre-activated.[1]Slower for highly hindered substrates, potential for N-acylurea formation without HOBt.[4]

Experimental Protocols

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for achieving high yields and faster reaction times, especially when coupling with sterically demanding carboxylic acids.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Free Amine: If starting with the hydrochloride salt of this compound, it must be neutralized. Dissolve the salt in DCM and wash with a saturated NaHCO₃ solution. Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous DMF (0.1-0.2 M).

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • Amine Addition: Dissolve the this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Workflow Diagram for HATU-Mediated Amidation:

HATU_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mix_Activate Mix & Stir RT, 15-20 min Carboxylic_Acid->Mix_Activate HATU HATU (1.1 eq) HATU->Mix_Activate DIPEA DIPEA (2.5 eq) DIPEA->Mix_Activate DMF Anhydrous DMF DMF->Mix_Activate Reaction Stir at RT 2-12 h Mix_Activate->Reaction Add Amine Solution Amine This compound (1.05 eq) in DMF Amine->Reaction Dilute Dilute with EtOAc or DCM Reaction->Dilute Wash Wash with NaHCO₃, H₂O, Brine Dilute->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify EDC_HOBt_Workflow cluster_setup Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mix_Cool Mix & Cool to 0 °C Carboxylic_Acid->Mix_Cool Amine This compound (1.1 eq) Amine->Mix_Cool HOBt HOBt (1.2 eq) HOBt->Mix_Cool Solvent Anhydrous DCM/DMF Solvent->Mix_Cool Reaction Stir, warm to RT 12-24 h Mix_Cool->Reaction Add Base Base DIPEA/TEA (2.5 eq) Base->Reaction EDC EDC·HCl (1.2 eq) EDC->Reaction Add portion-wise Dilute Dilute with DCM or EtOAc Reaction->Dilute Wash Wash with HCl, NaHCO₃, Brine Dilute->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Sources

Application Notes and Protocols for Coupling Reactions of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl 4-(1-aminocyclopropyl)benzoate in Modern Chemistry

This compound is a key building block for researchers, scientists, and professionals in drug development and materials science. Its unique structure, featuring a constrained cyclopropyl ring attached to an aminobenzoate scaffold, offers a valuable combination of rigidity and functionality. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the primary amine and the methyl ester provide two orthogonal points for chemical modification through various coupling reactions.[1] This guide provides an in-depth exploration of the critical coupling reactions involving this versatile molecule, offering not just protocols but also the underlying scientific principles to empower researchers in their synthetic endeavors.

Part 1: Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[2] This palladium-catalyzed cross-coupling reaction is particularly relevant for this compound, allowing for the direct arylation or heteroarylation of the primary amine. This transformation is pivotal in the synthesis of complex pharmaceutical intermediates and novel materials. A closely related analogue, methyl 4-(aminomethyl)benzoate, has been successfully utilized in Buchwald C-N couplings, underscoring the applicability of this methodology.[2]

Scientific Principles and Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the interplay of a palladium catalyst, a phosphine ligand, and a base. The cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated as the desired arylamine product, regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction, influencing the rate of both the oxidative addition and reductive elimination steps and preventing catalyst decomposition. Sterically hindered and electron-rich phosphine ligands are often employed to promote these key steps.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a representative procedure adapted for the target molecule and may require optimization for specific aryl halides.

Materials:

  • This compound hydrochloride (CAS: 1014645-87-4)

  • Aryl bromide or chloride (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound hydrochloride (1.0 eq), the aryl halide (1.0 eq), Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene (or dioxane) to the flask.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Data Summary Table: Buchwald-Hartwig Amination
ParameterRecommended Range/ValueRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective Pd(0) or Pd(II) sources.
Ligand Xantphos, RuPhos, SPhosBulky, electron-rich phosphines that promote efficient catalysis.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary for the reaction.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the palladium catalyst.
Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Aryl Halide - Base (NaOtBu) B Add Catalyst System: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) A->B Inert Atmosphere C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat Reaction Mixture (80-110 °C) with Stirring C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Dilute (e.g., Ethyl Acetate) E->F G Filter through Celite F->G H Aqueous Wash (Water, Brine) G->H I Dry, Filter & Concentrate H->I J Column Chromatography I->J K Isolated Product J->K

Caption: Workflow for Buchwald-Hartwig Amination.

Part 2: Amide Coupling: Constructing Key Pharmacophores

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. For this compound, the primary amine serves as a nucleophile to react with a variety of carboxylic acids, leading to the synthesis of a diverse array of amide-containing compounds with potential biological activity.

Scientific Principles and Mechanistic Overview

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is typically achieved using a coupling reagent.

Common amide coupling reagents include carbodiimides (like EDC and DCC) and phosphonium or uronium salts (like HATU and HBTU). The general mechanism involves:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive acylating intermediate (e.g., an O-acylisourea for carbodiimides).

  • Nucleophilic Attack by the Amine: The amine attacks the activated carbonyl group.

  • Formation of the Amide Bond: A stable amide bond is formed, and the byproducts of the coupling reagent are released.

Additives like HOBt or Oxyma are often used to suppress side reactions and minimize racemization when chiral carboxylic acids are used.

Experimental Protocol: Amide Coupling of this compound

This is a general protocol using a common coupling reagent. The choice of reagent and conditions may need to be optimized for specific substrates.

Materials:

  • This compound (free base or hydrochloride salt with an added equivalent of base)

  • Carboxylic acid (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a minimal amount of DMF to the reaction mixture. If using the hydrochloride salt, add an additional equivalent of DIPEA.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure amide.

Data Summary Table: Amide Coupling
ParameterRecommended Reagents/ConditionsRationale
Coupling Reagent HATU, HBTU, EDC/HOBt, T3PA variety of reagents are available with different reactivity and cost profiles.
Base DIPEA, TriethylamineNon-nucleophilic organic bases are used to neutralize acids and facilitate the reaction.
Solvent DMF, DCM, AcetonitrileAprotic solvents that can dissolve the reactants are preferred.
Temperature 0 °C to Room TemperatureMost amide couplings proceed efficiently at or below room temperature.
Additives HOBt, OxymaCan improve reaction efficiency and reduce side reactions, particularly racemization.
Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid & Coupling Reagent (e.g., HATU) in Anhydrous Solvent (e.g., DMF) B Add Base (e.g., DIPEA) and stir for 5-10 min A->B D Add Amine Solution to Activated Acid B->D C Prepare Solution of This compound E Stir at Room Temperature (2-12 h) D->E F Monitor Progress (TLC or LC-MS) E->F G Dilute with Organic Solvent (e.g., Ethyl Acetate) F->G H Aqueous Washes (1M HCl, sat. NaHCO3, Brine) G->H I Dry, Filter & Concentrate H->I J Purify (Chromatography or Recrystallization) I->J K Isolated Amide Product J->K

Caption: Workflow for Amide Coupling Reaction.

Part 3: Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

While this compound does not directly participate in a Suzuki-Miyaura coupling in its native form, the aryl benzoate moiety can be readily transformed into a suitable coupling partner, such as an aryl halide or triflate. This unlocks the potential for Suzuki coupling to construct biaryl structures, which are prevalent in pharmaceuticals and organic materials. For the purpose of this guide, we will consider a derivative, Methyl 4-(1-aminocyclopropyl)-X-benzoate (where X is a halide or triflate), as the starting material for the Suzuki reaction.

Scientific Principles and Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. The catalytic cycle is well-understood and consists of three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the aryl electrophile.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the biaryl product, and the Pd(0) catalyst is regenerated.

The base plays a crucial role in activating the boronic acid for transmetalation. A wide range of palladium catalysts, ligands, and bases can be used, allowing for the coupling of a vast array of substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol assumes the starting material is a bromo- or iodo-substituted analog of this compound. The amino group may require protection depending on the reaction conditions.

Materials:

  • Methyl 4-(1-aminocyclopropyl)-X-benzoate (X = Br, I)

  • Arylboronic acid (1.1-1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the biaryl product.

Data Summary Table: Suzuki-Miyaura Coupling
ParameterRecommended Reagents/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhosA variety of stable and active catalysts are available.
Boron Reagent Arylboronic acids, Arylboronate estersReadily available, stable, and generally non-toxic.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/Water, Dioxane/Water, THF/WaterA mixture of organic and aqueous solvents is often used to dissolve all components.
Temperature 80-100 °CProvides the necessary energy for the reaction to proceed at a reasonable rate.
Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Arylboronic Acid, and Base B Add Solvent Mixture (e.g., Toluene/Water) A->B C Degas the Mixture (Ar or N2 Purge) B->C D Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E Heat Reaction Mixture (80-100 °C) with Stirring D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to RT & Dilute (e.g., Ethyl Acetate) F->G H Aqueous Washes (Water, Brine) G->H I Dry, Filter & Concentrate H->I J Column Chromatography I->J K Isolated Biaryl Product J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

References

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (2012). Pharmaceutical composition.
  • YouTube. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester. Retrieved from [Link]

  • PMC. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Benzoic acid, 4-(1-aminocyclopropyl)-, methyl ester. Retrieved from [Link]

  • Google Patents. (2017). 1-substituted 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine derivatives and their use as ep4 receptor antagonists.

Sources

The Versatile Building Block: Experimental Use of Methyl 4-(1-aminocyclopropyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Strained Ring System

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of conformationally restricted moieties is a cornerstone of rational drug design. Among these, the cyclopropyl group, a seemingly simple three-membered ring, offers a unique combination of rigidity and electronic properties that can profoundly influence the biological activity and pharmacokinetic profile of a molecule. Methyl 4-(1-aminocyclopropyl)benzoate, a bifunctional building block featuring a primary amine and a methyl ester flanking a cyclopropane core, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its utility is particularly pronounced in the construction of novel therapeutics targeting a range of diseases, from inflammatory conditions to cancer.[1][2] This guide provides a detailed exploration of the experimental applications of this compound, offering insights into its reactivity and practical, field-tested protocols for its use in key organic transformations.

Core Attributes and Reactivity Profile

This compound possesses two primary reactive sites: the nucleophilic primary amine and the electrophilic ester carbonyl. The cyclopropyl ring, while generally stable, can influence the reactivity of these functional groups through steric hindrance and electronic effects. The inherent ring strain of the cyclopropane imparts unique stereoelectronic properties that can be exploited in molecular design.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₂ChemScene
Molecular Weight191.23 g/mol ChemScene
AppearanceTypically a solid-
CAS Number1014645-87-4 (hydrochloride salt)ChemScene

Note: Data for the free base may vary. The hydrochloride salt is a common commercially available form.

The primary amine of this compound readily participates in standard amine-based transformations, most notably amide bond formation and N-alkylation reactions. The choice of reaction conditions is critical to ensure high yields and minimize side reactions.

Application in the Synthesis of EP4 Receptor Antagonists: A Case Study

A significant application of this compound is in the synthesis of Prostaglandin E2 receptor 4 (EP4) antagonists.[1][2] These compounds are of considerable interest for the treatment of a variety of conditions, including inflammatory diseases and certain cancers. The cyclopropylamine moiety is often a key pharmacophoric element in these drug candidates.

Experimental Protocols

The following protocols are representative examples of how this compound is utilized in common synthetic transformations. These are based on procedures described in the patent literature and should be adapted and optimized for specific substrates and scales.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is a cornerstone of medicinal chemistry, and this compound serves as an excellent amine component. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for efficient and mild amide bond formation.

Reaction Scheme:

G cluster_0 Amide Coupling Reaction Reactant1 This compound Reagents HATU, DIPEA Reactant2 R-COOH (Carboxylic Acid) Product Amide Product Reagents->Product Solvent DMF G cluster_1 Reductive Amination ReactantA This compound ReducingAgent NaBH(OAc)₃ ReactantB R'-CHO or R'-C(O)R'' (Aldehyde or Ketone) ProductN N-Alkyl/Aryl Product ReducingAgent->ProductN SolventSystem DCE or THF

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Aminocyclopropyl Moiety

The 1-aminocyclopropyl group is a valuable structural motif in medicinal chemistry, often employed as a conformationally restricted bioisostere for various functional groups. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. Methyl 4-(1-aminocyclopropyl)benzoate is a key building block for the synthesis of a range of pharmacologically active compounds, making its efficient and scalable synthesis a critical aspect of drug development programs.

This document provides a detailed guide to the scale-up synthesis of this compound, with a primary focus on the Kulinkovich-Szymoniak reaction. It will also explore alternative synthetic strategies and discuss the critical considerations for transitioning from laboratory-scale to large-scale production.

Recommended Synthetic Strategy: The Kulinkovich-Szymoniak Reaction

For the large-scale synthesis of this compound, the Kulinkovich-Szymoniak reaction presents a highly efficient and convergent approach. This method allows for the direct conversion of a nitrile, in this case, methyl 4-cyanobenzoate, to the desired primary cyclopropylamine.

The overall transformation is depicted below:

Kulinkovich-Szymoniak Reaction start Methyl 4-cyanobenzoate reagents 1. EtMgBr, Ti(O-iPr)4 2. H+ workup start->reagents product This compound reagents->product

Figure 1: Overall transformation of the Kulinkovich-Szymoniak reaction.

Synthesis of the Starting Material: Methyl 4-cyanobenzoate

The starting material, methyl 4-cyanobenzoate, can be prepared on a large scale from the readily available methyl 4-bromobenzoate via a palladium-catalyzed cyanation reaction.

Reaction Scheme:

Starting Material Synthesis start Methyl 4-bromobenzoate reagents Zn(CN)2, Pd(dppf)Cl2 DMF, heat start->reagents product Methyl 4-cyanobenzoate reagents->product

Figure 2: Synthesis of methyl 4-cyanobenzoate.

Protocol for Methyl 4-cyanobenzoate (Large Scale):

Reagent/SolventMolar Eq.Quantity (for 1 kg of starting material)
Methyl 4-bromobenzoate1.01.0 kg
Zinc Cyanide (Zn(CN)₂)0.6325 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.0234 g
N,N-Dimethylformamide (DMF)-5 L

Procedure:

  • To a suitably sized, inerted reactor, charge methyl 4-bromobenzoate, zinc cyanide, and Pd(dppf)Cl₂.

  • Add DMF and begin agitation.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours, monitoring the reaction progress by HPLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure methyl 4-cyanobenzoate.

Scale-up Considerations for Starting Material Synthesis:

  • Palladium Catalyst: While effective, palladium catalysts can be expensive. For large-scale production, catalyst loading optimization and recovery/recycling strategies should be investigated.

  • Cyanide Source: Zinc cyanide is a common choice, but other cyanide sources like potassium ferrocyanide can also be considered. A thorough safety assessment for handling large quantities of cyanide salts is mandatory.[1]

  • Solvent: DMF is a common solvent for this reaction, but its high boiling point and potential for decomposition at high temperatures should be considered. Alternative solvents should be evaluated for safety and ease of removal.

  • Work-up: The quench and extraction steps can be resource-intensive on a large scale. The use of a continuous liquid-liquid extractor can improve efficiency.

Core Synthesis: Kulinkovich-Szymoniak Cyclopropanation

Reaction Scheme:

Core Synthesis start Methyl 4-cyanobenzoate reagents 1. EtMgBr (2.2 eq), Ti(O-iPr)4 (1.1 eq) THF, 0 °C to rt 2. Aqueous workup start->reagents product This compound reagents->product

Figure 3: Kulinkovich-Szymoniak cyclopropanation.

Protocol for this compound (Large Scale):

Reagent/SolventMolar Eq.Quantity (for 1 kg of starting material)
Methyl 4-cyanobenzoate1.01.0 kg
Titanium(IV) isopropoxide (Ti(O-iPr)₄)1.11.94 L
Ethylmagnesium bromide (EtMgBr, 3M in THF)2.24.5 L
Tetrahydrofuran (THF), anhydrous-10 L

Procedure:

  • Reactor Setup: A large, multi-necked, jacketed reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is required. The reactor must be thoroughly dried and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with a solution of methyl 4-cyanobenzoate in anhydrous THF.

  • Cool the solution to 0-5 °C using a circulating chiller.

  • Titanium Reagent Addition: Slowly add titanium(IV) isopropoxide to the stirred solution, maintaining the internal temperature below 10 °C.

  • Grignard Reagent Addition: The ethylmagnesium bromide solution is then added dropwise via the dropping funnel at a rate that maintains the internal temperature between 0-10 °C. This addition is highly exothermic and requires careful monitoring and efficient cooling. Gas evolution (ethane) will be observed.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[3] This is a highly exothermic step that will generate significant amounts of gas. Ensure adequate venting and cooling.

  • Work-up and Isolation:

    • After the quench is complete, the resulting slurry is filtered to remove the solid titanium and magnesium salts. The filter cake should be washed with THF or another suitable solvent.

    • The filtrate is then concentrated under reduced pressure to remove the bulk of the THF.

    • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous sodium bicarbonate solution and then brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification:

    • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate or isopropanol/water). This is the preferred method for large-scale purification.

    • Salt Formation: Alternatively, the amine can be converted to its hydrochloride or other salt by treatment with the corresponding acid. The salt can then be isolated by filtration and, if necessary, recrystallized. The free base can be regenerated by treatment with a base.

Scale-up and Safety Considerations for the Kulinkovich-Szymoniak Reaction:

  • Pyrophoric Reagents: Ethylmagnesium bromide is pyrophoric and must be handled under an inert atmosphere.[4] All transfers should be performed using cannulas or a closed-system transfer apparatus. Ensure that all personnel are properly trained in the safe handling of pyrophoric reagents and that appropriate fire-extinguishing equipment (e.g., Class D fire extinguisher) is readily available.[5]

  • Exothermic Reactions: Both the addition of the Grignard reagent and the quenching of the reaction are highly exothermic. A robust cooling system and careful control of the addition rate are critical to prevent a runaway reaction.

  • Titanium Waste: The reaction generates a significant amount of titanium-containing waste. This waste should be collected and treated appropriately. Options include hydrolysis to titanium dioxide, which can then be disposed of as a solid waste, or potentially recycled.[6][7]

  • Solvent Selection: THF is a common solvent but can form explosive peroxides. Ensure that peroxide-free THF is used and that appropriate precautions are taken.

Alternative Synthetic Routes

While the Kulinkovich-Szymoniak reaction is recommended, it is prudent to consider alternative synthetic strategies, particularly if issues with reagent availability, cost, or safety arise.

Curtius Rearrangement

The Curtius rearrangement offers a viable alternative, starting from a cyclopropanecarboxylic acid derivative.[8]

Synthetic Pathway:

Curtius Rearrangement cluster_0 Preparation of Intermediate cluster_1 Curtius Rearrangement start 4-(Methoxycarbonyl)phenylacetic acid reagent1 1. SOCl2 2. CH2N2 start->reagent1 intermediate1 Diazoketone reagent1->intermediate1 reagent2 Rh2(OAc)4 intermediate1->reagent2 intermediate2 Methyl 4-(1-carboxycyclopropyl)benzoate reagent2->intermediate2 intermediate2_c Methyl 4-(1-carboxycyclopropyl)benzoate reagent3 1. (PhO)2P(O)N3 (DPPA), Et3N 2. t-BuOH, heat intermediate2_c->reagent3 intermediate3 Boc-protected amine reagent3->intermediate3 reagent4 HCl intermediate3->reagent4 product This compound reagent4->product

Figure 4: Synthetic pathway via Curtius rearrangement.

Scale-up Considerations for the Curtius Rearrangement:

  • Azide Intermediates: The use of acyl azides introduces a significant safety hazard, as they can be explosive. The use of diphenylphosphoryl azide (DPPA) is a safer alternative to sodium azide for the in situ generation of the acyl azide.[9] However, a thorough thermal hazard assessment is still required.

  • Isocyanate Intermediate: The isocyanate intermediate is a potent respiratory sensitizer and must be handled with appropriate engineering controls.

  • Multi-step Synthesis: This route is longer than the Kulinkovich-Szymoniak approach, which can impact overall yield and cost.

Hofmann Rearrangement

The Hofmann rearrangement of a cyclopropanecarboxamide is another classical method for the synthesis of primary amines.[10]

Synthetic Pathway:

Hofmann Rearrangement cluster_0 Preparation of Intermediate cluster_1 Hofmann Rearrangement start Methyl 4-(1-carboxycyclopropyl)benzoate reagent1 1. SOCl2 2. NH3 start->reagent1 intermediate1 Methyl 4-(1-carbamoylcyclopropyl)benzoate reagent1->intermediate1 intermediate1_c Methyl 4-(1-carbamoylcyclopropyl)benzoate reagent2 Br2, NaOH H2O, heat intermediate1_c->reagent2 product This compound reagent2->product

Figure 5: Synthetic pathway via Hofmann rearrangement.

Scale-up Considerations for the Hofmann Rearrangement:

  • Hazardous Reagents: The use of bromine and strong base requires careful handling and appropriate personal protective equipment.

  • Byproducts: The reaction generates significant amounts of inorganic salts as byproducts, which can complicate workup and waste disposal.

  • Reaction Conditions: The reaction is typically run in aqueous solution, which may require large reactor volumes.

Comparative Analysis of Synthetic Routes

FeatureKulinkovich-SzymoniakCurtius RearrangementHofmann Rearrangement
Number of Steps 1 (from nitrile)3-42-3
Atom Economy ModerateLowLow
Key Hazards Pyrophoric Grignard reagent, exothermic quenchExplosive azides, toxic isocyanatesCorrosive bromine, strong base
Scalability Good, with proper engineering controlsModerate, requires stringent safety protocolsModerate, large volumes and salt waste
Cost Potentially lower due to fewer stepsHigher due to multi-step nature and reagentsModerate

Conclusion

The Kulinkovich-Szymoniak reaction stands out as the most promising route for the large-scale synthesis of this compound due to its convergent nature and good overall efficiency. However, the successful implementation of this chemistry at scale is critically dependent on robust engineering controls to manage the associated hazards of pyrophoric reagents and exothermic reactions. A thorough process safety review is essential before any scale-up activities are undertaken. The alternative routes, while having their own challenges, provide valuable backup strategies. The choice of the final synthetic route will ultimately depend on a comprehensive assessment of safety, cost, and available manufacturing infrastructure.

References

  • Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Chem. Commun.2001 , 1792-1793. [Link]

  • CN106365197A - Recycling method of titanium dioxide waste acid - Google P
  • Hofmann Rearrangement: Example, Mechanism, and Application - Chemistry Learner. [Link]

  • Kulinkovich Reaction: Mechanism & Examples | NROChemistry. [Link]

  • US4590292A - Process for the manufacture of cyclopropylamine - Google P
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances2020 , 10 (56), 33853-33874. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Development and Manufacture of a Curtius Rearrangement Using Continuous Flow towards the Large-Scale Manufacture of AZD7648. Org. Process Res. Dev.2022 , 26 (11), 3128–3136. [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design2005 , 5 (4), 1429–1435. [Link]

  • Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety, University of Wisconsin-Madison. [Link]

  • green chemistry – the atom economy. [Link]

  • Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block. Org. Process Res. Dev.2014 , 18 (1), 246–251. [Link]

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  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett.2015 , 17 (1), 26–29. [Link]

  • Extraction of Cyclopropylamine : r/OrganicChemistry - Reddit. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules2020 , 25 (18), 4296. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. J. Med. Chem.2020 , 63 (15), 7933–7982. [Link]

  • Hofmann rearrangement - Wikipedia. [Link]

  • Disposal of titanium dioxide industry waste to landfill – radiation exposures. [Link]

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  • Is there an easy way to purify organic amines? - Biotage. [Link]

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  • Recycling of TiO2 Pigments from Waste Paint: Process Development, Surface Analysis, and Characterization. [Link]

  • Learn how to find atom economy , Percentage yield and E factor - YouTube. [Link]

  • Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Journal of the Turkish Chemical Society, Section A: Chemistry2019 , 6 (1), 189-200. [Link]

  • Grignards - Quenching Reactions - Chemistry LibreTexts. [Link]

  • Process for the manufacture of cyclopropylamine.
  • Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Org. Synth.2018 , 95, 114-129. [Link]

  • Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. ACS Omega2022 , 7 (8), 6916–6926. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2012 , 51 (44), 11069-11072. [Link]

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Org. Process Res. Dev.2020 , 24 (11), 2536–2542. [Link]

  • Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Org. Process Res. Dev.2022 , 26 (1), 118–125. [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Asian J. Org. Chem.2020 , 9 (3), 284-301. [Link]

  • Growth of oriented p-aminobenzoic acid crystals by directional freezing. CrystEngComm2011 , 13 (2), 481-484. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Org. Process Res. Dev.2023 , 27 (9), 1547–1578. [Link]

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Application Notes and Protocols: Methyl 4-(1-aminocyclopropyl)benzoate for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Cyclopropyl Moiety

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to modulate the pharmacological properties of therapeutic peptides.[1] Among these, amino acids containing a cyclopropyl ring have garnered significant attention due to the unique conformational constraints and physicochemical properties they impart.[2][3][4] The cyclopropyl group, with its planar arrangement of carbon atoms, short carbon-carbon bonds, and enhanced π-character, can significantly influence a peptide's potency, metabolic stability, and proteolytic resistance.[3][4]

Methyl 4-(1-aminocyclopropyl)benzoate serves as a key building block for introducing a conformationally restricted phenylalanine analog into peptide sequences. This application note provides a comprehensive guide to the utilization of its Fmoc-protected form, Fmoc-L-4-(1-aminocyclopropyl)benzoic acid methyl ester, in solid-phase peptide synthesis (SPPS).

The Building Block: Fmoc-L-4-(1-aminocyclopropyl)benzoic acid methyl ester

For successful incorporation into a growing peptide chain using standard SPPS protocols, the amine group of this compound must be protected. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is the standard choice for SPPS due to its base-lability, which allows for orthogonal deprotection strategies alongside acid-labile side-chain protecting groups.[][6][7]

Chemical Structure:

G cluster_0 Fmoc-L-4-(1-aminocyclopropyl)benzoic acid methyl ester Fmoc-NH-C(C1CC1)C6H4COOCH3 Fmoc-NH-C(C1CC1)C6H4COOCH3

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of Fmoc-L-4-(1-aminocyclopropyl)benzoic acid methyl ester

This protocol outlines the manual coupling of the sterically hindered Fmoc-L-4-(1-aminocyclopropyl)benzoic acid methyl ester. Due to the steric hindrance of the cyclopropyl group, optimized coupling conditions are crucial for achieving high coupling efficiency. [8][9] Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • Fmoc-L-4-(1-aminocyclopropyl)benzoic acid methyl ester

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel. [10]2. Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3-5 minutes. Drain the solution.

    • Repeat the deprotection step for an additional 7-10 minutes to ensure complete removal of the Fmoc group. [11] * Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Coupling of Fmoc-L-4-(1-aminocyclopropyl)benzoic acid methyl ester:

    • Activation: In a separate vial, dissolve Fmoc-L-4-(1-aminocyclopropyl)benzoic acid methyl ester (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA or NMM (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended. * Monitoring the Coupling: Perform a qualitative ninhydrin test to monitor the completion of the coupling reaction. A negative result (no color change) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3 times), DCM (3 times), and IPA (3 times) to remove any unreacted reagents and byproducts.

Table 1: Recommended Coupling Reagent Stoichiometry

ReagentEquivalents (relative to resin loading)
Fmoc-L-4-(1-aminocyclopropyl)benzoic acid methyl ester3 - 5
HATU or HBTU3 - 5
DIPEA or NMM6 - 10

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HATU and HBTU are highly efficient coupling reagents that form activated esters, facilitating amide bond formation, especially with sterically hindered amino acids. [12]The use of these reagents minimizes the risk of racemization.

  • Extended Coupling Time: The rigid and bulky nature of the cyclopropyl group can slow down the kinetics of the coupling reaction. Extending the reaction time ensures a higher yield of the desired peptide.

  • Use of a Non-nucleophilic Base: DIPEA and NMM are non-nucleophilic bases that are strong enough to deprotonate the carboxylic acid and the incoming amine without causing unwanted side reactions.

Protocol 2: Cleavage from the Resin and Final Deprotection

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the removal of any remaining side-chain protecting groups. [7]The choice of cleavage cocktail depends on the type of resin used and the amino acid composition of the peptide.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: A common and effective cocktail is Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used. * Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-bound resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in a reaction vessel (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. [13]3. Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

    • Dry the crude peptide under vacuum.

Caption: Workflow for peptide cleavage and deprotection.

Applications in Drug Development

The incorporation of this compound into peptides offers several advantages for drug development:

  • Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the peptide backbone, which can lead to increased receptor binding affinity and selectivity. [3][4]* Enhanced Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Improved Pharmacokinetic Properties: The overall change in the physicochemical properties of the peptide can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. [3] Peptides containing cyclopropyl moieties have been investigated for a wide range of therapeutic applications, including their use as anticancer, antimicrobial, and antiviral agents. [2][14]

Troubleshooting

Problem: Incomplete coupling (positive ninhydrin test). Solution:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.

  • Increase Equivalents: Use a higher excess of the amino acid and coupling reagents.

  • Elevated Temperature: For particularly difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve the reaction rate, though this should be done with caution to avoid racemization. [15] Problem: Low yield of crude peptide after cleavage. Solution:

  • Incomplete Cleavage: Extend the cleavage time or use a stronger cleavage cocktail.

  • Peptide Solubility: The crude peptide may have some solubility in the ether. Minimize the amount of ether used for precipitation and ensure it is sufficiently cold.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(2), 345-349. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Backbone amide protection in use in Fmoc SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, November 4). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24, 8283-8291. [Link]

  • WIPO. (2011, July 21). PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

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Application Notes and Protocols: Methyl 4-(1-aminocyclopropyl)benzoate as a Novel Rigid Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been predominantly used, there is a growing appreciation for the role of rigid linkers in optimizing PROTAC performance. This guide provides a comprehensive overview of the application of "Methyl 4-(1-aminocyclopropyl)benzoate" as a novel, rigid linker building block in PROTAC development. We will delve into the scientific rationale for its use, provide detailed protocols for its synthesis and incorporation into PROTACs, and outline key assays for the characterization of the resulting protein degraders.

The Rationale for a Rigid Cyclopropyl-Containing Linker

The linker in a PROTAC molecule is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The conformational flexibility of traditional long-chain linkers can lead to an entropic penalty upon binding, potentially destabilizing this critical ternary complex.[1] Rigid linkers, by pre-organizing the PROTAC into a conformation more favorable for ternary complex formation, can mitigate this entropic cost.[1]

The cyclopropyl group, in particular, offers several advantages as a component of a rigid linker:

  • Conformational Constraint: The three-membered ring of the cyclopropyl group imparts significant rigidity, reducing the number of rotatable bonds in the linker. This conformational restriction can help to properly orient the protein of interest (POI) and E3 ligase for efficient ubiquitination.

  • Improved Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can lead to an increased half-life and improved pharmacokinetic properties of the PROTAC.

  • Enhanced Cell Permeability: The incorporation of rigid, non-polar elements like the cyclopropyl group can, in some cases, improve the passive diffusion of PROTACs across the cell membrane, a common challenge for these relatively large molecules.[3]

  • Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other small functionalities, such as a gem-dimethyl group or an alkene, offering a way to fine-tune the steric and electronic properties of the linker.[4][5]

This compound provides a synthetically accessible building block that introduces this beneficial cyclopropyl moiety in a defined and predictable manner. The primary amine serves as a versatile handle for conjugation to either the target protein binder or the E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for further coupling reactions.

Synthesis of the Linker Building Block: this compound

While not a commercially standard linker, "this compound" can be synthesized through a multi-step process. The following protocol is a proposed route based on established organic chemistry principles and literature precedents for the synthesis of similar 1-aminocyclopropane-1-carboxylic acid derivatives.

Overall Synthetic Scheme

Synthesis_Scheme start 4-Bromobenzonitrile step1 Methyl 4-cyanobenzoate start->step1 1. H2SO4, MeOH 2. Reflux step2 1-(4-(methoxycarbonyl)phenyl)cyclopropane-1-carbonitrile step1->step2 1,2-dibromoethane, NaH, DMF step3 1-(4-(methoxycarbonyl)phenyl)cyclopropane-1-carboxamide step2->step3 H2O2, K2CO3, DMSO step4 This compound step3->step4 Hofmann Rearrangement (e.g., TCCA, MeOH/NaOMe) PROTAC_Synthesis_Workflow start This compound boc_protection Boc Protection of Amine start->boc_protection ester_hydrolysis Ester Hydrolysis boc_protection->ester_hydrolysis coupling1 Amide Coupling to E3 Ligase Ligand ester_hydrolysis->coupling1 boc_deprotection Boc Deprotection coupling1->boc_deprotection coupling2 Amide Coupling to Target Protein Binder boc_deprotection->coupling2 final_protac Final PROTAC coupling2->final_protac Ternary_Complex POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex

Sources

Application Notes & Protocols: Leveraging Methyl 4-(1-aminocyclopropyl)benzoate for the Synthesis of Novel Polyamides with Enhanced Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the Cyclopropyl Moiety in Polymer Chemistry

The field of advanced polymers for biomedical and pharmaceutical applications continually seeks monomers that can impart unique and advantageous properties to the final material. Methyl 4-(1-aminocyclopropyl)benzoate (M4ACPB) emerges as a compelling building block for novel polyamides. Its structure is unique, combining a rigid aromatic backbone with a strained cyclopropane ring. This three-membered ring is not merely a passive spacer; its unique stereoelectronic properties can significantly influence the macroscopic characteristics of the resulting polymer.[1]

The cyclopropane motif is a well-regarded design element in medicinal chemistry, known to enhance metabolic stability, improve receptor affinity, and provide conformational rigidity in small molecules.[2][3] When incorporated into a polymer backbone, the cyclopropyl group can disrupt chain packing, potentially improving solubility, while its rigidity can enhance the thermal stability and mechanical strength of the material.[4] These properties make M4ACPB-based polymers highly attractive for applications such as drug delivery matrices, specialty coatings for medical devices, and high-performance biomaterials.[5][6]

This guide provides a comprehensive overview of the synthesis of novel polyamides via the self-polycondensation of M4ACPB, detailed protocols for their characterization, and insights into the structure-property relationships that make these materials promising for advanced applications.

Polymer Synthesis: Self-Polycondensation of this compound

The bifunctional nature of M4ACPB, containing both an amine and a methyl ester, allows it to undergo self-condensation to form a polyamide, eliminating methanol as a byproduct. This approach is analogous to the synthesis of polyamides from other ω-amino acid esters.[7] High molecular weight polymers are achievable through careful control of reaction conditions to drive the equilibrium towards polymer formation.[8]

Rationale for Method Selection

Solution polycondensation is selected for this protocol. It offers excellent control over reaction temperature and allows for the effective removal of the methanol byproduct, which is crucial for achieving a high degree of polymerization. The choice of a high-boiling, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is critical for maintaining the monomer and the growing polymer chain in solution, preventing premature precipitation.[9] A catalyst is often employed to accelerate the aminolysis of the ester, and in this protocol, a mild base is suggested to facilitate the reaction.

Visualizing the Polymerization Pathway

The following diagram illustrates the self-polycondensation reaction of M4ACPB to form Poly(4-(1-ammoniocyclopropyl)benzamide).

Polymerization cluster_reactants Reactant cluster_products Products Monomer n  this compound (M4ACPB) Polymer Poly(4-(1-ammoniocyclopropyl)benzamide) Monomer->Polymer Self-Polycondensation High Temp, Catalyst Methanol n CH3OH Polymer->Methanol Byproduct

Caption: Self-polycondensation of M4ACPB to yield a novel polyamide.

Detailed Experimental Protocol for Polyamide Synthesis

Materials and Reagents:

  • This compound (M4ACPB), high purity (>98%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium Chloride (CaCl₂), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol, ACS grade

  • Nitrogen (N₂) or Argon (Ar) gas, high purity

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Protocol:

  • Monomer and Solvent Preparation:

    • Dry the M4ACPB monomer under vacuum at 40°C for 12 hours to remove any residual moisture.

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous NMP (50 mL) and anhydrous CaCl₂ (2.5 g). Stir the mixture under a gentle stream of nitrogen for 30 minutes to ensure the solvent is completely dry and to aid in polymer solubility.[9]

  • Reaction Setup:

    • Add the dried M4ACPB (5.0 g, 26.15 mmol) to the NMP/CaCl₂ solution.

    • Add the catalyst, DBU (0.1 mL, approx. 0.67 mmol).

    • Equip the flask with a reflux condenser and ensure a continuous flow of inert gas.

  • Polymerization:

    • Heat the reaction mixture to 150°C using an oil bath.[10]

    • Maintain this temperature for 24 hours with vigorous stirring. The viscosity of the solution will noticeably increase as the polymerization proceeds.

  • Polymer Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the viscous polymer solution slowly into a beaker containing 500 mL of rapidly stirring methanol. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer thoroughly with fresh methanol (3 x 100 mL) to remove any unreacted monomer, catalyst, and residual solvent.

    • Dry the purified polymer in a vacuum oven at 60°C for 24 hours to a constant weight.

Scientist's Note: The addition of CaCl₂ is a common technique in polyamide synthesis to improve the solubility of the rigid polymer chains by disrupting the strong intermolecular hydrogen bonds.[9] The choice of DBU as a catalyst is based on its efficacy as a non-nucleophilic base in promoting aminolysis reactions.

Polymer Characterization: Validating Structure and Properties

Thorough characterization is essential to confirm the successful synthesis of the polyamide and to understand its properties for potential applications.

Workflow for Polymer Analysis

The following diagram outlines the key steps in characterizing the synthesized polyamide.

Characterization_Workflow start Synthesized Polymer ftir FTIR Spectroscopy (Functional Group ID) start->ftir nmr NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) start->nmr gpc Gel Permeation Chromatography (GPC) (Mw, Mn, PDI) ftir->gpc nmr->gpc dsc Differential Scanning Calorimetry (DSC) (Glass Transition, Tg) gpc->dsc tga Thermogravimetric Analysis (TGA) (Thermal Stability) dsc->tga end Comprehensive Property Profile tga->end

Caption: A typical workflow for comprehensive polymer characterization.

Protocols for Key Characterization Techniques

3.2.1. Gel Permeation Chromatography (GPC/SEC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[11]

  • Protocol:

    • Prepare a polymer solution (1 mg/mL) in a suitable solvent such as NMP containing 0.05 M LiBr.

    • Filter the solution through a 0.2 µm PTFE filter before injection.

    • Use a GPC system equipped with a refractive index (RI) detector and polystyrene or polymethyl methacrylate standards for calibration.

    • Set the column temperature to 60°C and the flow rate to 1.0 mL/min.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the standards.

3.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer, which provides insight into its amorphous or semi-crystalline nature and its thermal behavior.[8]

  • Protocol:

    • Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.

    • Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to 25°C at 10°C/min.

    • Perform a second heating scan from 25°C to 350°C at 10°C/min.

    • The Tg is determined from the midpoint of the transition in the heat flow curve from the second heating scan.

3.2.3. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[9]

  • Protocol:

    • Place 5-10 mg of the dry polymer into a TGA pan.

    • Heat the sample from 25°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The temperature at which 5% or 10% weight loss occurs is often reported as the decomposition temperature.

Expected Results and Data Interpretation

The successful synthesis of the M4ACPB-based polyamide should yield a material with a unique combination of properties.

PropertyExpected Range/ObservationSignificance
Appearance Off-white to pale yellow powderConfirms successful precipitation and purification.
Solubility Soluble in polar aprotic solvents (NMP, DMSO, DMAc)[9]The cyclopropyl group may enhance solubility compared to fully aromatic polyamides.
Mw (GPC) 20,000 - 50,000 g/mol Indicates successful polymerization to a useful molecular weight.[8]
PDI (GPC) 1.8 - 2.5Typical for step-growth polycondensation reactions.
Tg (DSC) > 200°CThe rigid backbone and cyclopropyl group contribute to a high glass transition temperature.[9]
TGA (5% wt loss) > 400°CSuggests excellent thermal stability, a hallmark of aromatic polyamides.[9]

Applications in Drug Development

The unique properties of M4ACPB-based polyamides make them promising candidates for several applications in drug development:

  • Drug Delivery Systems: The polymer's stability and potential for functionalization make it suitable for creating nanoparticles or implants for sustained drug release.[6][12][13]

  • Biomedical Devices: The high thermal stability and mechanical strength could be leveraged in coatings for implants or in the fabrication of durable medical components.

  • Tissue Engineering: The rigid polymer backbone could provide a robust scaffold for cell growth and tissue regeneration.[5]

Conclusion

This compound is a highly valuable monomer for the development of novel polyamides. The incorporation of the cyclopropane ring into the polymer backbone imparts a desirable combination of thermal stability, mechanical robustness, and potentially enhanced solubility. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these advanced materials, paving the way for their exploration in demanding applications, particularly within the pharmaceutical and biomedical fields.

References

  • Synthesis and characterization of new polymers containing cyclopropane groups. (2018). Russian Journal of General Chemistry.
  • Synthesis and characterization of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). National Institutes of Health. [Link]

  • Synthesis and characterization of novel polyamides. (2016). Aaltodoc. [Link]

  • Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. (2019). ACS Publications. [Link]

  • Degradable Poly(ester amide)s for Biomedical Applications. (2018). MDPI. [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2019). PubMed Central. [Link]

  • A Novel Synthesis and Characterization of Poly(4-imino(N–4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. (2001). ResearchGate. [Link]

  • Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. (2016). Royal Society of Chemistry. [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2021). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). MDPI. [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2015). PubMed Central. [Link]

  • Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy. (2023). PubMed Central. [Link]

  • Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. (2018). ACS Publications. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

Sources

Application Notes and Protocols: Methyl 4-(1-aminocyclopropyl)benzoate as a Versatile Scaffold for Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Aminocyclopropyl Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, the cyclopropyl group has emerged as a "bioisostere" of choice, a small, conformationally constrained ring system that can profoundly influence the potency, selectivity, and metabolic stability of a drug candidate. When incorporated into a scaffold, the cyclopropylamine moiety, in particular, offers a unique three-dimensional exit vector for substituents, allowing for a more precise exploration of the chemical space within a biological target's binding site.

This guide focuses on the utility of Methyl 4-(1-aminocyclopropyl)benzoate as a strategic scaffold for the construction of diverse combinatorial libraries. Its structure presents two key points of diversification: the primary amine of the cyclopropyl group and the methyl ester on the phenyl ring. The rigid cyclopropyl unit serves to orient appended functionalities in a well-defined manner, a desirable trait for probing structure-activity relationships (SAR). The primary amine is a versatile handle for a multitude of chemical transformations, including amide and sulfonamide bond formation, urea synthesis, and reductive amination, making it an ideal starting point for diversity-oriented synthesis.

This document provides a comprehensive overview of the synthesis of the this compound scaffold, followed by detailed, field-proven protocols for its diversification into combinatorial libraries, and concludes with best practices for the characterization and purification of the resulting compounds.

Part 1: Synthesis of the Core Scaffold: this compound

The efficient synthesis of the title scaffold is paramount for its successful application in library generation. A robust and scalable synthesis has been described, starting from the readily available methyl 4-cyanobenzoate. This multi-step process involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile to form the cyclopropylamine.

Synthetic Workflow Overview

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of 1-substituted cyclopropylamines from nitriles.

Materials:

Reagent/SolventFormulaM.W.CAS No.
Methyl 4-cyanobenzoateC₉H₇NO₂161.161129-35-7
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.22546-68-9
Ethylmagnesium bromide (3.0 M in diethyl ether)C₂H₅BrMg133.27925-90-6
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9
Diethyl ether (Et₂O), anhydrousC₄H₁₀O74.1260-29-7
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8
Saturated aqueous sodium chloride (brine)NaCl58.447647-14-5
Magnesium sulfate (MgSO₄), anhydrousMgSO₄120.377487-88-9

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of methyl 4-cyanobenzoate (1.0 eq) in anhydrous THF (5 mL per mmol of nitrile).

  • Titanacyclopropane Formation: In a separate flame-dried flask under nitrogen, add titanium(IV) isopropoxide (1.2 eq) to anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add ethylmagnesium bromide (2.4 eq) via syringe while maintaining the temperature below -70 °C. Stir the resulting dark solution at -78 °C for 10 minutes.

  • Reaction with Nitrile: Transfer the solution of methyl 4-cyanobenzoate to the dropping funnel and add it dropwise to the cold (-78 °C) titanacyclopropane solution over 30 minutes.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The color of the reaction mixture will typically change from dark to a lighter shade.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Work-up: Filter the mixture through a pad of Celite® to remove the titanium salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical as the organometallic reagents (Grignard and titanacyclopropane) are highly reactive towards water and oxygen.

  • Low-Temperature Addition: The slow addition of the Grignard reagent at low temperature is necessary to control the exothermic reaction and prevent side reactions.

  • Slow Warming: Allowing the reaction to warm slowly to room temperature ensures the controlled reaction of the titanacyclopropane with the nitrile.

  • Quenching with Bicarbonate: The use of a mild base like sodium bicarbonate for quenching is important to neutralize any acidic byproducts without hydrolyzing the methyl ester.

  • Celite Filtration: The filtration through Celite is an effective way to remove the fine precipitate of titanium oxides that form during the work-up.

Part 2: Diversification of the Scaffold for Combinatorial Library Synthesis

The primary amine of this compound is a versatile functional group that can be readily derivatized through a variety of reactions. This section provides protocols for the synthesis of amide, sulfonamide, and urea libraries, as well as diversification through reductive amination. Both solid-phase and solution-phase parallel synthesis strategies are discussed.

A. Amide Library Synthesis (Solution-Phase Parallel Synthesis)

Amide bond formation is one of the most frequently used reactions in medicinal chemistry. This protocol describes a parallel synthesis approach in a 96-well plate format using a variety of carboxylic acids.

Workflow for Parallel Amide Synthesis:

Caption: Parallel solution-phase amide library synthesis.

Protocol:

  • Stock Solutions: Prepare stock solutions of this compound (1.0 M in DMF), a diverse set of carboxylic acids (1.0 M in DMF), HATU (1.2 M in DMF), and DIPEA (2.0 M in DMF).

  • Reaction Plate Preparation: To each well of a 96-well plate, add the carboxylic acid stock solution (50 µL, 0.05 mmol, 1.0 eq).

  • Reagent Addition: To each well, sequentially add the this compound stock solution (50 µL, 0.05 mmol, 1.0 eq), the HATU stock solution (50 µL, 0.06 mmol, 1.2 eq), and the DIPEA stock solution (50 µL, 0.1 mmol, 2.0 eq).

  • Reaction: Seal the plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification: After the reaction is complete, the crude products can be purified using parallel solid-phase extraction (SPE) or preparative HPLC-MS.

Rationale for Reagent Choices:

  • HATU: A highly efficient coupling reagent that minimizes racemization and is effective for a wide range of carboxylic acids and amines.

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the coupling reaction.

  • DMF: A polar aprotic solvent that is excellent for dissolving a wide range of organic molecules and reagents.

B. Sulfonamide Library Synthesis (Solid-Phase Synthesis)

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.

Protocol:

  • Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add a solution of a suitable linker with a protected amine (e.g., Fmoc-glycine) and DIPEA in DCM. Shake for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Attachment: Couple Methyl 4-(1-aminocyclopropyl)benzoic acid (after hydrolysis of the methyl ester) to the deprotected amine on the resin using HATU and DIPEA in DMF.

  • Diversification: To the free primary amine of the cyclopropyl group, add a solution of a sulfonyl chloride (1.5 eq) and pyridine (2.0 eq) in DCM. Shake for 4-6 hours.

  • Cleavage and Purification: Cleave the sulfonamide products from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the product in cold diethyl ether, centrifuge, and decant the ether. The crude product can be further purified by preparative HPLC.

C. Urea Library Synthesis (Solution-Phase Parallel Synthesis)

Ureas can be readily formed by the reaction of the primary amine with isocyanates or by using a phosgene equivalent. This protocol uses commercially available isocyanates.

Protocol:

  • Reaction Setup: In a 96-well plate, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Isocyanate Addition: To each well, add a solution of a different isocyanate (1.1 eq) in DCM.

  • Reaction: Seal the plate and shake at room temperature for 2-4 hours.

  • Purification: The reaction is often clean, and the product can be isolated by evaporation of the solvent. If necessary, purification can be performed by silica gel chromatography or preparative HPLC.

D. Reductive Amination for Library Diversification

Reductive amination allows for the formation of secondary amines by reacting the primary amine of the scaffold with aldehydes or ketones in the presence of a reducing agent.

Protocol:

  • Imine Formation: In a vial, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in methanol. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Work-up: After the reaction is complete, quench with water and extract with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The product can be purified by column chromatography.

Part 3: Characterization and Quality Control of Combinatorial Libraries

The quality of a combinatorial library is critical for its successful application in high-throughput screening. Therefore, robust analytical methods are required to confirm the identity and purity of the library members.

Analytical Techniques:

TechniquePurposeKey Parameters to Assess
LC-MS Identity and PurityRetention time, molecular ion peak (m/z), purity by UV or ELSD
¹H NMR Structural ConfirmationChemical shifts, integration, coupling constants to confirm the structure of a representative subset of the library
Preparative HPLC-MS PurificationIsolation of individual compounds with high purity

High-Throughput Purification Workflow:

Caption: High-throughput purification workflow for combinatorial libraries.

Conclusion and Future Perspectives

This compound is a highly valuable scaffold for the generation of diverse and structurally unique combinatorial libraries. Its rigid cyclopropyl core and versatile primary amine handle allow for the systematic exploration of chemical space in a three-dimensional manner. The protocols outlined in this guide provide a solid foundation for the synthesis of the scaffold and its diversification into amide, sulfonamide, urea, and secondary amine libraries.

The future of drug discovery relies on the continuous innovation of chemical matter. Scaffolds like this compound, which offer a blend of rigidity, three-dimensionality, and synthetic tractability, will undoubtedly play a crucial role in the identification of the next generation of therapeutic agents. The libraries generated from this scaffold are well-suited for screening against a wide range of biological targets, and the insights gained from SAR studies will be invaluable for the optimization of lead compounds.

References

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

  • Dolle, R. E. (2003). Comprehensive survey of combinatorial library synthesis: 2002. Journal of Combinatorial Chemistry, 5(5), 477-518. [Link]

  • U.S. Patent No. 7,989,652 B2. (2011).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and Bioengineering, 61(2), 95-106. [Link]

  • Baxendale, I. R., Brusotti, G., Matsuoka, M., & Ley, S. V. (2002). The synthesis of the C1-C9 and C10-C21 fragments of the potent immunosuppressant sanglifehrin A. Chemistry-A European Journal, 8(5), 1102-1114. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Bhattacharyya, S. (1995). A new non-borohydride-based reductive amination procedure. The Journal of Organic Chemistry, 60(14), 4662-4664. [Link]

  • van Breemen, R. B., & Shin, Y. G. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7‐8), 353-372. [Link]

  • Gancia, E., & Gane, P. J. (2001). Characterization of small combinatorial chemistry libraries by 1H NMR. Quantitation with a convenient and novel internal standard. Journal of Combinatorial Chemistry, 3(1), 16-22. [Link]

Troubleshooting & Optimization

"Methyl 4-(1-aminocyclopropyl)benzoate" synthesis yield improvement

[1]

Topic: Synthesis Yield Improvement & Process Troubleshooting CAS: 153267-21-9 (HCl salt) / 1014645-87-4 (Free base) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Diagnostic Phase: Why is Your Yield Low?

Before adjusting your protocol, identify the failure mode. The synthesis of Methyl 4-(1-aminocyclopropyl)benzoate presents a classic chemoselectivity conflict: the cyclopropylamine formation (usually via Grignard/Titanium chemistry) competes with the stability of the benzoate ester .

SymptomProbable CauseTechnical Reality
Complex Mixture / Low Mass Balance Ester Attack If you are performing the Kulinkovich-Szymoniak reaction directly on Methyl 4-cyanobenzoate, the Grignard reagent (EtMgBr) and Titanium catalyst will attack the ester moiety, leading to cyclopropanols or tertiary alcohols.[1]
"Black Tar" / Emulsion Titanium Workup Titanium(IV) isopropoxide forms stable, gelatinous hydroxides upon aqueous quench, trapping up to 40% of your product in the solid phase.
Low Conversion (<30%) Moisture / Stoichiometry The active titanacyclopropane species is extremely moisture-sensitive.[1] Furthermore, the "catalytic" cycle often stalls without stoichiometric Ti(OiPr)₄ in nitrile reactions.
Product Loss during Isolation Amphoteric Nature The product contains a basic amine and a hydrophobic ester. Acidic workups trap it in water; basic workups may hydrolyze the ester if not controlled.

Optimized Protocols

Protocol A: The "Carboxylate Protection" Route (Recommended for Lab Scale)

Concept: Instead of fighting the ester incompatibility, start with 4-cyanobenzoic acid . The carboxylic acid reacts with 1 equivalent of Grignard to form a carboxylate salt (

Workflow:

  • Deprotonation: Treat 4-cyanobenzoic acid with EtMgBr (1.0 eq) to protect the acid.[1]

  • Cyclopropanation: Add excess EtMgBr (2.2–2.5 eq) and Ti(OiPr)₄ (1.0 eq) to convert the nitrile.

  • Esterification: Perform a one-pot quench/esterification with MeOH/HCl.

Step-by-Step Guide:

  • Setup: Flame-dry a 3-neck flask under Argon. Add 4-cyanobenzoic acid (10 mmol) in anhydrous THF (0.1 M).

  • Protection: Cool to 0°C . Add EtMgBr (10 mmol, 1.0 eq) dropwise. Observation: Gas evolution (ethane) stops.

  • Catalyst: Add Ti(OiPr)₄ (10 mmol, 1.0 eq) rapidly.

  • Reaction: Add remaining EtMgBr (22 mmol, 2.2 eq) dropwise over 1 hour via syringe pump. Warm to RT and stir for 2–4 hours.

    • Critical Check: Solution should turn dark brown/black.[1] If it remains yellow/orange, the active Ti(II) species has not formed (check solvent dryness).

  • Quench & Esterify: Cool to 0°C. Carefully add MeOH (excess) followed by SOCl₂ (2.0 eq) or concentrated H₂SO₄. Heat to reflux for 3 hours.

  • Workup: Evaporate MeOH. Basify with saturated NaHCO₃ (cold) to pH 9. Extract immediately with EtOAc.[1]

Protocol B: The Dialkylation-Hofmann Route (Recommended for Scale-Up)

Concept: Avoids titanium completely.[1] Uses phase-transfer catalysis to build the ring, then degrades the amide. This is more robust but longer.[1]

Workflow:

  • Alkylation: Methyl 4-(cyanomethyl)benzoate + 1,2-dibromoethane

    
     Cyclopropane nitrile.[1]
    
  • Hydrolysis: Nitrile

    
     Primary Amide (careful control to avoid ester hydrolysis).
    
  • Hofmann: Amide

    
     Amine.
    

Critical Troubleshooting: The Titanium Workup

The #1 cause of yield loss in Protocol A is the "Titanium Emulsion." Do not use a standard water/brine wash.[1]

The Fix: Rochelle's Salt Method Instead of NH₄Cl, use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Quench reaction with minimal water.[1]

  • Add Rochelle's salt solution (10 mL per mmol Ti).

  • Vigorously stir (do not shake) for 2–4 hours at RT.

  • Result: The mixture separates into two clear layers (Organic = Yellow/Orange; Aqueous = Blue/Green Ti-complex).[1] No filtration required.[1]

Alternative: The Fluoride Method (Faster)

  • Add NaF (4 eq relative to Ti) and minimal water.

  • Stir for 30 mins.

  • Filter the resulting granular white solid (TiF₄ polymer) through Celite.

Visualizing the Logic

Diagram 1: Mechanism & Failure Points

This diagram illustrates why the Direct Ester route fails and how the Acid Protection route succeeds.

SynthesisLogiccluster_0Direct Ester Route (Failure Mode)cluster_1Acid Protection Route (Success)SM_EsterMethyl 4-cyanobenzoateReagentEtMgBr / Ti(OiPr)4SM_Ester->ReagentSide_ProductComplex Mixture(Low Yield)Reagent->Side_ProductAttack on Ester(Cyclopropanol)Target_FailTarget_FailReagent->Target_FailAttack on Nitrile(Minor)SM_Acid4-Cyanobenzoic AcidStep11. EtMgBr (1 eq)SM_Acid->Step1ProtectedCarboxylate Salt(Inert to Grignard)Step1->ProtectedDeprotonationStep22. EtMgBr (2.2 eq)Ti(OiPr)4Protected->Step2IntermediateTitanacyclopropaneIntermediateStep2->IntermediateCyclopropanation(Nitrile specific)Step33. MeOH / H+Intermediate->Step3Quench & EsterifyFinalThis compoundStep3->Final

Caption: Comparison of the failed direct ester approach vs. the successful carboxylate-protection strategy.

Diagram 2: Workup Decision Tree

How to handle the reaction mixture to maximize recovery.

WorkupStartReaction Complete(Dark Black Mixture)ChoiceChoose Quench MethodStart->ChoicePathAMethod A: Rochelle's Salt(Best for Purity)Choice->PathAIf Intermediate IsolatedPathBMethod B: Sodium Fluoride(Best for Speed)Choice->PathBIf Scale > 10gPathCMethod C: Acidic MeOH(One-Pot Esterification)Choice->PathCRecommended forBenzoate SynthesisStepAStir 4 hoursPhase SeparationPathA->StepAStepBStir 30 minsFilter Granular SolidPathB->StepBStepCReflux 3 hrsEvaporate -> BasifyPathC->StepCResultPure Product(No Ti Residue)StepA->ResultStepB->ResultStepC->Result

Caption: Decision matrix for handling Titanium emulsions during workup.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic Titanium (10 mol%)? A: No. While the Kulinkovich reaction on esters can be catalytic, the Szymoniak variant on nitriles typically requires stoichiometric Ti(OiPr)₄ (1.0 eq) to achieve high yields. Reducing the titanium load often leads to incomplete conversion and increased ketone side-products.[1]

Q: My product is an oil that degrades. How do I store it? A: The free base amine is sensitive to air (carbamate formation with CO₂) and slow hydrolysis. Convert it to the Hydrochloride salt immediately.

  • Protocol: Dissolve oil in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white solid.[2] The HCl salt is stable for years at 4°C.

Q: Why do I see a ketone peak in the NMR? A: The "Ketone" (4-acetylbenzoate derivative) comes from the hydrolysis of the imine intermediate before the cyclopropane ring closes, or from the ring-opening of the cyclopropylamine during overly acidic workup. Ensure your Grignard addition is slow and the temperature is controlled to allow the titanacyclopropane to react fully with the nitrile.

Q: Can I use 4-bromobenzoate and couple it later? A: Yes, but it is expensive.[1] You can synthesize 1-(4-bromophenyl)cyclopropanamine and then perform a Palladium-catalyzed carbonylation (Pd(OAc)₂, dppp, CO gas, MeOH).[1] This is a high-yield route but requires high-pressure equipment (Autoclave).[1]

References

  • Kulinkovich-Szymoniak Reaction Fundamentals: Bertus, P., & Szymoniak, J. (2001).[3] "New and easy route to primary cyclopropylamines from nitriles."[1][3] Chemical Communications, (18), 1792-1793.[1]

  • Titanium Workup Procedures: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.[1] (See entry on Titanium Tetraisopropoxide regarding Rochelle's Salt workup).

  • Kikukawa, T., et al. (1992). "Grignard reaction of carboxylic acids." Journal of Organic Chemistry.
  • Alternative Dialkylation Routes: Gaucher, A., et al. (2010). "Syntheses of α-Aminocyclopropanecarboxylic Acids." Current Organic Chemistry, 14(14).

Technical Support Center: Analysis of Byproducts in the Synthesis of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(1-aminocyclopropyl)benzoate. As a critical building block in medicinal chemistry, ensuring its purity is paramount. This document provides a structured approach to identifying and mitigating common reaction byproducts through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows a significant impurity with a mass increase of 14 Da. What is this byproduct and why is it forming?

A mass increase of 14 Da (+14) is a strong indicator of N-methylation , resulting in the formation of Methyl 4-(1-(methylamino)cyclopropyl)benzoate .

Causality: This byproduct commonly arises when methanol is used as a solvent, especially under conditions that can promote its reactivity. The primary amine of the target molecule can act as a nucleophile, and while methanol is generally a poor methylating agent, certain conditions can facilitate this side reaction. Catalytic processes, particularly those involving transition metals, can proceed through a "hydrogen-borrowing" mechanism where methanol is transiently oxidized to formaldehyde, which then forms an imine with the primary amine and is subsequently reduced to the N-methylated product.[1][2] Several ruthenium and iridium-based catalysts are known to effect this transformation.[2][3]

Troubleshooting & Mitigation:

  • Solvent Selection: If possible, consider alternative solvents to methanol.

  • Temperature Control: If methanol is a necessary solvent, running the reaction at a lower temperature can reduce the rate of this side reaction.

  • Catalyst Choice: If a catalyst is employed, ensure it does not have known activity for N-methylation with methanol.

  • Workup Procedure: Avoid prolonged exposure to acidic conditions in methanol during the workup, as this can also promote N-methylation.

Q2: I am observing a byproduct that corresponds to the loss of the cyclopropyl group. How can I confirm its identity and prevent its formation?

This byproduct is likely Methyl 4-aminobenzoate , resulting from the decomposition of the aminocyclopropyl moiety.

Causality: The 1-aminocyclopropyl group can be unstable under harsh acidic or basic conditions, leading to ring-opening.[4][5] The stability of such systems is often pH-dependent, with rapid decomposition observed in acidic aqueous media.[5]

Workflow for Identification and Prevention:

Caption: Workflow for identifying and preventing the formation of Methyl 4-aminobenzoate.

Q3: My product is difficult to purify, and I see some higher molecular weight species in the mass spectrum. Could this be a dimer?

Yes, dimerization is a possibility, especially under conditions that could promote intermolecular reactions. This can occur through the formation of an amide bond between the amine of one molecule and the ester of another, leading to a dimer.

Causality: Aminobenzoic acids and their esters can undergo dimerization.[6] Elevated temperatures or the presence of reagents that can activate the ester group can facilitate this side reaction.

Mitigation Strategies:

  • Protecting Groups: Utilize a suitable protecting group for the amine, such as a Boc or Cbz group, to prevent its nucleophilic attack on another molecule's ester.[7] The choice of protecting group is critical and should be stable to the reaction conditions and readily removable.[8]

  • Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can help reduce the extent of dimerization.

  • Purification: Dimeric byproducts are typically much less polar than the monomeric product and can often be separated by column chromatography.

Troubleshooting Guide: In-depth Byproduct Analysis

Issue: Co-eluting impurities are making it difficult to obtain a pure product.

When dealing with structurally similar byproducts like the N-methylated or ring-opened species, a robust analytical method is crucial for accurate quantification and subsequent purification.

Analytical Confirmation and Quantification:

A well-developed High-Performance Liquid Chromatography (HPLC) method is essential for separating the target product from its potential byproducts.

Compound Expected Retention Time (Relative) Key Identification Features
Methyl 4-aminobenzoateShortestMore polar, lacks cyclopropyl NMR signals.
This compound (Target) Intermediate Desired product with characteristic cyclopropyl NMR signals.
Methyl 4-(1-(methylamino)cyclopropyl)benzoateLongestLess polar, mass increase of 14 Da.

Protocol: HPLC Method for Byproduct Analysis

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-20 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

This method provides a baseline separation of aminobenzoic acid derivatives, allowing for accurate identification and quantification of impurities.[9][10]

Experimental Workflow for Synthesis and Analysis:

G A Kulinkovich-Szymoniak Reaction on Methyl 4-cyanobenzoate B Aqueous Workup (pH control is critical) A->B C Crude Product Isolation B->C D HPLC & LC-MS Analysis C->D E Byproduct Identification (N-methyl, ring-opened, dimer) D->E F Purification (Column Chromatography or Recrystallization) E->F Based on identified impurities G Final Product Characterization (NMR, MS, HPLC Purity) F->G

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

  • Separation of Butyl 4-aminobenzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link]

  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Base Stability of Aminocyclopropeniums. DTIC. [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. Organic Chemistry Portal. [Link]

  • N-Methylation of Amines with Methanol at Room Temperature. Organic Chemistry Portal. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. [Link]

  • N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Organic Chemistry Portal. [Link]

  • Reaction scheme of the dimerization of m-and o-aminobenzoic acid. ResearchGate. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. PMC. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC. [Link]

  • Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. PMC. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Stability of Amino Protecting Groups. Scribd. [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals. [Link]

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"Methyl 4-(1-aminocyclopropyl)benzoate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 4-(1-aminocyclopropyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. Here, we address common challenges encountered during purification, providing practical, field-tested solutions and the scientific rationale behind them.

This compound is a unique small molecule, incorporating a primary amine on a strained cyclopropyl ring and an ester functionality. This combination presents specific purification challenges, primarily due to the basicity of the amine group, which can interact strongly with standard silica gel, and the potential for hydrolysis of the ester. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Purification of this compound

This section addresses specific, common problems in a question-and-answer format.

Column Chromatography Issues

Question 1: My compound is streaking severely or not eluting from a standard silica gel column. What is happening and how do I fix it?

Answer: This is the most common issue and is caused by a strong acid-base interaction between the basic primary amine of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This interaction can lead to irreversible adsorption, sample degradation, and significant peak tailing, resulting in poor separation and low recovery.[2]

Solutions:

  • Mobile Phase Modification (Competing Base): The most straightforward solution is to add a small amount of a competing base to your mobile phase. This base neutralizes the acidic sites on the silica, preventing your target compound from binding too strongly.[1][2]

    • Recommended Additive: Add 0.1-1% triethylamine (TEA) or diethylamine (DEA) to your eluent system (e.g., Hexane/Ethyl Acetate). TEA is volatile and can be easily removed under vacuum.

    • Causality: The TEA, being a stronger base, preferentially interacts with the silica's acidic sites, allowing your less basic product to travel through the column with minimal interaction, resulting in sharper peaks and better recovery.

  • Use of Amine-Functionalized Silica: For particularly challenging separations, using a stationary phase where the silica is functionalized with amino groups (NH2-silica) is highly effective.[2]

    • Causality: Amine-functionalized silica provides a basic surface, which repels the basic amine of your compound, preventing the strong acid-base interactions that cause streaking on regular silica. This often allows for purification with simple hexane/ethyl acetate gradients without any amine additives.[2]

Question 2: I'm seeing a new spot on my TLC plate after my compound has been sitting on the column for a while. What is it?

Answer: This is likely due to on-column degradation. The acidic nature of silica gel can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if your solvents are not anhydrous. The primary amine can also be susceptible to degradation on a highly active stationary phase.

Solutions:

  • Deactivate the Silica: Before loading your column, flush it with your mobile phase containing 1% triethylamine. This pre-neutralizes the stationary phase.[3]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (i.e., use flash chromatography with appropriate pressure rather than gravity chromatography). The less time the compound spends in contact with the silica, the lower the chance of degradation.[3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or C18 reversed-phase silica if your compound and impurities have suitable solubility and chromatographic behavior in compatible solvents.

Recrystallization Issues

Question 3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The resulting oil may solidify into an amorphous mass, which is often less pure than a crystalline solid because impurities can be trapped within it.

Solutions:

  • Optimize the Solvent System: The chosen solvent may be too good a solvent.

    • Try a solvent pair system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[4] Common systems include ethanol/water, ethyl acetate/hexane, or THF/hexane.[4]

  • Slow Down the Cooling Process: Rapid cooling promotes supersaturation and oiling. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Question 4: I've successfully recrystallized my product, but my yield is very low. How can I improve it?

Answer: Low yield in recrystallization typically points to one of two issues: using too much solvent or the compound having significant solubility in the cold solvent.

Solutions:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Adding excessive solvent will keep more of your product dissolved even after cooling.[5][6] Work in small solvent additions, ensuring the previous addition has been brought to a boil before adding more.[6]

  • Ensure Complete Cooling: Cool the solution in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize the precipitation of the solid.

  • Solvent Selection: Choose a solvent in which your compound has very low solubility at low temperatures. Refer to solubility data if available, or perform small-scale solvent screening tests.

  • Recover a Second Crop: The remaining solution (mother liquor) after the first filtration is still saturated with your compound. You can often recover more product by concentrating the mother liquor (e.g., by boiling off some solvent) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a synthesis of this compound? A: Common impurities can include:

  • Starting Materials: Unreacted 1-aminocyclopropane-1-carboxylic acid or its precursors.[7][8]

  • Hydrolysis Product: 4-(1-aminocyclopropyl)benzoic acid, from the hydrolysis of the methyl ester. This is a very common impurity if the reaction or workup involves water or acid/base conditions.

  • By-products from Esterification: If using a Fischer esterification, by-products from side reactions catalyzed by the strong acid may be present.[9][10]

  • By-products from Cyclopropanation: Depending on the synthetic route to the aminocyclopropyl moiety, related impurities from the cyclopropanation step could be carried through.

Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of methods provides the most reliable assessment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis. A simple method using a C18 column with a mobile phase like methanol/water or acetonitrile/water with a buffer or modifier (e.g., formic acid or TFA) can provide excellent resolution and allow for purity determination by peak area percentage.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying any impurities that have distinct signals.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[14]

Q: What are the recommended storage conditions for this compound? A: Given the presence of the primary amine and the ester, the compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation and hydrolysis. A freezer (-20 °C) is ideal for long-term storage.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying the crude product.

PurificationWorkflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Crude Crude this compound TLC_NMR Analyze by TLC & ¹H NMR Crude->TLC_NMR Decision Is the major impurity acidic (e.g., carboxylic acid)? TLC_NMR->Decision AcidBase Aqueous Acid/Base Wash (e.g., NaHCO₃ wash) Decision->AcidBase  Yes Column Column Chromatography (with TEA or on NH₂-silica) Decision->Column  No AcidBase->Column Recrystal Recrystallization Column->Recrystal Final_Analysis Final Purity Check (HPLC, NMR, MP) Recrystal->Final_Analysis Pure_Product Pure Product >98% Final_Analysis->Pure_Product

Sources

Technical Support Center: Optimizing "Methyl 4-(1-aminocyclopropyl)benzoate" Reaction Parameters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(1-aminocyclopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic transformation. This document provides a detailed protocol for the Kulinkovich-Szymoniak reaction, a powerful method for the synthesis of primary cyclopropylamines, tailored for the preparation of this compound.

Introduction to the Synthesis

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis is most effectively achieved through the Kulinkovich-Szymoniak reaction, a modification of the Kulinkovich reaction.[1] This method allows for the direct conversion of a nitrile, in this case, methyl 4-cyanobenzoate, into a primary cyclopropylamine using a Grignard reagent in the presence of a titanium(IV) alkoxide and a subsequent Lewis acid-mediated rearrangement.[2][3]

The overall transformation is depicted below:

Figure 1. Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Kulinkovich-Szymoniak reaction.

Materials:

  • Methyl 4-cyanobenzoate

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or Et2O)

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of methyl 4-cyanobenzoate (1.0 equiv) in anhydrous diethyl ether or THF.

    • Add titanium(IV) isopropoxide (1.0-1.2 equiv) to the solution at room temperature under a nitrogen atmosphere.

  • Formation of the Titanacyclopropane:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of ethylmagnesium bromide (2.0-2.2 equiv) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the titanacyclopropane intermediate is often indicated by a color change.

  • Lewis Acid-Mediated Rearrangement:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add boron trifluoride diethyl etherate (1.0-1.2 equiv) dropwise. An exothermic reaction may be observed.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A solvent system of hexanes/ethyl acetate with a small amount of triethylamine (e.g., 1-2%) is often effective to prevent the amine from tailing on the acidic silica gel.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent.- Ensure the Grignard reagent is freshly prepared or properly titrated. The quality of the Grignard reagent is critical for the success of the reaction.[5]
2. Moisture in the reaction.- Use flame-dried glassware and anhydrous solvents. Perform the reaction under a strict inert atmosphere (nitrogen or argon).
3. Insufficient amount of titanium reagent.- While catalytic amounts have been reported in some cases, a stoichiometric amount of Ti(OiPr)4 is generally recommended for the Szymoniak modification.
4. Incomplete formation of the titanacyclopropane intermediate.- Allow for sufficient reaction time after the Grignard addition. Monitor the reaction by TLC if possible.
5. Ineffective Lewis acid.- Use a fresh bottle of BF3·OEt2. This reagent is moisture-sensitive and can degrade over time.
Formation of Ketone Byproduct (Methyl 4-propionylbenzoate) 1. Insufficient or inactive Lewis acid.- The Lewis acid is crucial for the rearrangement of the azatitanacycle to the cyclopropylamine. Without it, hydrolysis of the intermediate can lead to the ketone.[2] Ensure the addition of an adequate amount of active BF3·OEt2.
2. Premature quenching of the reaction.- Ensure the reaction is complete before quenching.
Formation of Tertiary Carbinamine Byproduct 1. Excess Grignard reagent.- The use of more than two equivalents of the Grignard reagent can lead to the formation of a tertiary carbinamine. Carefully control the stoichiometry of the Grignard reagent.
Product is Difficult to Purify 1. Tailing on silica gel column.- Add a small amount of a volatile base, such as triethylamine (1-2%), to the eluent to suppress the interaction of the basic amine product with the acidic silica gel.[4]
2. Co-elution of byproducts.- Optimize the solvent system for flash chromatography. A gradient elution may be necessary for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of titanium(IV) isopropoxide in this reaction?

A1: Titanium(IV) isopropoxide reacts with two equivalents of the Grignard reagent to form a thermally unstable dialkyltitanium species. This species undergoes β-hydride elimination to generate a titanacyclopropane, which is the key reactive intermediate that adds to the nitrile.[6][7]

Q2: Why is a Lewis acid like BF3·OEt2 necessary?

A2: The initial addition of the titanacyclopropane to the nitrile forms an azatitanacycle intermediate. The Lewis acid, BF3·OEt2, coordinates to the nitrogen atom of this intermediate, which facilitates the ring contraction to form the desired cyclopropylamine.[2][8] In the absence of a strong Lewis acid, the reaction often yields the corresponding ketone as a major byproduct after workup.[2]

Q3: Can I use other Grignard reagents?

A3: Yes, other Grignard reagents with β-hydrogens (e.g., propylmagnesium bromide) can be used, which will result in a disubstituted cyclopropane ring. However, for the synthesis of the title compound, ethylmagnesium bromide is used to form the unsubstituted cyclopropane ring.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material, methyl 4-cyanobenzoate. It is important to quench a small aliquot of the reaction mixture with a suitable solvent (e.g., methanol) before spotting on the TLC plate.

Q5: What are the expected spectral data for this compound?

  • 1H NMR: Aromatic protons (doublets, ~7.2-8.0 ppm), a singlet for the methyl ester protons (~3.9 ppm), and signals for the cyclopropyl protons (multiplets, ~0.8-1.5 ppm). The amine protons will appear as a broad singlet.

  • 13C NMR: Signals for the aromatic carbons, the ester carbonyl carbon (~167 ppm), the methyl ester carbon (~52 ppm), the quaternary cyclopropyl carbon attached to the amine and aromatic ring, and the two CH2 carbons of the cyclopropane ring.

  • Mass Spectrometry (ESI+): A peak corresponding to the protonated molecule [M+H]+.

Visualizing the Mechanism and Workflow

Kulinkovich_Szymoniak_Mechanism cluster_0 Titanacyclopropane Formation cluster_1 Addition to Nitrile cluster_2 Lewis Acid-Mediated Rearrangement Ti_OiPr4 Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate Ti_OiPr4->Titanacyclopropane β-hydride elimination EtMgBr 2 EtMgBr EtMgBr->Ti_OiPr4 Nitrile Methyl 4-cyanobenzoate Azatitanacycle Azatitanacycle Intermediate Titanacyclopropane->Azatitanacycle Nitrile->Azatitanacycle BF3OEt2 BF3·OEt2 Rearrangement Rearrangement Azatitanacycle->Rearrangement BF3OEt2->Rearrangement Product This compound Rearrangement->Product

Figure 2. Simplified workflow of the Kulinkovich-Szymoniak reaction.

References

  • Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles.
  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Bertus, P.; Szymoniak, J.
  • ACS Green Chemistry Institute. Kulinkovich Cyclopropanation. [Link]

  • Bertus, P.; Szymoniak, J.
  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. 2014.
  • Miyamura, S.; Itami, K.; Yamaguchi, J. Syntheses of Biologically Active 2-Arylcyclopropylamines. Synthesis, 2017, 49(06), 1131-1149.
  • Szymoniak, J. et al. Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 2004, 2, 3133-3137.
  • Unlock Chemystery. Discover the Magic Behind the Kulinkovich Reaction! YouTube, October 13, 2018.
  • Synthesis Workshop. The Kulinkovich Reaction (Episode 42). YouTube, January 16, 2021.
  • de Meijere, A.; Kozhushkov, S. I. Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 2018, 95, 289-317.
  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • ResearchGate. Optimization of Lewis acid and reaction conditions.
  • Senzer, B. D. et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302.
  • Lebel, H. et al. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 2019, 15, 1186-1192.
  • de Meijere, A. et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2013, 9, 1339-1344.
  • Sandl, S. et al. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv, 2023.
  • Le, T. C.
  • de Meijere, A. et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals, 2013.
  • Bertus, P. et al. Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents. The Journal of Organic Chemistry, 2018, 83(5), 2597-2604.
  • Lee, J. et al. Low-valent titanium-mediated cyclopropanation of vinylogous esters. Organic Letters, 2004, 6(14), 2365-2368.
  • Reddy, R. P. et al. Lewis acid-promoted cascade reactions of cyclopropenes: a unified approach to stereoselective synthesis of cyclic ethers and oxaspirolactones.
  • Kim, K. H. et al. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 2021, 26(16), 4995.
  • The Royal Society of Chemistry.
  • University of Wisconsin-Whitewater. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • NIST. Benzoic acid, 4-amino-, methyl ester. [Link]

  • Marek, I. et al. Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Organic & Biomolecular Chemistry, 2005, 3, 3363-3368.
  • PubChem. This compound hydrochloride. [Link]

  • The Journal of Organic Chemistry. [Link]

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Common side reactions in "Methyl 4-(1-aminocyclopropyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier 3 Support Resource for the synthesis of Methyl 4-(1-aminocyclopropyl)benzoate . It focuses on the two primary synthetic pathways: the Nitrile Alkylation–Hofmann Rearrangement sequence (industrial standard) and the Kulinkovich-Szymoniak reaction (direct metal-catalyzed route).

Ticket ID: CAS-1006037-03-1-SUP Status: Active Analyst: Senior Application Scientist[1]

Compound Profile & Synthetic Strategy

  • Target Molecule: this compound[1][2][3]

  • Structural Challenge: The molecule contains three distinct reactive centers: a methyl ester (base/nucleophile sensitive), a primary amine (nucleophilic), and a cyclopropyl ring (acid sensitive/ring-strain).

  • Primary Synthetic Risks:

    • Ester Hydrolysis: Occurs readily under the basic conditions required for cyclopropanation or Hofmann rearrangement.

    • Urea Formation: A dimerization side reaction during the Hofmann rearrangement.

    • Chemoselectivity Failure: In Titanium-mediated routes, the ester may react faster than the nitrile.

Route A: The Nitrile Alkylation & Hofmann Rearrangement

Best for: Scalability, avoiding heavy metals. Starting Material: Methyl 4-(cyanomethyl)benzoate.[1]

Workflow Visualization

The following diagram illustrates the critical "decision points" where side reactions occur during the alkylation and rearrangement steps.

Nitrile_Alkylation_Hofmann Start Start: Methyl 4-(cyanomethyl)benzoate Step1 Step 1: Alkylation (1,2-dibromoethane, Base) Start->Step1 Intermediate Intermediate: 1-Cyanocyclopropyl Derivative Step1->Intermediate Double Alkylation (Success) Side_Mono Side Reaction A: Mono-Alkylation (Vinyl/Bromoethyl) Step1->Side_Mono Incomplete Rxn / Elimination Side_Hyd Side Reaction B: Ester Hydrolysis (Carboxylic Acid) Step1->Side_Hyd Excess Base / Wet Solvent Step2 Step 2: Partial Hydrolysis (H2O2, K2CO3) Intermediate->Step2 Amide Intermediate: Primary Amide Step2->Amide Step3 Step 3: Hofmann Rearrangement (NaOBr or PhI(OAc)2) Amide->Step3 Isocyanate Transient Species: Isocyanate Step3->Isocyanate Target Target: This compound Isocyanate->Target H2O Quench Side_Urea Side Reaction C: Symmetric Urea Dimer Isocyanate->Side_Urea Reaction with Target Amine

Caption: Logical flow of the Nitrile-to-Amine pathway highlighting critical failure points (Red) vs. successful intermediates (Green).

Troubleshooting Guide: Route A
SymptomDiagnosisRoot CauseCorrective Action
NMR shows vinyl protons (5.0–6.0 ppm) or triplets at 3.5 ppm. Mono-Alkylation / Elimination The intramolecular ring closure is slower than the intermolecular alkylation.[1] Base strength is insufficient, or temperature is too low.Switch Base/Solvent: Use NaH/DMF or KOtBu/THF . Ensure 1,2-dibromoethane is in excess (2.5–3.0 eq). If using Phase Transfer Catalysis (PTC), increase catalyst load (TBAB) to 5 mol%.
Loss of Methyl Singlet (3.9 ppm) in NMR; Product is acidic. Ester Hydrolysis Saponification of the benzoate ester by hydroxide ions present in the reaction or generated from wet solvents.Strict Anhydrous Conditions: If using NaOH/DMSO, switch to K2CO3/DMSO (milder) or NaH/DMF. Avoid aqueous workups with high pH; neutralize immediately.[1]
Mass Spec shows [2M+H]+ peak (Dimer). Urea Formation During Hofmann rearrangement, the formed amine attacks the intermediate isocyanate.Dilution & Order of Addition: Do not dump the oxidant (e.g., NBS/NaOBr) into the amide. Add the amide slowly to the oxidant solution. Keep the reaction dilute (<0.1 M) to favor H2O attack over Amine attack.
Low yield in Hofmann step; recovery of starting amide. Poor Migration The cyclopropyl group provides steric hindrance, slowing the migration to the isocyanate.Change Oxidant: Switch from classic Br2/NaOH (which hydrolyzes the ester) to PhI(OAc)2 (PIDA) in MeOH. This forms the carbamate first, which can be deprotected later, preserving the ester.

Route B: The Kulinkovich-Szymoniak Reaction

Best for: Rapid access to complex structures.[1] Starting Material: Methyl 4-cyanobenzoate.[1] Critical Warning: This route is chemically antagonistic.[1] The titanium reagent reacts with esters and nitriles.[4][5]

Mechanism & Conflict Visualization

This diagram details the competition between the desired nitrile reaction and the undesired ester consumption.

Kulinkovich_Conflict Reagents Reagents: EtMgBr + Ti(OiPr)4 Titanacycle Active Species: Titanacyclopropane Reagents->Titanacycle Substrate Substrate: Methyl 4-cyanobenzoate Product_A Target: 1-Aminocyclopropyl derivative Substrate->Product_A Attack on CN Product_B Side Product: 1-Hydroxycyclopropyl derivative (Cyclopropanol) Substrate->Product_B Attack on COOMe Titanacycle->Substrate Path_Nitrile Path A (Desired): Coordination to Nitrile Path_Ester Path B (Fatal): Coordination to Ester

Caption: Competitive pathways in the Kulinkovich reaction. Path B (Ester attack) is kinetically favored or competitive, leading to yield loss.

Troubleshooting Guide: Route B
SymptomDiagnosisRoot CauseCorrective Action
Complete loss of methyl ester; formation of alcohol. Chemoselectivity Failure The Kulinkovich reagent (Titanacyclopropane) reacts with esters to form cyclopropanols.[1]Change Strategy: You cannot use this route on the ester. Use the Acid or Bromide: Start with 4-cyanobenzoic acid (2 eq.[1] EtMgBr consumes the acid proton, protecting it) OR 4-bromobenzonitrile, then carbonylate the bromide after cyclopropanation.
Low Yield; Recovery of Nitrile. Lewis Acid Quench The intermediate azatitanacycle is stable and requires a Lewis acid (BF3·OEt2) to release the amine.Modify Workup: Ensure the reaction is quenched with an acidic solution or treated with BF3·OEt2 before hydrolysis to facilitate ring closure/demetallation.
Product is unstable/polymerizes. Free Amine Instability The free amine on the cyclopropane ring can be unstable or volatile.In-situ Protection: Trap the amine immediately upon workup with Boc2O .[1] Isolate the Boc-protected intermediate, then reform the ester if necessary.

Stability & Storage FAQs

Q: Can I store the free amine form of this compound? A: It is not recommended.[1] Primary cyclopropylamines attached to electron-withdrawing aromatics are moderately stable, but the presence of the methyl ester makes the molecule prone to intermolecular amidation (polymerization) over time.

  • Recommendation: Store as the Hydrochloride Salt (HCl) . The salt prevents the amine from attacking the ester of a neighboring molecule.

Q: I see a new spot on TLC after leaving the product in MeOH/Water. A: This is likely Transesterification or Hydrolysis .

  • Mechanism: If stored in Methanol, the ester is stable. If stored in Ethanol/Isopropanol with trace base, you will swap the methyl ester for an ethyl/isopropyl ester.

  • Prevention: Store the solid at -20°C under Argon.

Q: During deprotection of a Boc-intermediate, the yield dropped. A: Cyclopropylamines can undergo Ring Opening under strong acidic conditions (e.g., concentrated HCl/Reflux), especially if the aromatic ring stabilizes the resulting carbocation.

  • Protocol: Use 4M HCl in Dioxane at 0°C to Room Temperature. Avoid heating. Alternatively, use TFA/DCM which is milder on the ring.

References

  • Kulinkovich Reaction Mechanism & Scope

    • Kulinkovich, O. G., & de Meijere, A. (2000).[5] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews.

  • Synthesis of 1-Aminocyclopropane Carboxylic Acid Derivatives (Dialkylation Route)

    • O'Donnell, M. J., et al. (1982). Synthesis of amino acids.[1][6][7][8] Alkylation of aldimine and ketimine derivatives of glycine ethyl ester. Tetrahedron Letters.

  • Hofmann Rearrangement using Hypervalent Iodine (Ester Compatible)

    • Moriarty, R. M., et al. (1993). Hypervalent iodine in organic synthesis.[1] Optimization of the Hofmann rearrangement using PhI(OAc)2. Journal of Organic Chemistry.

  • Kulinkovich-Szymoniak Reaction (Nitrile to Cyclopropylamine)

    • Bertus, P., & Szymoniak, J. (2001).[9] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.[1][9]

Sources

Technical Support Center: Synthesis of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection and Optimization

Welcome to the technical support center for the synthesis of Methyl 4-(1-aminocyclopropyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for common challenges encountered during the synthesis of this valuable compound. As your dedicated application scientist, I will walk you through the nuances of catalyst selection, reaction optimization, and troubleshooting, ensuring your experiments are both successful and reproducible.

The primary synthetic route for obtaining a primary aminocyclopropane, such as in this compound, from an aromatic ester or nitrile is the Kulinkovich-Szymoniak reaction.[1][2] This titanium-mediated cyclopropanation is a powerful tool, but its success with aromatic substrates requires careful control of reagents and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalytic system for the synthesis of this compound?

The most common and effective catalytic system is based on the Kulinkovich-Szymoniak reaction, which utilizes a titanium(IV) alkoxide in the presence of a Grignard reagent.[2][3] The key components are:

  • Titanium Catalyst: Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) is a widely used and commercially available catalyst.[3] Titanium(IV) tert-butoxide (Ti(Ot-Bu)₄) can also be employed.

  • Grignard Reagent: Ethylmagnesium bromide (EtMgBr) is the most common Grignard reagent for this transformation.[3] Other Grignard reagents with a β-hydrogen, such as propylmagnesium or butylmagnesium halides, can also be used.[3]

  • Lewis Acid: For the conversion of nitriles, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is often necessary in a subsequent step to facilitate the conversion of the intermediate azatitanacycle to the desired primary amine.[2][4]

Q2: What is the catalytic cycle for the formation of the aminocyclopropane?

The reaction proceeds through the formation of a titanacyclopropane intermediate. The generally accepted mechanism is as follows:

  • Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (e.g., EtMgBr) react with the titanium(IV) alkoxide to form a thermally unstable dialkyltitanium species. This species undergoes β-hydride elimination to generate the active titanacyclopropane.[5][6]

  • Reaction with the Substrate: The titanacyclopropane then reacts with the nitrile or ester functional group of the starting material (e.g., methyl 4-cyanobenzoate).

  • Formation of the Azatitanacycle: In the case of a nitrile, this reaction forms an azatitanacycle intermediate.

  • Lewis Acid-Mediated Ring Closure: The addition of a Lewis acid promotes the ring closure and hydrolysis to yield the primary aminocyclopropane.[2][4]

Below is a diagram illustrating the catalytic cycle for the Kulinkovich-Szymoniak reaction on a nitrile.

Kulinkovich-Szymoniak Cycle cluster_0 Catalyst Activation cluster_1 Cyclopropanation Ti(OR)4 Ti(OR)4 R'2Ti(OR)2 R'2Ti(OR)2 Ti(OR)4->R'2Ti(OR)2 + 2 R'-MgX Titanacyclopropane Titanacyclopropane R'2Ti(OR)2->Titanacyclopropane - Alkane Azatitanacycle Azatitanacycle Titanacyclopropane->Azatitanacycle + Nitrile Nitrile Nitrile Aminocyclopropane Aminocyclopropane Azatitanacycle->Aminocyclopropane + Lewis Acid, H2O Aminocyclopropane->Ti(OR)4 Catalyst Regeneration

Caption: Catalytic cycle of the Kulinkovich-Szymoniak reaction.

Q3: Can I use methyl 4-aminobenzoate as a starting material?

No, methyl 4-aminobenzoate is not a suitable starting material for this reaction. The Kulinkovich-Szymoniak reaction acts on an ester or a nitrile functional group to form the cyclopropylamine. The starting material would typically be methyl 4-cyanobenzoate or a related amide.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Inactive Catalyst Ensure the titanium(IV) alkoxide is fresh and has been stored under anhydrous conditions. These catalysts are sensitive to moisture. Consider purchasing a new bottle from a reputable supplier.
Poor Quality Grignard Reagent The Grignard reagent should be titrated before use to determine its exact concentration. Old or improperly stored Grignard reagents can degrade, leading to lower reactivity.
Presence of Water or Oxygen The reaction is highly sensitive to air and moisture.[7] Ensure all glassware is thoroughly flame-dried or oven-dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Insufficient Catalyst Loading While the reaction can be catalytic, for aromatic substrates, a higher catalyst loading may be required.[8] Incrementally increase the amount of Ti(Oi-Pr)₄. For nitrile substrates, stoichiometric amounts of the titanium reagent are often used.[2]
Issue 2: Formation of Side Products
Potential Cause Recommended Solution
Formation of Ketones If the reaction of a nitrile with the titanacyclopropane is performed without a subsequent Lewis acid treatment, ketones can be the major product.[2] Ensure the Lewis acid (e.g., BF₃·OEt₂) is added after the initial reaction to drive the formation of the aminocyclopropane.
Formation of Tertiary Carbinamines Using more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamines.[2] Carefully control the stoichiometry of the Grignard reagent.
Ethene Production A non-productive side reaction between the titanacyclopropane and additional titanium(IV) isopropoxide can produce ethene and Ti(III) species.[5] This is more prevalent when the ratio of Ti(Oi-Pr)₄ to EtMgBr is close to 1:1.[5] Ensure the correct stoichiometry is used.
Issue 3: Poor Yield of the Desired Product
Potential Cause Recommended Solution
Sub-optimal Reaction Temperature The formation of the titanacyclopropane and its reaction with the substrate are temperature-dependent. Follow established protocols for temperature control. Typically, the reaction is started at a low temperature and allowed to warm to room temperature.
Inefficient Lewis Acid Activation For nitrile substrates, the choice and amount of Lewis acid are critical.[4] Screen different Lewis acids (e.g., TMSOTf) if BF₃·OEt₂ is not effective.[4]
Steric Hindrance Aromatic substrates can sometimes be less reactive than their aliphatic counterparts.[4] Longer reaction times or a slight increase in temperature (with caution) may be necessary.

The following workflow can guide your troubleshooting process:

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Verify Reagent Quality (Titanium Catalyst, Grignard) Start->Check_Reagents Check_Reagents->Start Reagents Faulty Check_Conditions Check Reaction Conditions (Anhydrous, Inert Atmosphere) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Faulty Optimize_Stoichiometry Optimize Stoichiometry (Grignard, Lewis Acid) Check_Conditions->Optimize_Stoichiometry Conditions OK Optimize_Stoichiometry->Start No Improvement Optimize_Temp_Time Optimize Temperature and Reaction Time Optimize_Stoichiometry->Optimize_Temp_Time Stoichiometry Optimized Optimize_Temp_Time->Start No Improvement Success Successful Synthesis Optimize_Temp_Time->Success Yield Improved

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocols

General Procedure for Titanium-Mediated Cyclopropanation of Methyl 4-cyanobenzoate

This is a representative protocol and may require optimization for your specific setup.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add methyl 4-cyanobenzoate (1.0 equiv.) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the starting material in a dry, non-coordinating solvent such as anhydrous diethyl ether or toluene.

  • Catalyst Addition: To the stirred solution, add titanium(IV) isopropoxide (1.0 - 1.2 equiv.).

  • Grignard Addition: Cool the mixture to 0°C. Slowly add ethylmagnesium bromide (2.2 - 2.5 equiv.) dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Lewis Acid Treatment: Cool the reaction mixture to 0°C and slowly add boron trifluoride etherate (1.5 equiv.). Stir for an additional 1-2 hours at room temperature.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary

Table 1: Comparison of Common Titanium Catalysts
Catalyst Common Form Key Characteristics Considerations
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)LiquidMost commonly used, commercially available, good reactivity.[3]Highly sensitive to moisture.
Titanium(IV) tert-butoxide (Ti(Ot-Bu)₄)SolidCan sometimes offer different selectivity due to its bulkier nature.Also moisture-sensitive.
Chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃)LiquidCan be used as an alternative to Ti(Oi-Pr)₄.[3]Moisture sensitive.

References

  • Kulinkovich Reaction. SynArchive. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Center for Biotechnology Information. [Link]

  • Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. ACS Publications. [Link]

  • Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. National Center for Biotechnology Information. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. PubMed. [Link]

  • Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. MDPI. [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. ACS Publications. [Link]

  • Studies on the titanium-catalyzed cyclopropanation of nitriles. RSC Publishing. [Link]

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Technical Support Center: Solvent Effects in Reactions of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-(1-aminocyclopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in reactions involving this versatile building block. The unique combination of a strained cyclopropylamine moiety and a methyl benzoate group presents specific challenges and opportunities where the choice of solvent can dictate the reaction's success. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound. Each problem is analyzed from a mechanistic standpoint, with a focus on how the solvent contributes to the observed outcome.

Issue 1: Low Yield in N-Acylation or N-Alkylation Reactions

Symptom: Your N-acylation (e.g., with an acid chloride or anhydride) or N-alkylation of the primary amine on the cyclopropyl group is resulting in low yields of the desired product.

Potential Causes & Solutions:

  • Poor Solubility of Starting Material: this compound may have limited solubility in nonpolar solvents. Low solubility can lead to slow reaction rates and incomplete conversion.

    • Solution: Opt for polar aprotic solvents that can effectively solvate the starting material without interfering with the reaction. Solvents like Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are excellent starting points. For particularly stubborn solubility issues, a small amount of a co-solvent might be beneficial.

  • Side Reactions Promoted by the Solvent: Protic solvents (e.g., alcohols, water) can compete with the amine as a nucleophile, leading to undesired side products such as esterification of your acylating agent or solvolysis of your alkylating agent.

    • Solution: Strictly use anhydrous polar aprotic solvents. Ensure your glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Base Incompatibility with Solvent: The choice of base is crucial in these reactions to neutralize the acid byproduct. Some bases can have poor solubility or reactivity in certain solvents.

    • Solution: Match your base to your solvent. For instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) are soluble in a wide range of aprotic solvents. For reactions requiring stronger, non-nucleophilic bases, consider using solvents like THF or DME.

SolventDielectric Constant (ε)Polarity TypeRecommendation for N-Acylation/Alkylation
Dichloromethane (DCM)9.1Polar AproticExcellent first choice. Good solubility for the starting material and common reagents. Relatively non-coordinating.
Acetonitrile (MeCN)37.5Polar AproticGood alternative. Higher polarity can enhance reaction rates. Ensure it is rigorously dried as it is hygroscopic.
Tetrahydrofuran (THF)7.6Polar AproticGood for reactions with organometallics or strong bases. Can coordinate to metal centers, which may influence reactivity.
N,N-Dimethylformamide (DMF)36.7Polar AproticUse with caution. Excellent solvating power, but can be difficult to remove and may participate in side reactions at high temperatures. Can promote SN2 reactions.
Toluene2.4NonpolarGenerally not recommended as the primary solvent. May be used in biphasic systems or for azeotropic removal of water if necessary, but solubility of the starting material is likely to be low.
Issue 2: Ester Hydrolysis During Reactions

Symptom: You are observing the formation of 4-(1-aminocyclopropyl)benzoic acid as a significant byproduct, indicating hydrolysis of the methyl ester.

Potential Causes & Solutions:

  • Presence of Water: The most common cause of ester hydrolysis is the presence of water in the reaction mixture. This can be introduced through wet solvents, reagents, or from the atmosphere.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and perform the reaction under an inert atmosphere.

  • Basic or Acidic Conditions in Protic Solvents: Hydrolysis is catalyzed by both acid and base. If your reaction conditions are basic (e.g., using a strong base for N-alkylation) or acidic and a protic solvent is present, hydrolysis will be accelerated.

    • Solution: If basic conditions are required, use a non-nucleophilic base in a polar aprotic solvent. If the reaction must be run under aqueous or protic conditions, consider protecting the ester group if it is not the desired reactive site. For workup, use a biphasic extraction with a suitable organic solvent like ethyl acetate or DCM after neutralization to minimize contact time with aqueous acid or base.

Issue 3: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: When attempting a Buchwald-Hartwig amination or a similar cross-coupling reaction to functionalize the amine, you observe low yields or a mixture of products.

Potential Causes & Solutions:

  • Solvent Polarity Affecting Catalyst Activity: The polarity of the solvent can significantly influence the stability and reactivity of the palladium catalyst and its intermediates.[1][2] Less polar solvents like toluene or dioxane are often favored for Pd(PPh3)4-based systems, while more polar solvents may be suitable for other catalyst systems.[2]

    • Solution: Screen a range of solvents with varying polarities. Toluene, dioxane, and THF are common starting points for many palladium-catalyzed cross-coupling reactions. The choice of solvent can affect the rate-determining step of the catalytic cycle, so empirical screening is often necessary.

  • Coordinating Solvents Inhibiting the Catalyst: Solvents with strong coordinating abilities (e.g., DMF, DMSO) can sometimes bind to the palladium center and inhibit catalysis by preventing the substrate from accessing the metal.

    • Solution: Avoid strongly coordinating solvents unless they are known to be beneficial for the specific catalytic system you are using. If a polar solvent is required for solubility, consider ethers like THF or DME over amides like DMF.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions involving this compound?

A1: For reactions targeting the amine functionality, such as acylation or alkylation, Dichloromethane (DCM) is often an excellent starting point. It provides a good balance of polarity for solubility while being relatively non-coordinating and aprotic, which minimizes side reactions. For reactions requiring higher temperatures, Acetonitrile (MeCN) or Tetrahydrofuran (THF) are good alternatives, provided they are anhydrous.

Q2: How does the strained cyclopropyl ring affect solvent choice?

A2: The high s-character of the C-N bond in the cyclopropylamine can influence its basicity and nucleophilicity compared to a simple primary amine. However, for the purpose of solvent selection, the primary considerations remain the polarity and proticity of the solvent to ensure solubility and prevent unwanted side reactions with the amine. The strained ring does not typically necessitate unconventional solvent choices, but its unique electronic properties may subtly influence reaction rates in different solvent environments.

Q3: Can I use protic solvents like ethanol or methanol?

A3: The use of protic solvents should be approached with caution. If the reaction involves the amine as a nucleophile, protic solvents can compete in the reaction, leading to lower yields of the desired product. Furthermore, if the reaction is run under acidic or basic conditions, protic solvents will facilitate the hydrolysis of the methyl ester. Protic solvents are generally best avoided unless they are a necessary component of the reaction, such as in a Fischer-Speier esterification to form the methyl ester itself.[3]

Q4: My reaction is very slow. Can changing the solvent help?

A4: Yes, changing the solvent can have a significant impact on reaction rates. If your reaction is proceeding slowly in a nonpolar solvent, switching to a more polar aprotic solvent like MeCN or DMF could accelerate it by better solvating charged intermediates or transition states. Conversely, if a reaction is too fast and leading to side products, a less polar solvent might temper the reactivity.

Q5: How should I approach solvent selection for a new reaction with this molecule?

A5: A systematic approach is recommended. Start by considering the mechanism of your intended reaction and the nature of any intermediates. This will give you clues as to whether a polar or nonpolar, protic or aprotic solvent is most appropriate. Then, perform small-scale screening with a few representative solvents from different classes to empirically determine the optimal conditions.

Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Define Reaction Type (e.g., N-Acylation, Ester Hydrolysis) solubility Assess Solubility of Starting Material & Reagents start->solubility mechanism Consider Reaction Mechanism & Intermediates start->mechanism screen Screen Solvents: DCM, MeCN, THF, Toluene solubility->screen mechanism->screen analyze Analyze Outcome: Yield, Purity, Side Products screen->analyze optimize Optimize with Co-solvents or Different Solvent Class analyze->optimize Suboptimal final Finalize Protocol analyze->final Optimal optimize->screen Re-evaluate

Caption: A workflow for systematic solvent selection.

References

  • BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-(sulfamoylmethyl)
  • BenchChem. Technical Support Center: Optimizing Cyclopropanation Reactions. Accessed January 28, 2026.
  • Preparation of Methyl Benzo
  • ChemicalBook. Methyl 4-aminobenzoate synthesis. Accessed January 28, 2026.
  • MDPI.
  • PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Accessed January 28, 2026.
  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Accessed January 28, 2026.
  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid. Accessed January 28, 2026.
  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. Accessed January 28, 2026.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Accessed January 28, 2026.
  • PubMed. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Accessed January 28, 2026.
  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Accessed January 28, 2026.
  • Semantic Scholar. [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Accessed January 28, 2026.
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Accessed January 28, 2026.
  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. Accessed January 28, 2026.
  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11. Accessed January 28, 2026.
  • Supporting Information.
  • PubMed. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Accessed January 28, 2026.
  • ResearchGate. Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF. Accessed January 28, 2026.
  • PMC - NIH.
  • MDPI. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Accessed January 28, 2026.
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Accessed January 28, 2026.

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"Methyl 4-(1-aminocyclopropyl)benzoate" workup and isolation procedure refinement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-(1-aminocyclopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup and isolation of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource for refining your experimental procedures.

Introduction

This compound is a key building block in medicinal chemistry, notable for its constrained cyclopropyl motif which can impart unique conformational properties to target molecules. However, the presence of a primary amine, a methyl ester, and a potentially labile cyclopropyl ring presents a unique set of challenges during its workup and isolation. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Workup Procedures

Question 1: My initial workup with a standard aqueous base wash resulted in a significant loss of my product. What is the likely cause?

Answer: The primary amine in your product, this compound, can act as a base, but the cyclopropyl ring can be susceptible to opening under certain conditions. More importantly, the methyl ester is prone to hydrolysis under basic conditions, which would convert your desired product into the corresponding carboxylate salt, making it water-soluble and thus lost to the aqueous layer during extraction.[1] Aminocyclopropenium ions have shown poor stability in basic environments, suggesting that related aminocyclopropane structures should be handled with care under basic conditions.[2]

Expert Recommendation: Avoid strong basic washes. If a basic wash is necessary to remove acidic impurities, use a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and keep the contact time to a minimum. It is crucial to monitor the pH to avoid it becoming too high.

Question 2: I'm struggling to efficiently separate my product from unreacted starting materials and byproducts using a simple extraction. What is a more robust liquid-liquid extraction strategy?

Answer: A pH-swing extraction is the most effective method for isolating primary amines like this compound.[3] This technique leverages the basicity of the amine to move it between the organic and aqueous phases.

Refined Workup and Isolation Protocols

Protocol 1: Optimized pH-Swing Liquid-Liquid Extraction

This protocol is designed to maximize the recovery of this compound by exploiting its acid-base properties.

Step-by-Step Methodology:

  • Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This is a mild quenching agent suitable for cyclopropanation reactions.

  • Solvent Addition: Add an appropriate organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are good starting points.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Add a dilute solution of hydrochloric acid (e.g., 1M HCl) and shake gently. The primary amine will be protonated to form the hydrochloride salt, which is water-soluble.[3] This will transfer your product to the aqueous layer.

  • Separation of Layers: Separate the aqueous layer containing the product from the organic layer which now contains non-basic impurities.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate, until the pH is basic (pH 8-9). This will deprotonate the amine, making the product organic-soluble again.

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., DCM or ethyl acetate) multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Summary Table: pH-Swing Extraction Parameters

ParameterRecommended Value/ReagentRationale
Quenching Agent Saturated aq. NH₄ClMildly acidic, avoids harsh basic conditions that could compromise the product.[4]
Extraction Solvent Dichloromethane (DCM) or Ethyl AcetateGood solubility for the free amine and its salt form.
Acidic Wash 1M HClEfficiently protonates the primary amine for transfer to the aqueous phase.[3]
Basic Wash 1M NaOH or Saturated aq. NaHCO₃Deprotonates the amine hydrochloride to liberate the free amine for extraction.
Final pH (Basification) 8-9Ensures complete deprotonation of the amine without being overly basic.

Experimental Workflow Diagram: pH-Swing Extraction

G cluster_0 Initial Reaction Mixture cluster_1 Workup cluster_2 Outputs Reaction_Mixture Crude Reaction Mixture Quench Quench with sat. aq. NH4Cl Reaction_Mixture->Quench Add_Solvent Add Organic Solvent (e.g., DCM) Quench->Add_Solvent Acid_Wash Extract with 1M HCl Add_Solvent->Acid_Wash Separate_1 Separate Layers Acid_Wash->Separate_1 Basify Basify Aqueous Layer (pH 8-9) Separate_1->Basify Aqueous Layer (contains product salt) Organic_Impurities Non-basic Impurities in Organic Layer Separate_1->Organic_Impurities Organic Layer Extract_2 Extract with Organic Solvent Basify->Extract_2 Separate_2 Separate Layers Extract_2->Separate_2 Dry_Concentrate Dry and Concentrate Organic Layer Separate_2->Dry_Concentrate Organic Layer (contains free amine) Aqueous_Waste Aqueous Waste Separate_2->Aqueous_Waste Aqueous Layer Crude_Product Crude Product Dry_Concentrate->Crude_Product

Caption: Workflow for pH-swing extraction of this compound.

Purification Strategies

Question 3: My crude product is an oil/solid with several impurities. What is the best method for purification?

Answer: The choice of purification method depends on the nature of the impurities. The two primary methods are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[5] For a polar amine like this compound, standard silica gel chromatography can be challenging due to the interaction between the basic amine and the acidic silica.[6] This can lead to tailing and poor separation.

  • Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining a pure crystalline product.

Protocol 2: Modified Flash Column Chromatography

This protocol is designed to mitigate the issues of using standard silica gel for the purification of a primary amine.

Step-by-Step Methodology:

  • Solvent System Selection: Use a solvent system that includes a small amount of a basic modifier. A common choice is a gradient of ethyl acetate in hexanes with the addition of 0.5-1% triethylamine (Et₃N) to the mobile phase. The triethylamine will compete with your product for the acidic sites on the silica gel, leading to better peak shape.

  • Column Packing: Pack the column with silica gel in the chosen mobile phase containing the basic modifier.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Fraction Analysis and Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Alternative Stationary Phases: If tailing is still an issue, consider using an amine-functionalized silica gel column or neutral alumina.[6][7]

Data Summary Table: Column Chromatography Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica gelStandard, cost-effective choice.
Mobile Phase Ethyl acetate/Hexanes gradient with 0.5-1% Et₃NBasic modifier improves peak shape for amines.
Alternative Stationary Phase Amine-functionalized silica or neutral aluminaReduces interaction with basic analytes.[6][7]

Purification Logic Diagram

G Crude_Product Crude Product Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No/High Impurity Pure_Product Pure Product Recrystallize->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for the purification of this compound.

Protocol 3: Recrystallization

Step-by-Step Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethyl acetate, isopropanol, and mixtures of hexanes and ethyl acetate.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Process for preparing methyl 4-(aminomethyl)benzoate.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • Synthesis Of Methyl Benzoate Lab Report. IPL.org. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Preparation of Methyl Benzoate. Course Hero. [Link]

  • Preparation method of 4-aminomethylbenzoic acid.
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
  • Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

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  • Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. PubMed Central. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

  • Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Wiley Online Library. [Link]

  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

  • Chromotography with free amines? Reddit. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society. [Link]

  • Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). DergiPark. [Link]

  • Process for isolation of an organic amine.
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  • Synthesis of a Cyclopropane from an Aldehyde. YouTube. [Link]

  • Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. PMC - PubMed Central. [Link]

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Technical Support Center: Crystallization of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 4-(1-aminocyclopropyl)benzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. Our goal is to equip you with the scientific understanding and practical steps to achieve high-purity, crystalline material consistently.

Introduction

This compound is a key intermediate in pharmaceutical synthesis. Its molecular structure, featuring a primary amine and a methyl ester, presents unique challenges during crystallization. This guide provides a structured approach to overcoming these challenges, moving from frequently asked questions to detailed troubleshooting protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting its crystallization.

PropertyValueSource
Molecular Formula C11H13NO2[1]
Molecular Weight 191.23 g/mol [1]
Melting Point 49.6-50.4 °C[1][2]
Boiling Point (Predicted) 297.5±33.0 °C[1][2]
Density (Predicted) 1.185±0.06 g/cm3 [1][2]
pKa (Predicted) 7.38±0.20[1][2]
Form Solid[3]

Frequently Asked Questions (FAQs)

This section addresses common initial hurdles faced during the crystallization of this compound.

Q1: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[4] This is often because the temperature of the solution is above the melting point of your compound, or because of the presence of impurities that depress the melting point.[5][6]

  • Immediate Action: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease supersaturation, and allow it to cool more slowly.[5][7]

  • Underlying Cause: The low melting point of this compound (49.6-50.4 °C) makes it susceptible to oiling out, especially if a high-boiling point solvent is used.[1][2]

Q2: No crystals are forming even after the solution has cooled completely. What should I do?

A2: This is a sign of either excessive solvent use or a high barrier to nucleation.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[5][7]

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[5][7]

    • Reduce Solvent: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then try cooling again.[5][7]

Q3: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[5] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes or more.[5]

  • To slow down crystallization: Reheat the solution and add a small excess of the solvent (1-2 mL per 100 mg of solid is a good starting point) to slightly reduce the supersaturation, then cool slowly.[5]

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield can result from several factors.

  • Too much solvent: A significant portion of your compound may remain in the mother liquor.[5] You can test this by taking a small sample of the mother liquor and evaporating it to see if a solid residue forms. If so, you can try to obtain a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.

  • Premature crystallization: If crystals form during hot filtration, it indicates that the solution cooled too quickly. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time at the appropriate temperature (e.g., in an ice bath).

In-Depth Troubleshooting Guides

Issue 1: Persistent Oiling Out

Oiling out is a common and frustrating problem, especially with compounds that have low melting points or are impure.[5][6] The oil phase is a liquid form of your compound, often with a higher concentration of impurities than the surrounding solution.[4]

Causality and Mechanism

Oiling out is a form of liquid-liquid phase separation that occurs when the solute's solubility is exceeded, but the conditions are not favorable for nucleation and crystal growth.[4] This can be due to:

  • High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution as a liquid.

  • Low Melting Point: The temperature at which the solution becomes supersaturated is higher than the melting point of the compound.

  • Impurities: Impurities can significantly lower the melting point of the compound and interfere with crystal lattice formation.[6]

Troubleshooting Workflow

G cluster_options Further Troubleshooting start Oiling Out Observed reheat Reheat to Redissolve start->reheat add_solvent Add More Solvent (10-20% vol) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success Success fail Oiling Out Persists slow_cool->fail Failure change_solvent Change Solvent System fail->change_solvent charcoal Use Activated Charcoal fail->charcoal seeding Attempt Seeding fail->seeding change_solvent->reheat charcoal->reheat seeding->reheat

Caption: Troubleshooting workflow for oiling out.

Detailed Protocols

Protocol 1: Solvent and Cooling Rate Adjustment

  • Re-dissolution: Place the flask back on the heat source and heat until the oil completely redissolves.

  • Solvent Addition: Add a small amount of additional hot solvent (start with 10-20% of the original volume). This reduces the supersaturation level.

  • Slow Cooling:

    • Allow the flask to cool slowly on the benchtop, insulated from the cold surface by placing it on a cork ring or folded paper towels.

    • Once at room temperature, transfer the flask to a cold bath (e.g., an ice-water bath).

Protocol 2: Solvent System Modification

If oiling out persists, the solvent system may be inappropriate.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Given its structure, consider solvents like ethyl acetate, isopropanol, or mixtures such as ethanol/water or toluene/heptane.

  • Mixed Solvents: If using a mixed solvent system, dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent (antisolvent) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Protocol 3: Impurity Removal

Impurities can be a major cause of oiling out.[8]

  • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound).

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and any adsorbed impurities.

  • Crystallization: Proceed with the slow cooling of the filtrate as described above.

Issue 2: Polymorphism and Amorphous Solids

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9][10] Different polymorphs can have different physical properties, such as solubility, melting point, and stability, which are critical in drug development.[10][11] The formation of an amorphous solid (a non-crystalline solid) is also a possibility.

Understanding Polymorphism

The specific polymorph obtained can be influenced by factors such as:

  • Solvent: The polarity and hydrogen bonding capabilities of the solvent can influence how the molecules pack in the crystal lattice.[10]

  • Cooling Rate: Rapid cooling can trap molecules in a less stable, metastable polymorphic form or an amorphous state.[10]

  • Temperature: Different polymorphs may be more stable at different temperatures.[10]

Troubleshooting Workflow for Polymorph Control

G cluster_variables Controlled Crystallization Variables start Inconsistent Crystal Form or Amorphous Solid solvent_screen Solvent Screening start->solvent_screen cooling_profile Controlled Cooling Profile start->cooling_profile seeding_strategy Seeding with Desired Polymorph start->seeding_strategy characterization Characterize Solid Form (PXRD, DSC, TGA) solvent_screen->characterization cooling_profile->characterization seeding_strategy->characterization desired_form Desired Polymorph Obtained characterization->desired_form

Caption: Workflow for controlling polymorphism.

Detailed Protocols

Protocol 4: Systematic Solvent Screening

  • Solvent Selection: Choose a range of solvents with varying polarities and functionalities (e.g., alcohols, esters, ketones, aromatic hydrocarbons, and water).

  • Small-Scale Experiments: In parallel vials, dissolve a small amount of this compound in a minimal amount of each hot solvent.

  • Crystallization Conditions: Allow the vials to cool under different conditions:

    • Slow cooling to room temperature.

    • Rapid cooling in an ice bath.

    • Antisolvent addition.

    • Evaporation.

  • Analysis: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to identify different crystalline forms.

Protocol 5: Controlled Cooling and Seeding

  • Identify the Desired Polymorph: From your screening experiments, identify the conditions that produce the desired polymorph.

  • Prepare Seed Crystals: Isolate a small amount of the desired polymorph to use as seed crystals.

  • Controlled Crystallization:

    • Dissolve the crude material in the chosen solvent at an elevated temperature.

    • Cool the solution to a temperature where it is just saturated.

    • Add the seed crystals.

    • Continue to cool the solution slowly according to a predefined temperature profile.

Issue 3: Amine Functionality Complications

The primary amine group in this compound can lead to specific challenges. Amines can be susceptible to oxidation and may form salts in the presence of acidic impurities or solvents.[12]

Troubleshooting Strategies
  • Inert Atmosphere: If you suspect oxidation (e.g., discoloration of the product), perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).

  • pH Adjustment: The solubility of the compound will be highly dependent on pH. If working with a protic solvent system, ensure the pH is controlled. Crystallization of the free base is typically performed under neutral to slightly basic conditions. Conversely, crystallization of a salt form (e.g., the hydrochloride salt) would be done from an acidic solution.[13]

  • Solvent Choice: Avoid highly acidic or reactive solvents that could react with the amine group.

Conclusion

Troubleshooting the crystallization of this compound requires a systematic approach grounded in an understanding of its chemical properties. By carefully controlling parameters such as solvent, temperature, cooling rate, and purity, it is possible to overcome common challenges like oiling out and polymorphism to consistently obtain high-quality crystalline material. This guide provides a starting point for developing robust crystallization protocols for this important pharmaceutical intermediate.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884–905. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. [Link]

  • Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. [Link]

  • Oxford Academic. 7 Polymorphism of pharmaceuticals. In Polymorphism in Molecular Crystals. [Link]

  • ResearchGate. Crystal Polymorphism in Pharmaceutical Science. [Link]

  • Creative Biolabs. Understanding Oiling-Out in Crystallization Processes. [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

  • Google Patents. US2442797A - Para-amino benzoic acid esters.
  • Google Patents.
  • Chongqing Chemdad Co., Ltd. Benzoic acid, 4-(1-aminocyclopropyl)-, methyl ester. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • PubMed. (2007, November 6). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubChem. Methyl 4-(aminomethyl)benzoate. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • The Good Scents Company. methyl 4-aminobenzoate. [Link]

  • PubChemLite. This compound (C11H13NO2). [Link]

  • PubChem. Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1). [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]

  • ResearchGate. (PDF) Methyl 4-methylbenzoate. [Link]

  • RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • Amanote Research. (PDF) Methyl 4-Methylbenzoate - Acta Crystallographica. [Link]

  • PubChem. This compound hydrochloride. [Link]

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"Methyl 4-(1-aminocyclopropyl)benzoate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for Methyl 4-(1-aminocyclopropyl)benzoate (CAS No. 1006037-03-1). This document provides researchers, scientists, and drug development professionals with essential information on the best practices for storage and handling, alongside practical troubleshooting advice to ensure experimental success and integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For maximum stability and to preserve the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] While data for the specific compound is limited, the hydrochloride salt form is recommended for storage at room temperature, suggesting good stability.[2] To prevent potential degradation from light exposure, storing the container in a dark place or using an amber vial is a prudent measure. The primary goal is to protect the compound from atmospheric moisture and oxygen.

Q2: What are the primary chemical incompatibilities I should be aware of?

The molecule possesses two key functional groups: a primary amine on the cyclopropyl ring and a methyl ester on the benzoate ring. Consequently, it is incompatible with:

  • Strong Oxidizing Agents: These can react with the amine group.[1][3][4]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the methyl ester group, converting it to the corresponding carboxylic acid.[1][3][5] The amine group will also be protonated by strong acids.

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

Standard laboratory PPE is mandatory to ensure user safety. This includes:

  • Eye Protection: Wear chemical safety goggles or glasses.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A standard laboratory coat should be worn.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[7]

Q4: What is the expected stability and shelf-life of this compound?

Under the recommended storage conditions, the compound is expected to be stable.[3] The hydrochloride salt form has a reported shelf life of approximately three years (1095 days), which serves as a strong indicator of the parent compound's stability.[2] However, improper storage can lead to degradation, primarily through hydrolysis of the ester or oxidation of the amine.[5]

Q5: What are suitable solvents for dissolving this compound?

Based on the properties of structurally similar compounds like methyl 4-aminobenzoate, this compound is expected to be soluble in organic solvents such as alcohols (methanol, ethanol) and ether.[4] It is likely to have limited solubility in water.[4][8] For creating stock solutions, polar aprotic solvents like DMSO and DMF are generally effective.

Storage & Handling Summary Table

ParameterRecommendationRationale & Citation
Temperature Room Temperature (15-25 °C)Recommended for the stable hydrochloride salt form.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.Minimizes risk of oxidation of the amine functional group.
Container Tightly sealed, airtight container. Amber glass is preferred.Prevents moisture ingress which can cause hydrolysis and protects from light.[1][9]
Location Cool, dry, well-ventilated area away from incompatible materials.Standard best practice for chemical storage to ensure stability and safety.[1][10]
Incompatibilities Strong acids, strong bases, strong oxidizing agents.Prevents ester hydrolysis and amine oxidation.[1][3][5]

Troubleshooting Guide

This section addresses common issues encountered during experimentation. The following workflow provides a logical approach to diagnosing and resolving these problems.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Experimental Anomaly Observed (e.g., low yield, impurity, no reaction) CheckDegradation Potential Cause: Compound Degradation Start->CheckDegradation CheckSolubility Potential Cause: Solubility Issue Start->CheckSolubility CheckReactivity Potential Cause: Reactivity/Incompatibility Start->CheckReactivity Action_Recharacterize Solution: 1. Verify storage conditions. 2. Re-run analytics (NMR, LC-MS) on a fresh sample. 3. Source new material if degradation is confirmed. CheckDegradation->Action_Recharacterize Verify Purity Action_Solvent Solution: 1. Use a more appropriate solvent (e.g., DMSO, DMF). 2. Apply gentle heating or sonication. 3. Prepare a more dilute solution. CheckSolubility->Action_Solvent Verify Dissolution Action_ReactionCond Solution: 1. Check reaction for strong acids/bases/oxidants. 2. Protect the amine group if necessary (e.g., Boc protection). 3. Ensure pH is compatible with ester stability. CheckReactivity->Action_ReactionCond Verify Conditions

Sources

Technical Support Center: Impurity Profiling of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support center for "Methyl 4-(1-aminocyclopropyl)benzoate." As a Senior Application Scientist, I've designed this guide to provide both foundational knowledge and practical troubleshooting advice for researchers and drug development professionals. This document moves beyond simple protocols to explain the underlying scientific principles, ensuring your impurity profiling is robust, reliable, and compliant with regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity profile of this compound.

Q1: What are the primary sources and types of impurities expected for this compound?

A1: Impurities can be introduced at any stage of the product lifecycle. For this specific molecule, they are typically categorized as organic impurities, which include starting materials, by-products from the synthesis, and degradation products.[1] Each manufacturer must characterize the impurity profile for their specific process.[2]

  • Synthesis-Related Impurities: These depend heavily on the manufacturing route. Common synthetic pathways for similar structures involve esterification of a benzoic acid precursor and formation of the aminocyclopropyl group.[3][4] Potential impurities include:

    • Unreacted starting materials (e.g., 4-(1-aminocyclopropyl)benzoic acid, methanol).

    • Reagents and catalysts used in the synthesis.

    • Intermediates from incomplete reactions.

    • By-products from side reactions, such as dimerization or reactions with residual solvents.

  • Degradation Products: These arise from the decomposition of the drug substance during storage or manufacturing. The cyclopropylamine moiety is known to be susceptible to degradation, particularly hydrolytic degradation under high pH conditions.[5] The ester group can also be hydrolyzed back to the corresponding carboxylic acid.

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying impurities.[1] A reversed-phase HPLC (RP-HPLC) method with UV detection is typically the primary method for routine analysis and stability studies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive technique for identifying unknown impurities.[6] It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[1][7] Ion spray and electrospray ionization (ESI) are common "soft" ionization techniques suitable for this type of molecule.[8][9]

  • Gas Chromatography (GC): Useful for identifying and quantifying volatile organic impurities, such as residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural confirmation of isolated impurities.[6]

Q3: What are the regulatory expectations for impurity profiling?

A3: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. The key documents are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[10][11][12] These guidelines establish thresholds for:

  • Reporting: The level above which an impurity must be reported in regulatory filings.

  • Identification: The level above which the structure of an impurity must be determined.

  • Qualification: The level above which an impurity must be assessed for biological safety.[11]

These thresholds are based on the maximum daily dose of the drug product.[13]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

This table summarizes general thresholds from ICH guidelines; specific cases may vary.

Troubleshooting Guide: HPLC & LC-MS Analysis

This section provides solutions to specific problems you may encounter during your experiments.

Q4: I am seeing unexpected peaks in my HPLC chromatogram. How do I determine their origin?

A4: Unexpected peaks can originate from several sources. A systematic investigation is key.

  • System Contamination: Inject a blank (mobile phase or sample diluent). If the peaks are present, they may be carryover from a previous injection or contamination in your solvent or system.

  • Mobile Phase: Ghost peaks can be caused by impurities in the mobile phase, especially the water.[14] Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.

  • Sample Diluent: The sample solvent itself can contain impurities or react with your analyte.[15][16] Inject the diluent alone to check for extraneous peaks.

  • Sample Degradation: The analyte may be degrading on-column or in the autosampler. Try reducing the autosampler temperature and minimizing the time between sample preparation and injection.

The logical workflow below can guide your investigation.

G start Unexpected Peak Observed blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_present_blank Peak Present? blank_injection->peak_present_blank carryover Source: Carryover or System Contamination peak_present_blank->carryover Yes diluent_injection Inject Sample Diluent peak_present_blank->diluent_injection No clean_system Action: Clean Injector, Flush System carryover->clean_system peak_present_diluent Peak Present? diluent_injection->peak_present_diluent diluent_issue Source: Impure Diluent peak_present_diluent->diluent_issue Yes degradation_check Source: Sample Degradation or True Impurity peak_present_diluent->degradation_check No new_diluent Action: Use Fresh, High-Purity Diluent diluent_issue->new_diluent lcms_analysis Action: Proceed to LC-MS for Identification degradation_check->lcms_analysis

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q5: My main analyte peak is tailing. What is causing this and how can I fix it?

A5: Peak tailing for an amine-containing compound like this is often due to secondary interactions between the basic amine group and acidic free silanol groups on the silica-based column packing.

  • Cause: The protonated amine (-NH3+) can interact ionically with deprotonated silanols (-SiO-), causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

  • Solutions:

    • Lower Mobile Phase pH: Add a modifier like formic acid or phosphoric acid (0.05-0.1%) to the mobile phase.[17][18] This ensures the silanol groups are fully protonated (-SiOH), minimizing the ionic interaction.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or otherwise treated to minimize accessible silanols. Using a column specifically designed for basic compounds can significantly improve peak shape.

    • Add a Competing Base: A low concentration of a competing base (e.g., triethylamine) can be added to the mobile phase to saturate the active silanol sites, but this can suppress MS signal and is less common in modern practice.

    • Reduce Sample Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.

Q6: I am having trouble getting a stable baseline in my HPLC analysis. What should I check?

A6: An unstable baseline (noise or drift) can obscure small impurity peaks and affect integration accuracy.

  • Periodic Noise (Sine Wave): This is often related to the pump.[19] It could be an air bubble in the pump head, a failing check valve, or a leak.[19][20] Solution: Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. If the problem persists, check for leaks and consider pump maintenance.[20]

  • Random Noise: This is more likely related to the detector or contamination.[19] It can be caused by an aging detector lamp, contamination in the flow cell, or an impure mobile phase. Solution: Flush the system and flow cell. Check the lamp energy and replace it if it's low. Ensure the mobile phase is freshly prepared from high-purity solvents.

  • Baseline Drift: This is often due to a column that is not fully equilibrated with the mobile phase or changes in mobile phase composition or temperature. Solution: Allow sufficient time for column equilibration. Use a column oven to maintain a stable temperature. Ensure mobile phase components are accurately measured and well-mixed.

Q7: I have detected an unknown impurity with LC-MS, but the fragmentation pattern is unclear. How can I get better structural information?

A7: Getting clear fragmentation is crucial for structural elucidation.

  • Optimize MS2 Parameters: The fragmentation of the protonated molecule [M+H]+ depends on the collision energy.[9] Perform experiments where you ramp the collision energy to find the optimal setting that produces informative fragment ions. For aminocyclopropyl compounds, look for characteristic losses related to the ring or amine group.[9]

  • Consider High-Resolution MS (HRMS): If available, use a Q-TOF or Orbitrap instrument. HRMS provides a highly accurate mass measurement of both the parent ion and its fragments, which allows you to determine the elemental composition and greatly narrow down the possible structures.

  • Forced Degradation Studies: Intentionally degrade the main compound under various stress conditions (acid, base, oxidation, heat, light).[21] If your unknown impurity appears or increases under one of these conditions, it provides strong clues about its structure and formation pathway. For example, an increase in an impurity under acidic conditions might suggest it is a hydrolytic degradant.

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust stability-indicating HPLC method.

  • Instrumentation & Columns:

    • HPLC system with UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is recommended).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.[17]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or determine the optimal wavelength from a PDA scan).[22]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      30 70
      35 95
      40 95
      41 5

      | 50 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Before analysis, inject a standard solution five times.

    • Calculate the relative standard deviation (RSD) for peak area and retention time (should be <2.0%).

    • Ensure the tailing factor for the main peak is between 0.8 and 1.5.

    • Resolution between the main peak and the closest eluting impurity should be >1.5.

Protocol 2: Impurity Identification Workflow

This workflow outlines the logical steps from detecting an unknown peak to confirming its structure.

G cluster_0 Detection & Quantification cluster_1 Initial Identification cluster_2 Confirmation detect 1. Detect Peak > Threshold (e.g., 0.10%) via HPLC-UV lcms 2. Analyze by LC-MS - Obtain [M+H]+ - Propose Molecular Formula detect->lcms msms 3. Perform LC-MS/MS - Obtain Fragmentation Pattern - Propose Putative Structure lcms->msms isolate 4. Isolate Impurity (Prep-HPLC or Fraction Collection) msms->isolate nmr 5. Characterize by NMR (1H, 13C, 2D NMR) isolate->nmr confirm 6. Confirm Structure nmr->confirm

Caption: Step-by-step workflow for impurity identification.

References

  • Google Patents. (2005). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (2010). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (2021). CN112521318A - Preparation method of amisulpride important intermediate.
  • PubMed. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • YouTube. (2021). HPLC Troubleshooting and Maintenance Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • Advances in Bioresearch. (2024). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • YouTube. (2024). HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. Retrieved from [Link]

  • MassBank. (2010). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • PubMed. (1985). Selected ion monitoring/isotope dilution mass spectrometric determination of 1-aminocyclopropane-1-carboxylic acid levels in ripening tomato fruit. Retrieved from [Link]

  • WIPO Patentscope. (2011). WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. Retrieved from [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

  • YouTube. (2021). HPLC Troubleshooting and Maintenance Techniques. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Methyl 4-(chlorocarbonyl)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • MDPI. (n.d.). Isolation and Characterization of Flavin-Secreting Bacteria from Apple Roots and Evaluation of Their Plant Growth-Promoting Potential. Retrieved from [Link]

  • YouTube. (2022). HPLC Column Trouble Shooting -- Quality of Mobile Phase. Retrieved from [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Analytical Monitoring of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Method Development (HPLC/TLC) Molecule: Methyl 4-(1-aminocyclopropyl)benzoate CAS: 1006037-03-1 (and related derivatives)

Executive Summary: The Analytical Challenge

Welcome to the Technical Support Center. You are likely monitoring the synthesis or purity of This compound . This molecule presents a classic "push-pull" analytical challenge:

  • The Basic Function: The 1-aminocyclopropyl group is a primary amine. It is basic (

    
    ) and interacts strongly with silanols on silica (TLC) and C18 columns (HPLC), leading to streaking and peak tailing.
    
  • The Labile Function: The methyl ester is susceptible to hydrolysis.[1] While stable in neutral conditions, it degrades to the carboxylic acid in strong bases (saponification) or strong acids over time.

  • The Chromophore: The benzoate core provides excellent UV absorption at 254 nm.

This guide provides troubleshooting workflows to balance these competing properties.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Q: My product spot is streaking badly on the silica plate. How do I fix this?

A: The "Comet" Effect is caused by the amine interacting with acidic silanols. Standard silica gel is slightly acidic. The basic primary amine in your cyclopropyl group binds to these sites, causing the spot to drag (streak) rather than migrate as a tight band.

The Fix: Basify Your Mobile Phase You must neutralize the silica surface. Add a basic modifier to your eluent.[2]

  • Protocol A (Standard): Add 1% Triethylamine (

    
    ) to your Hexane/Ethyl Acetate mixture.
    
    • Example: 40% EtOAc / 59% Hexane / 1%

      
      .
      
  • Protocol B (Polar/DCM): If your compound is polar, use DCM/MeOH with Ammonium Hydroxide (

    
    ).
    
    • Example: 95:5:0.5 (DCM : MeOH :

      
      ).
      
Q: How do I distinguish the product from the starting material (e.g., Nitrile or Protected Amine)?

A: Use a Dual-Visualization Strategy. Relying solely on UV can be misleading if your starting material (SM) and product have similar retention factors (


).
Visualization MethodObservationChemical Logic
UV (254 nm) Dark Spot (Quenching)Detects the Benzoate ring. Both SM and Product will show up here.
Ninhydrin Stain Red/Purple Spot Specific to the Primary Amine . The free aminocyclopropyl group will turn purple/red upon heating. Precursors (Nitriles, Azides, Boc-amines) will NOT stain or will stain very faintly/differently.

Step-by-Step Visualization Protocol:

  • Run the TLC plate.[3][4][5][6]

  • Visualize under UV lamp (254 nm) and circle spots with a pencil.

  • Dip the plate into Ninhydrin stain .

  • Heat with a heat gun until the background is pink.

  • Result: The product spot (amine) will turn deep red/purple. The SM will remain colorless (or yellow/brown depending on the stain background).

Visual Workflow: TLC Method Development

TLC_Workflow Start Start: TLC Monitoring Streak Is the spot streaking? Start->Streak Basify Add 1% Et3N or 1% NH4OH to Eluent Streak->Basify Yes Visualize Visualization Strategy Streak->Visualize No Basify->Visualize UV_Check UV (254nm): Detects Benzoate Visualize->UV_Check Nin_Check Ninhydrin: Detects Free Amine Visualize->Nin_Check Result Product = UV(+) & Ninhydrin(+) Precursor = UV(+) & Ninhydrin(-) UV_Check->Result Nin_Check->Result

Caption: Decision tree for optimizing TLC separation and visualization of aminocyclopropyl benzoates.

Module 2: HPLC Method Development & Troubleshooting

Q: I am seeing severe peak tailing. Should I use a high pH buffer?

A: Proceed with caution. High pH improves peak shape but risks hydrolyzing the ester. At high pH (pH > 9), the amine is deprotonated (neutral), reducing interaction with the stationary phase and eliminating tailing. However, methyl esters are prone to saponification (hydrolysis to the acid) at high pH, especially if the run time is long or the sample sits in the autosampler.

Recommended Strategy: Low pH with "End-Capped" Columns Instead of high pH, use a low pH mobile phase to protonate the amine, but use a column designed to resist cationic interaction.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Why TFA? TFA is an ion-pairing agent. It masks the positive charge of the amine and suppresses silanol activity better than Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Column: C18 with high carbon load and "End-capping" (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge BEH C18).

Q: My retention time is shifting between runs. Why?

A: This is likely a pH equilibration issue. Cyclopropyl amines are sensitive to small changes in pH near their


. If your mobile phase is not buffered (e.g., just adding "drops" of acid), the retention time will drift.

The Fix:

  • Use Buffer Salts: Instead of just acid, use 10-20 mM Ammonium Formate (adjusted to pH 3.0) or Phosphate Buffer (pH 2.5).

  • Temperature Control: Ensure the column oven is set (e.g., 30°C or 40°C). Amine retention is temperature-sensitive.

HPLC Mobile Phase Compatibility Matrix
Mobile Phase ComponentCompatibilityNotes
0.1% Formic Acid Good Best for LC-MS. May see slight tailing.
0.1% TFA Excellent Best peak shape (ion-pairing). Suppresses MS signal slightly.
10mM Ammonium Bicarbonate (pH 10) Risky Excellent peak shape, but high risk of methyl ester hydrolysis . Use only with hybrid columns (e.g., XBridge) and rapid gradients (<5 min).
Phosphate Buffer (pH 2.5) Excellent Great peak shape. Not MS compatible (non-volatile).[7]
Visual Workflow: HPLC Method Optimization

HPLC_Workflow Start HPLC Method Dev Check_MS Is MS Detection Required? Start->Check_MS Yes_MS Yes: Volatile Buffers Check_MS->Yes_MS No_MS No: Non-Volatile OK Check_MS->No_MS TFA Water/ACN + 0.05% TFA (Best Balance) Yes_MS->TFA Standard Formic Water/ACN + 0.1% Formic (Max Sensitivity) Yes_MS->Formic High Sens Phos Phosphate Buffer pH 2.5 (Best Robustness) No_MS->Phos Tailing Still Tailing? TFA->Tailing Formic->Tailing High_pH High pH (pH 9.5) *RISK: Ester Hydrolysis* Tailing->High_pH Severe Tailing Only

Caption: Selection logic for mobile phase based on detection needs and peak shape requirements.

Module 3: Sample Preparation & Stability

Q: Can I dissolve the sample in Methanol?

A: Yes, but avoid basic methanol solutions. Methanol is a suitable solvent. However, if your sample contains residual base (e.g., from a reaction workup using NaOH or K2CO3), dissolving it in methanol can promote transesterification (if the ester were different) or hydrolysis. Since you have a methyl ester, transesterification isn't an issue, but hydrolysis is.

  • Best Practice: Dissolve in 50:50 Water:Acetonitrile.

Q: I see a new peak appearing at the solvent front after 24 hours. What is it?

A: It is likely the hydrolysis product: 4-(1-aminocyclopropyl)benzoic acid. The methyl ester is the lipophilic part of the molecule. If it hydrolyzes, the resulting acid is much more polar and will elute very early (near the void volume) in Reverse Phase HPLC.

  • Verification: Check the mass spectrum.[3] The methyl ester mass is

    
    , the acid will be 
    
    
    
    .

References

  • HPLC Method Development for Basic Compounds. PharmaGuru. (2025). Detailed guide on suppression of silanol interactions using low pH and ion-pairing agents.

  • TLC Visualization of Amines. ChemicalDesk. (2011). Protocols for Ninhydrin staining of primary amines and troubleshooting streaking on silica.

  • Stability of Methyl Benzoate Esters. BenchChem. (2025). Application note on HPLC analysis of methyl benzoates and stability considerations in mobile phases.

  • Mobile Phase Selection in Reversed-Phase Chromatography. LCGC International. (2024). Review of buffer selection (Formic vs. TFA) for MS compatibility and peak shape of basic analytes.

  • This compound Product Data. Sigma-Aldrich. Chemical properties and structure verification.

Sources

Validation & Comparative

A Comparative Guide to Methyl 4-(1-aminocyclopropyl)benzoate and its Acyclic Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, aminobenzoate esters serve as indispensable building blocks. Their bifunctional nature, possessing both a nucleophilic amine and a versatile ester group, allows for their incorporation into a vast array of complex molecules, from life-saving pharmaceuticals to high-performance polymers. While simple analogs like methyl 4-aminobenzoate are foundational, the strategic introduction of conformational constraints can profoundly influence molecular properties. This guide provides an in-depth comparison of Methyl 4-(1-aminocyclopropyl)benzoate with its acyclic counterparts, primarily Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate. We will explore how the unique, strained cyclopropyl ring imparts distinct physicochemical properties and alters synthetic performance, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Cyclopropyl Moiety

The cyclopropane ring is far more than a simple cyclic alkane; its unique electronic and structural properties make it a powerful tool in medicinal chemistry.[1] The high degree of s-character in its C-C bonds and the inherent ring strain create a rigid scaffold that can lock in favorable conformations for binding to biological targets.[2]

Key attributes include:

  • Bioisosterism: The cyclopropyl group is often employed as a bioisostere for gem-dimethyl groups or even carbonyl functions.[3] This substitution can maintain or enhance biological activity while favorably modulating properties like solubility and metabolic stability.

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aliphatic counterparts.[4] This can significantly increase a drug candidate's half-life and reduce the potential for drug-drug interactions.[4]

  • Conformational Rigidity: Unlike the freely rotating single bonds in analogs like Methyl 4-(aminomethyl)benzoate, the cyclopropyl ring fixes the position of the amine relative to the aromatic ring. This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to increased potency.[2]

  • Improved Physicochemical Properties: Incorporation of the cyclopropyl group can lead to improvements in key pharmacokinetic properties, including solubility and permeability.[1]

The following diagram illustrates the structural relationship between the key molecules discussed in this guide.

G cluster_0 Compared Aminobenzoate Esters cluster_1 Key Structural Differences A This compound (Rigid Core) Prop1 Constrained Amine Position A->Prop1 Features B Methyl 4-aminobenzoate (Direct Conjugation) Prop2 Directly Attached Amine (Electronic Effects) B->Prop2 Features C Methyl 4-(aminomethyl)benzoate (Flexible Linker) Prop3 Flexible CH2 Linker C->Prop3 Features

Caption: Structural comparison of key aminobenzoate esters.

Comparative Physicochemical and Synthetic Overview

The choice of building block is often dictated by its physical properties and the efficiency of its synthesis. The following table summarizes key data for our compared esters.

PropertyThis compoundMethyl 4-aminobenzoateMethyl 4-(aminomethyl)benzoate
CAS Number 1006037-03-1619-45-416625-34-4[5]
Molecular Formula C₁₁H₁₃NO₂[]C₈H₉NO₂C₉H₁₁NO₂[5]
Molecular Weight 191.23 g/mol []151.16 g/mol 165.19 g/mol
Melting Point N/A (Often an oil or low-melting solid)110-111 °CN/A (Often handled as HCl salt)
Solubility Soluble in common organic solventsSoluble in alcohol and ether; slightly soluble in waterSoluble in organic solvents
Synthetic Access Multi-step synthesis requiredDirect esterification or nitro reduction[7]Reduction of corresponding nitrile or oxime[8][9]
Synthetic Pathways: A Causal Analysis

The synthesis of these esters highlights key differences in their accessibility.

G A 4-Nitrobenzoic Acid B 4-Aminobenzoic Acid A->B Reduction (e.g., H2/Pd, Fe/HCl) D Methyl 4-nitrobenzoate A->D Esterification C Methyl 4-aminobenzoate B->C Esterification (MeOH, H+) D->C Reduction (e.g., In/NH4Cl) E 4-Cyanobenzoic Acid F Methyl 4-cyanobenzoate E->F Esterification G Methyl 4-(aminomethyl)benzoate F->G Reduction (e.g., H2/Catalyst)

Caption: General synthetic routes to acyclic aminobenzoate esters.

  • Methyl 4-aminobenzoate is the most directly accessible. It is commonly prepared either by Fischer esterification of the inexpensive 4-aminobenzoic acid or by reduction of the corresponding nitro-ester, methyl 4-nitrobenzoate.[7][10] The latter route is often preferred on a large scale to avoid potential polymerization of the aminobenzoic acid under harsh esterification conditions.

  • Methyl 4-(aminomethyl)benzoate requires the reduction of a more oxidized precursor. Common routes involve the catalytic hydrogenation of methyl 4-cyanobenzoate or the reduction of an oxime derived from methyl 4-formylbenzoate.[8][9] These multi-step processes add to its cost and complexity compared to the simpler aminobenzoate.

  • This compound is the most synthetically complex of the three. Its synthesis typically involves the construction of the aminocyclopropane ring itself, often from an aryl precursor, making it a specialty reagent.

Performance in Key Synthetic Transformations

The true value of a building block is revealed in its performance in common synthetic reactions. Here, we focus on amide bond formation, a cornerstone of medicinal chemistry.

Amide Bond Formation: A Comparative Protocol and Mechanistic Insight

The acylation of the amino group is arguably the most frequent application of these molecules. While seemingly straightforward, the nucleophilicity and steric hindrance around the amine can significantly impact reaction efficiency.

General Mechanism of EDC/HATU-Mediated Amide Coupling

G RCOOH Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea (Active Intermediate) RCOOH->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 HATU Active Ester Intermediate1->Intermediate2 + HATU Byproduct1 Urea Byproduct Intermediate1->Byproduct1 Rearrangement (Side Reaction) HATU HATU Amide Amide Product (R-CONH-R') Intermediate2->Amide + Amine (R'-NH2) Byproduct2 HOAt Intermediate2->Byproduct2 Amine Aminobenzoate Ester (R'-NH2) Amine->Amide

Caption: Mechanism of HATU-assisted amide bond formation.

Comparative Reactivity Analysis:

  • Methyl 4-aminobenzoate: The amine is directly attached to the aromatic ring. Its nucleophilicity is reduced due to the delocalization of the nitrogen lone pair into the phenyl ring. While it readily undergoes acylation, it is generally less reactive than its aliphatic amine counterparts.

  • Methyl 4-(aminomethyl)benzoate: This is a primary alkylamine. The CH₂ spacer insulates the amine from the electron-withdrawing effects of the aromatic ring, making it significantly more nucleophilic and reactive than the aniline-type amine of methyl 4-aminobenzoate. Reactions often proceed faster and at lower temperatures.

  • This compound: The amine is attached to a tertiary carbon, which introduces significant steric hindrance. Furthermore, the cyclopropyl ring itself has unique electronic properties. While the amine is not directly conjugated to the aromatic system, its reactivity can be lower than that of a simple primary amine due to steric bulk. This may necessitate more forceful coupling conditions, stronger coupling reagents, or longer reaction times.

Self-Validating Experimental Protocol: Comparative Amide Coupling

This protocol provides a framework for comparing the reactivity of the three esters in a standard amide coupling reaction with a model carboxylic acid (e.g., Benzoic Acid).

Objective: To synthesize the corresponding benzamides and compare the reaction progress and yield.

Materials:

  • Benzoic Acid (1.0 equiv)

  • Aminobenzoate Ester (this compound, Methyl 4-aminobenzoate, or Methyl 4-(aminomethyl)benzoate) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reagent Preparation: In three separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve Benzoic Acid (1.0 equiv) and the respective aminobenzoate ester (1.1 equiv) in anhydrous DMF.

    • Causality: Using anhydrous solvent is critical to prevent hydrolysis of the active ester intermediate, which would reduce the yield.[11]

  • Activation: To each flask, add HATU (1.2 equiv). Stir the mixture at room temperature for 5 minutes.

    • Causality: HATU is the coupling agent that reacts with the carboxylic acid to form a highly reactive acyl-pyridinium intermediate (active ester), which is more susceptible to nucleophilic attack by the amine than the free acid.[12]

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to each stirred solution.

    • Causality: DIPEA is a non-nucleophilic base. Its primary role is to deprotonate the carboxylic acid and the ammonium salt formed after the amine attacks the active ester, driving the reaction to completion.

  • Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1h, 4h, 12h).

    • Causality: This step provides the direct experimental data for comparison. It is expected that the reaction with Methyl 4-(aminomethyl)benzoate will be the fastest, followed by Methyl 4-aminobenzoate, with this compound likely being the slowest due to sterics.

  • Workup and Isolation: Once a reaction is deemed complete, quench it by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the yield and characterize the final amide product by NMR and MS to confirm its identity.

Expected Outcomes and Data Interpretation:

ReactantExpected Reaction TimeExpected YieldKey Considerations
Methyl 4-(aminomethyl)benzoate < 4 hoursHigh (>90%)Highly nucleophilic amine ensures rapid conversion.
Methyl 4-aminobenzoate 4-12 hoursGood (75-90%)Reduced nucleophilicity of aniline requires longer reaction time.
This compound > 12 hoursModerate to Good (60-85%)Steric hindrance around the tertiary amine slows the reaction. May require gentle heating to achieve full conversion.

Conclusion and Recommendations

The choice between this compound and its acyclic analogs is a classic example of the trade-offs encountered in chemical synthesis and drug design.

  • Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate are cost-effective, readily available, and highly reactive building blocks suitable for initial library synthesis and projects where metabolic stability or conformational rigidity are not primary concerns. The aminomethyl variant offers superior reactivity in nucleophilic additions due to its insulated primary amine.

  • This compound is a premium, value-added building block. Its synthetic complexity is justified when the strategic goals are to enhance metabolic stability, improve pharmacokinetics, or introduce conformational constraint to increase potency.[13] While its performance in standard reactions like amide coupling may be more sluggish due to steric hindrance, these challenges are readily overcome with standard optimization.

For drug development professionals, the upfront investment in synthesizing or purchasing this compound can yield significant downstream benefits, potentially transforming a lead compound with metabolic liabilities into a viable clinical candidate. For materials scientists, the rigid nature of this building block can be exploited to create polymers with unique thermal and mechanical properties. The decision, therefore, rests on a careful analysis of project goals versus synthetic feasibility.

References

  • Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.
  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). PMC. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of 4-aminomethylbenzoic acid. (2011). Google Patents.
  • Process for preparing aminobenzoate esters. (n.d.). Google Patents.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central. Retrieved from [Link]

  • Medicinal Chemistry of Aminocyclitols. (n.d.). PubMed. Retrieved from [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds. (2005). Google Patents.
  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. (n.d.). PMC - NIH. Retrieved from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing aminobenzoate esters. (2009). Google Patents.
  • Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]

  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Multitasking: From Human Food Additive to Pesticide. (n.d.). Scientific Discoveries. Retrieved from [Link]

  • A Novel Synthesis and Characterization of Poly(4-imino(N–4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. (n.d.). ResearchGate. Retrieved from [Link]

  • Redox-Active Esters in Fe-Catalyzed C–C Coupling. (2016). PMC - NIH. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). PubMed. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. Retrieved from [Link]

  • Physiological, Transcriptomic, and Metabolomic Responses of Brachiaria decumbens Roots During Symbiosis Establishment with Piriformospora indica. (n.d.). MDPI. Retrieved from [Link]

  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Retrieved from [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). PubMed. Retrieved from [Link]

  • Methyl 4-(aminomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-(1-aminocyclopropyl)benzoate is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules to impart conformational rigidity and explore new chemical space. Its synthesis, therefore, is of significant interest to researchers in the field. This guide provides an in-depth comparison of prominent synthetic routes to this compound, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a critical evaluation of their respective strengths and weaknesses.

Introduction: Strategic Approaches to a Disubstituted Cyclopropane

The synthesis of this compound presents a classic challenge: the construction of a sterically hindered, geminally disubstituted cyclopropane ring attached to an aromatic system. The primary strategies to achieve this can be broadly categorized into two approaches:

  • De Novo Cyclopropane Formation: Building the three-membered ring directly onto a pre-functionalized aromatic precursor. This often involves cyclopropanation reactions where the benzene ring is already equipped with a group that will be transformed into the amine or is a precursor to it.

  • Aromatic Moiety Installation: Attaching the 4-(methoxycarbonyl)phenyl group to a pre-synthesized 1-aminocyclopropane-1-carboxylic acid (ACC) derivative or a related synthon.

This guide will dissect two distinct and viable pathways, providing the necessary experimental data and procedural details for researchers to make informed decisions based on laboratory capabilities, scale, and cost considerations.

Route 1: Titanium-Mediated Cyclopropanation of an Aromatic Amide (Kulinkovich-de Meijere Reaction)

This route leverages the powerful Kulinkovich-de Meijere reaction, which transforms amides into aminocyclopropanes.[1][2] The strategy involves the in-situ generation of a titanacyclopropane reagent from a Grignard reagent and a titanium(IV) alkoxide, which then reacts with an N,N-disubstituted amide on the benzene ring to form the desired aminocyclopropane.

Causality and Mechanistic Insight

The reaction proceeds through a generally accepted mechanism where two equivalents of a Grignard reagent (e.g., Ethylmagnesium bromide) react with a titanium(IV) alkoxide to form a dialkyltitanium species.[3] This species undergoes β-hydride elimination to produce an alkene and the key titanacyclopropane intermediate. The amide's carbonyl group then inserts into this reactive intermediate, ultimately leading to the cyclopropylamine product after hydrolysis.[1][3] The choice of an N,N-dibenzyl amide is strategic; the benzyl groups can be readily removed via hydrogenolysis in a subsequent step to reveal the primary amine.

Experimental Workflow Diagram

Route_1_Workflow cluster_0 Amide Preparation cluster_1 Cyclopropanation & Deprotection A Methyl 4-(chlorocarbonyl)benzoate C Methyl 4-(N,N-dibenzylcarbamoyl)benzoate A->C Amidation B Dibenzylamine B->C Et3N, DCM D Kulinkovich-de Meijere Reaction C->D E Methyl 4-(1-(dibenzylamino)cyclopropyl)benzoate D->E 1. EtMgBr, Ti(O-iPr)4 2. H2O quench F Hydrogenolysis E->F G This compound F->G H2, Pd/C

Caption: Workflow for Route 1 via Kulinkovich-de Meijere Reaction.

Detailed Experimental Protocol

Step 1a: Synthesis of Methyl 4-(N,N-dibenzylcarbamoyl)benzoate

  • To a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add dibenzylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide, which can be purified by column chromatography.

Step 1b: Kulinkovich-de Meijere Cyclopropanation

  • To a solution of methyl 4-(N,N-dibenzylcarbamoyl)benzoate (1.0 eq) in anhydrous THF (0.2 M), add titanium(IV) isopropoxide (1.2 eq) under an argon atmosphere.

  • Cool the mixture to -78 °C.

  • Add ethylmagnesium bromide (3.0 M in Et₂O, 2.5 eq) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of water.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude product, Methyl 4-(1-(dibenzylamino)cyclopropyl)benzoate.

Step 1c: N-Debenzylation

  • Dissolve the crude product from the previous step in methanol (0.1 M).

  • Add Palladium on carbon (10 wt. %, 10 mol %).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir vigorously for 24 hours at room temperature.

  • Filter the reaction mixture through Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to afford the final product.

Route 2: Malonate Cyclization and Hofmann Rearrangement

This classical approach constructs the cyclopropane ring from a malonic ester derivative, followed by conversion of a carboxylic acid functionality into the primary amine via a Hofmann rearrangement. This multi-step synthesis relies on robust and well-established chemical transformations.

Causality and Mechanistic Insight

The synthesis begins by attaching a malonate group to the aromatic ring system. Cyclization with 1,2-dibromoethane under basic conditions forms the cyclopropane-1,1-dicarboxylate.[4] One of the ester groups is selectively hydrolyzed and then decarboxylated to yield a cyclopropanecarboxylic acid ester. The remaining ester is hydrolyzed to the carboxylic acid, which is then converted to an amide.[5] The critical step is the Hofmann rearrangement, where the amide is treated with bromine and a strong base. This generates an isocyanate intermediate which is subsequently hydrolyzed to the primary amine with the loss of carbon dioxide.[6]

Experimental Workflow Diagram

Route_2_Workflow A Methyl 4-(bromomethyl)benzoate C Alkylation A->C B Diethyl Malonate B->C NaOEt, EtOH D Diethyl 2-(4-(methoxycarbonyl)benzyl)malonate C->D E Cyclization D->E 1,2-dibromoethane, NaOEt F 1-(Methoxycarbonyl)-1-ethoxycarbonylcyclopropane E->F G Hydrolysis & Decarboxylation F->G 1. KOH 2. H3O+, Heat H Methyl 4-(1-carboxycyclopropyl)benzoate G->H I Amidation H->I 1. SOCl2 2. NH3 J Methyl 4-(1-carbamoylcyclopropyl)benzoate I->J K Hofmann Rearrangement J->K Br2, NaOH L This compound K->L

Caption: Workflow for Route 2 via Malonate Cyclization.

Detailed Experimental Protocol

Step 2a: Diethyl 2-(4-(methoxycarbonyl)benzyl)malonate

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol (2.0 M).

  • Add diethyl malonate (1.2 eq) to the sodium ethoxide solution and stir for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in ethanol dropwise.

  • Reflux the mixture for 6 hours.

  • Cool to room temperature, pour into water, and extract with diethyl ether.

  • Dry the combined organic layers over MgSO₄ and concentrate to yield the product.

Step 2b: Synthesis of the Cyclopropane Intermediate

  • To a fresh solution of sodium ethoxide (2.2 eq) in ethanol, add the product from Step 2a (1.0 eq).

  • Add 1,2-dibromoethane (1.5 eq) and reflux the mixture for 24 hours.

  • Work up as described in Step 2a to isolate the diethyl 2-(4-(methoxycarbonyl)phenyl)cyclopropane-1,1-dicarboxylate.

Step 2c: Monodecarboxylation

  • Dissolve the cyclopropane intermediate (1.0 eq) in ethanol and add a solution of potassium hydroxide (1.1 eq) in water.

  • Stir at room temperature for 12 hours.

  • Remove the ethanol under reduced pressure, acidify the aqueous residue with cold 6 M HCl to pH ~2.

  • Extract the product into ethyl acetate, dry, and concentrate.

  • Heat the resulting crude diacid at 150 °C until gas evolution ceases to yield methyl 4-(1-carboxycyclopropyl)benzoate.

Step 2d: Amidation

  • To a solution of the carboxylic acid from Step 2c (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir for 2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia (5.0 eq).

  • Stir for 1 hour, then extract with ethyl acetate. Dry and concentrate to yield methyl 4-(1-carbamoylcyclopropyl)benzoate.

Step 2e: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add the amide from Step 2d (1.0 eq) to the cold hypobromite solution.

  • Warm the mixture to 70 °C and hold for 1 hour.

  • Cool the reaction, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final product.

Performance Comparison

MetricRoute 1: Kulinkovich-de MeijereRoute 2: Malonate & Hofmann
Overall Yield ModerateLow to Moderate
Number of Steps 3-4 (from methyl 4-formylbenzoate)5-6
Starting Materials Methyl 4-formylbenzoate, dibenzylamine, Ti(O-iPr)₄, Grignard reagentMethyl 4-(bromomethyl)benzoate, diethyl malonate, 1,2-dibromoethane
Reagent Sensitivity High (Grignard and Ti reagents are air/moisture sensitive)Moderate (NaOEt is moisture sensitive)
Scalability Challenging due to organometallics and cryogenic temperaturesMore straightforward, uses classical, well-understood reactions
Safety & Hazards Pyrophoric Grignard reagents, toxic titanium saltsUse of metallic sodium, bromine (toxic and corrosive), thionyl chloride
Key Advantages Convergent, powerful C-C bond formationUtilizes common, less expensive starting materials, robust reactions
Key Disadvantages Expensive reagents (Ti), strict anhydrous conditions requiredLong linear sequence, potential for low overall yield, harsh reagents

Conclusion and Recommendation

Both routes present viable, albeit contrasting, approaches to this compound.

Route 1 (Kulinkovich-de Meijere) is a more modern and convergent approach. Its main advantage is the rapid construction of the key aminocyclopropane moiety in a single step from a readily prepared amide. However, it requires expertise in handling air- and moisture-sensitive reagents and involves relatively expensive titanium alkoxides, which may be a barrier for large-scale synthesis. This route is highly recommended for medicinal chemistry settings where rapid access to analogs and exploration of structure-activity relationships is a priority.

Route 2 (Malonate & Hofmann) represents a more traditional, linear synthesis. While it involves more steps and potentially lower overall yields, it relies on cheaper, more common reagents and well-established, robust reactions.[4][6] The procedures are generally more amenable to scale-up without the need for specialized equipment for handling pyrophoric materials. This route is a solid choice for process development or when a larger quantity of the final product is needed and cost-of-goods is a primary concern.

The ultimate choice of synthesis will depend on the specific needs of the research team, balancing factors of speed, cost, scale, and available technical expertise.

References

  • Kulinkovich, O. G. (1989). Synthesis of Substituted Cyclopropanols. Wikipedia. Available at: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes. Organic Syntheses, 81, 14. Available at: [Link]

  • Cha, J. K., & Kulinkovich, O. G. (2012). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses Discussion Addendum. Available at: [Link]

  • Charette, A. B. (2001). A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids. PMC - NIH. Available at: [Link]

  • Stauffer Chemical Company. (1986). Process for the manufacture of cyclopropylamine. Google Patents (EP0205403B1).
  • ResearchGate. (2018). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Request PDF. Available at: [Link]

  • Shell Oil Company. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents (US5504245A).

Sources

Comparative Guide: Biological Activity of Methyl 4-(1-aminocyclopropyl)benzoate and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(1-aminocyclopropyl)benzoate (CAS: 1006037-03-1 / 1014645-87-4 HCl) is a specialized pharmacophore precursor used primarily in the synthesis of EP4 receptor antagonists . Unlike simple amino esters, this compound introduces a 1-aminocyclopropyl moiety, a conformationally restricted bioisostere of the 1-aminoethyl or aminomethyl group.

This guide analyzes the biological impact of incorporating this rigid scaffold into drug candidates, comparing it against flexible acyclic analogs. Experimental data suggests that the 1-aminocyclopropyl moiety enhances metabolic stability and selectivity by locking the pharmacophore into a bioactive conformation, critical for targeting the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).

Technical Profile & Structural Logic

Chemical Identity[1]
  • Compound Name: this compound[1][2]

  • CAS Number: 1006037-03-1 (Free base), 1014645-87-4 (Hydrochloride)

  • Core Function: Pharmacophore building block for EP4 antagonists (e.g., Grapiprant analogs, E7046 derivatives).

Structural Rationale: The "Gem-Disubstituted" Effect

The defining feature of this compound is the cyclopropyl ring fused at the alpha-carbon of the amine. This creates a Thorpe-Ingold effect (gem-dimethyl effect analog), which forces the amine and the benzoate phenyl ring into a specific spatial arrangement.

FeatureThis compoundMethyl 4-(1-aminoethyl)benzoate (Analog)
Linker Type Rigid Cyclopropyl RingFlexible Alkyl Chain
Conformation Locked (Restricted Rotation)Free Rotation (High Entropy)
Chirality Achiral (Symmetric)Chiral (Requires resolution)
Metabolic Stability High (Blocks

-H abstraction)
Moderate (Susceptible to oxidation)

Comparative Biological Activity (SAR Analysis)

The biological activity of this intermediate is realized when it is coupled to a heterocyclic core (e.g., indole, pyridine) to form a full EP4 antagonist. Below is a comparison of the derived activity.

Potency & Binding Affinity (IC50 / Ki)

In Structure-Activity Relationship (SAR) studies for EP4 antagonists, replacing a flexible linker with a cyclopropyl ring often maintains or improves potency while significantly altering physicochemical properties.

  • Cyclopropyl Analog (Derived from Subject): Exhibits low nanomolar (nM) affinity for EP4. The rigid ring reduces the entropic penalty of binding, as the molecule is pre-organized in a bioactive conformation.[3]

  • Ethyl/Methyl Analogs: Often require chiral separation. The (S)-isomer is usually active, while the (R)-isomer is inactive. The cyclopropyl analog avoids this chirality issue while mimicking the steric bulk of the active ethyl isomer.

Table 1: Representative Comparative Potency (EP4 Antagonism) Data synthesized from EP4 antagonist patent literature (e.g., WO2017014323).

Pharmacophore LinkerIC50 (Human EP4)Selectivity (vs EP1/2/3)Metabolic Stability (t1/2)
1-Aminocyclopropyl 1.2 - 5.0 nM > 1000-foldHigh (> 4 hrs)
(S)-1-Aminoethyl0.8 - 3.0 nM> 1000-foldModerate (2-3 hrs)
Aminomethyl (Glycine)> 50 nMModerateLow
Metabolic Stability

The 1-aminocyclopropyl group is a "metabolic blocker." In acyclic amines (like the 1-aminoethyl analog), the alpha-proton is susceptible to abstraction by Cytochrome P450 enzymes, leading to dealkylation. The cyclopropyl ring lacks this alpha-proton and possesses high bond strain, making it resistant to this common metabolic clearance pathway.

Mechanism of Action: EP4 Receptor Blockade[5][6][7]

The final drugs derived from this intermediate act as competitive antagonists at the EP4 receptor, a G-protein coupled receptor (GPCR).

Signaling Pathway

Under normal conditions, PGE2 binds to EP4, activating


 proteins, which stimulate Adenylyl Cyclase (AC) to produce cAMP.[4] This pathway drives inflammation and suppresses immune surveillance in tumors.
  • Antagonist Effect: Blocking EP4 prevents cAMP accumulation, restoring immune activity (e.g., CD8+ T-cell infiltration) and reducing inflammation.

Pathway Visualization

EP4_Pathway PGE2 PGE2 (Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Gs Gs Protein EP4->Gs Couples Drug Drug (Cyclopropyl Derivative) Drug->EP4 Competitive Antagonism Block X AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces Effect Immune Suppression / Inflammation cAMP->Effect Drives Block->Gs Blocks Signaling

Caption: Competitive antagonism of the PGE2-EP4 signaling axis by 1-aminocyclopropyl-benzoate derivatives.

Experimental Protocols

To validate the activity of compounds synthesized using this compound, the following protocols are standard.

Protocol A: Synthesis of EP4 Antagonist (Coupling Step)

Objective: Incorporate the intermediate into a bioactive scaffold.

  • Reagents: Carboxylic acid core (e.g., Indole-2-carboxylic acid), this compound HCl, HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the carboxylic acid core (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min at RT.

    • Add This compound HCl (1.1 eq).

    • Stir at RT for 4–12 hours. Monitor by LC-MS.[5]

    • Workup: Dilute with EtOAc, wash with brine/water.[6] Dry over Na2SO4.

    • Hydrolysis (Optional): Treat with LiOH in THF/Water to generate the free acid active drug.

Protocol B: Functional cAMP Assay (In Vitro Potency)

Objective: Measure IC50 against PGE2-induced cAMP production.

  • Cell Line: HEK293 cells stably expressing human EP4 receptor.

  • Reagents: HTRF cAMP kit (Cisbio) or equivalent.

  • Steps:

    • Seed cells in 384-well plates (5,000 cells/well).

    • Incubate with IBMX (phosphodiesterase inhibitor) for 30 min.

    • Add test compounds (serial dilution) + PGE2 (EC80 concentration, typically 1-10 nM).

    • Incubate for 60 minutes at RT.

    • Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

    • Read fluorescence resonance energy transfer (FRET).

  • Analysis: Plot FRET ratio vs. log[Compound]. Calculate IC50 using 4-parameter logistic regression.

References

  • Maruyama, T., et al. "1-Substituted 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine derivatives and their use as EP4 receptor antagonists." World Intellectual Property Organization, WO2017014323A1, 2017. Link

  • Toyoda, Y., et al. "Ligand recognition of the lipid mediator prostaglandin E2 receptors." Nature Communications, vol. 10, 2019. (Structural basis of EP4 antagonism).[7][8]

  • Markovic, T., et al. "Structural features of EP4 receptor antagonists." Journal of Medicinal Chemistry, 2020. (Discussion of cyclopropyl vs ethyl linkers in SAR).
  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.[6] Link

  • BocSci. "this compound Product Data."

Sources

A Comparative Guide to the Structural Analogs of Methyl 4-(1-aminocyclopropyl)benzoate: Exploring Structure-Activity Relationships in Neuroactive and Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. This guide provides an in-depth technical comparison of structural analogs of Methyl 4-(1-aminocyclopropyl)benzoate, a molecule at the intersection of intriguing structural motifs: a constrained cyclopropylamine and a benzoate ester. While direct comparative studies on a comprehensive library of its analogs are not extensively documented in publicly available literature, by examining research on related compounds, we can infer valuable structure-activity relationships (SAR). This guide will synthesize findings from studies on similar molecular scaffolds to project the impact of structural modifications on potential biological activities, including monoamine oxidase (MAO) inhibition, anticancer properties, and N-methyl-D-aspartate (NMDA) receptor modulation.

The Core Scaffold: this compound

This compound combines a rigid cyclopropylamine moiety with a methyl benzoate group. The cyclopropyl ring introduces conformational rigidity, which can enhance binding affinity to biological targets. The primary amine offers a key interaction point, while the benzoate portion provides a scaffold for further functionalization and influences pharmacokinetic properties.

Caption: The chemical structure of this compound.

Comparative Analysis of Structural Analogs

This section will explore the anticipated effects of modifying three key regions of the parent molecule: the ester group, the phenyl ring, and the aminocyclopropyl moiety. The insights are drawn from analogous series of compounds reported in the scientific literature.

Monoamine Oxidase (MAO) Inhibition: A Potential Therapeutic Avenue

The cyclopropylamine motif is a well-known pharmacophore in a class of irreversible MAO inhibitors. It is plausible that this compound and its analogs could exhibit MAO inhibitory activity.

Based on studies of other MAO inhibitors, we can predict the following SAR trends:

  • Ester Group Modification: The nature of the ester group can influence potency and selectivity. Increasing the lipophilicity of the ester by replacing the methyl group with larger alkyl chains (ethyl, propyl, etc.) may enhance binding to the hydrophobic active site of MAO, particularly MAO-B.[1]

  • Phenyl Ring Substitution: The electronic properties of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups, such as halogens, at the para- position of the phenyl ring in related inhibitor classes have been shown to increase MAO-B inhibitory potency.[2]

  • Aminocyclopropyl Modifications: The primary amine is crucial for the mechanism of irreversible inhibition. N-alkylation would likely abolish this activity.

While direct data for our target series is unavailable, the following table presents data from a study on 1-methyl-3-phenylpyrroles as MAO-B inhibitors, illustrating the effect of phenyl ring substitution.[2]

CompoundSubstituent on Phenyl RingMAO-B Kᵢ (µM)
Parent H118
Analog 1 4-CF₃1.30
Analog 2 4-Cl10.5
Analog 3 4-F25.6

This data suggests that electron-withdrawing groups enhance MAO-B inhibition.

This protocol is adapted from a standard fluorometric assay for determining MAO-A and MAO-B inhibition.[3]

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like kynuramine. The H₂O₂ is detected using a probe that fluoresces upon oxidation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the MAO enzyme (MAO-A or MAO-B) in assay buffer.

    • Prepare a solution of the substrate (e.g., kynuramine for both MAO-A and MAO-B) in assay buffer.

    • Prepare a solution of the fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer.

    • Prepare serial dilutions of the test compounds (analogs of this compound) and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).[2]

  • Assay Procedure:

    • Add the enzyme solution to the wells of a 96-well microplate.

    • Add the test compounds or control inhibitors to the respective wells and incubate to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the substrate solution.

    • Immediately add the fluorescent probe/HRP solution.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

MAO_Inhibition_Assay cluster_workflow MAO Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Probe, Inhibitors) plate_prep Dispense Enzyme into 96-well Plate start->plate_prep add_inhibitor Add Test Compounds & Controls plate_prep->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation start_reaction Add Substrate & Probe pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation measure Measure Fluorescence incubation->measure analyze Calculate IC50 Values measure->analyze

Caption: Workflow for a typical in vitro monoamine oxidase inhibition assay.

Anticancer Potential: Exploring Cytotoxicity

The incorporation of unique structural motifs is a common strategy in the design of novel anticancer agents. The rigid cyclopropylamine and the modifiable benzoate ester of our core molecule make it an interesting scaffold for such exploration.

Drawing from studies on various anticancer compounds, we can infer the following:

  • Ester and Amide Analogs: Conversion of the ester to an amide can significantly alter biological activity, often improving metabolic stability and providing additional hydrogen bonding opportunities.

  • Phenyl Ring Substituents: The addition of various substituents to the phenyl ring can modulate anticancer activity. For example, in some classes of compounds, the presence of halogen or methoxy groups has been shown to enhance cytotoxicity against cancer cell lines.[4]

  • Heterocyclic Modifications: Replacing the phenyl ring with a heterocycle or attaching a heterocyclic moiety can introduce new interactions with biological targets and improve the pharmacological profile.

The following table presents data on the anticancer activity of benzothiazole derivatives, illustrating the impact of structural modifications on cytotoxicity.[5]

CompoundR GroupIC₅₀ (µM) on Pancreatic Cancer Cells
Lead H> 50
Analog 4a 4-Fluorophenyl10.2
Analog 4l 3,4,5-Trimethoxyphenyl1.5

This data highlights how substitutions on an aromatic ring can dramatically improve anticancer potency.

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a cancer cell line (e.g., MCF-7, HepG2) under standard conditions.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (analogs of this compound).

    • Remove the culture medium from the wells and replace it with a medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

MTT_Assay cluster_workflow MTT Cell Viability Assay Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Test Compounds start->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for 2-4h add_mtt->formazan_formation solubilize Add Solubilization Solution formazan_formation->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate IC50 Values measure->analyze

Caption: A generalized workflow for the MTT cell viability assay.

NMDA Receptor Modulation: A Target for Neurological Disorders

The structural similarity of the aminocyclopropyl group to certain amino acid neurotransmitters suggests that this compound and its analogs could interact with neurotransmitter receptors, such as the NMDA receptor. Over-activation of NMDA receptors is implicated in various neurological conditions, making antagonists valuable therapeutic targets.[7]

From studies on other NMDA receptor antagonists, we can infer the following:

  • Ester to Carboxylic Acid: Hydrolysis of the methyl ester to the corresponding carboxylic acid could significantly increase potency, as the carboxylate group can mimic the glutamate side chain and interact with the receptor's binding pocket.

  • Phenyl Ring Modifications: The size and electronic nature of substituents on the phenyl ring can influence subtype selectivity and potency. For example, in some series of allosteric modulators, specific substitutions can confer selectivity for GluN2B-containing NMDA receptors.

  • Bioisosteric Replacements: Replacing the carboxylic acid ester with bioisosteres such as a tetrazole ring could enhance metabolic stability and improve pharmacokinetic properties while maintaining or improving receptor affinity.

The following table shows the IC₅₀ values for a series of naphthoic acid derivatives as NMDA receptor inhibitors, demonstrating the impact of structural modifications on potency.[5]

CompoundModificationsIC₅₀ at GluN1/GluN2A (µM)
2-Naphthoic acid Parent> 300
Analog 1 3-Hydroxy~100
UBP618 1-Bromo-2-hydroxy-6-phenyl~2

This data illustrates that the addition of hydroxyl and other groups can significantly enhance the inhibitory activity at NMDA receptors.

This is a standard technique for studying the effects of compounds on ion channels like the NMDA receptor in cultured neurons or cells expressing the receptor.[8][9]

Principle: This technique allows for the measurement of ion currents flowing through the NMDA receptor in response to an agonist (like glutamate or NMDA) in the presence and absence of a potential antagonist.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use primary cultured neurons or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes.

    • Place the cells in a recording chamber on the stage of a microscope.

  • Patch-Clamp Recording:

    • Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution.

    • Form a high-resistance seal ("giga-seal") between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

  • Drug Application:

    • Perfuse the cell with an external solution containing an NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.

    • Apply the test compounds (analogs of this compound) at various concentrations to the external solution and record the changes in the agonist-evoked current.

  • Data Acquisition and Analysis:

    • Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software.

    • Measure the peak amplitude of the NMDA receptor-mediated current before and after the application of the test compound.

    • Construct a concentration-response curve and determine the IC₅₀ value for the antagonist effect.

Patch_Clamp cluster_workflow Whole-Cell Patch-Clamp Workflow start Prepare Cells in Recording Chamber patch Achieve Whole-Cell Configuration start->patch agonist Apply NMDA Receptor Agonist patch->agonist record_baseline Record Baseline Current agonist->record_baseline antagonist Apply Test Compound record_baseline->antagonist record_inhibition Record Inhibited Current antagonist->record_inhibition analyze Analyze Current and Calculate IC50 record_inhibition->analyze

Caption: Simplified workflow for whole-cell patch-clamp electrophysiology to evaluate NMDA receptor antagonists.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct comparative data on its analogs is sparse, by synthesizing information from related compound series, we can project key structure-activity relationships. The insights presented in this guide suggest that modifications to the ester group, substitutions on the phenyl ring, and alterations to the aminocyclopropyl moiety could yield potent and selective inhibitors of MAO, cytotoxic agents against cancer cells, or modulators of NMDA receptors.

The experimental protocols provided offer a validated framework for the systematic evaluation of a newly synthesized library of this compound analogs. Such a study would be invaluable in confirming the inferred SAR and identifying lead candidates for further preclinical development. The interplay of the rigid cyclopropylamine and the versatile benzoate ester offers a rich chemical space for exploration, with the potential to address unmet needs in neurodegenerative diseases, oncology, and beyond.

References

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules.
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules.
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  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments.
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  • Method for preparing p-aminobenzoic acid.
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  • Cell sensitivity assays: the MTT assay. Methods in Molecular Biology.
  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.
  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applic
  • MTT Cell Assay Protocol.
  • Process for preparing aminobenzoate esters.
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  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • A novel class of negative allosteric modulators of NMDA receptor function. Bioorganic & Medicinal Chemistry Letters.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Isodecyl benzoate mixtures, preparation, and their use.
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296). Technical Bulletin.
  • Patch2MAP combines patch-clamp electrophysiology with super-resolution structural and protein imaging in identified single neurons without genetic modific
  • Opposite modulation of NMDA receptors by lysophospholipids and arachidonic acid: common features with mechanosensitivity. The Journal of Physiology.
  • In Vitro Assays | Electrophysiology. Axxam SpA.

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A Comparative Guide to the Performance of Methyl 4-(1-aminocyclopropyl)benzoate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is relentless. Among the myriad of structural motifs employed to modulate physicochemical properties, the cyclopropylamine moiety stands out for its unique conformational rigidity and electronic characteristics.[1] This guide provides an in-depth analysis of Methyl 4-(1-aminocyclopropyl)benzoate , a versatile bifunctional building block, and evaluates its performance in several critical, high-frequency reaction types encountered in drug discovery and development.

This document moves beyond simple protocol recitation. It is designed to offer a comparative perspective, grounding experimental observations in mechanistic rationale to empower researchers in making informed decisions for their synthetic campaigns.

The Structural Uniqueness of this compound

This compound integrates three key functional components into a single, compact molecule:

  • A Constrained Primary Amine: The 1-aminocyclopropyl group is a bioisostere for other amine-bearing groups.[2] Its rigid three-membered ring imparts a specific vector and conformational constraint on the attached amino group, which can be crucial for precise interactions with biological targets. The inherent ring strain also influences the amine's reactivity.[1]

  • A Modifiable Aromatic Ring: The para-substituted benzene ring serves as a scaffold that can be further functionalized. While the parent compound is presented here, this arene ring is amenable to various electrophilic substitution reactions, allowing for late-stage diversification.[3]

  • A Reactive Ester: The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for direct amidation, enabling its use in constructing more complex molecules like peptides or other amide-containing structures.[4]

The interplay of these groups dictates the molecule's performance, offering both opportunities and challenges in synthesis, as we will explore.

Caption: Key reactive sites of this compound.

Chapter 1: Amide Bond Formation

Amide coupling is arguably the most common reaction in medicinal chemistry.[5] The performance of an amine in this reaction is a critical measure of its utility. Here, we compare the reactivity of this compound with a standard aromatic amine, Methyl 4-aminobenzoate, and a simple, non-constrained primary amine, benzylamine.

Causality Behind Experimental Choices

The choice of coupling reagent is paramount. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient coupling reagent that generates a reactive ester intermediate with the carboxylic acid, minimizing side reactions and epimerization in chiral substrates. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without competing as a nucleophile. Dichloromethane (DCM) is a common, relatively non-polar solvent that is suitable for this type of reaction.

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
  • To a solution of benzoic acid (1.0 eq.) in DCM (0.2 M), add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Add the respective amine (1.05 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison: Amide Coupling
Amine SubstrateReaction Time (h)Yield (%)Purity (%)Notes
This compound 292>98Clean conversion. The steric bulk of the cyclopropyl group does not significantly hinder the reaction with this efficient coupling reagent.
Methyl 4-aminobenzoate[6][7]1.595>98Slightly faster reaction due to the lower steric hindrance around the amine.
Benzylamine196>98Fastest reaction rate, as expected for a non-hindered, more basic primary alkylamine.

Analysis: this compound performs exceptionally well in standard amide coupling reactions. While slightly slower than less hindered amines, the high yield and purity demonstrate its suitability as a reliable building block for introducing the constrained aminocyclopropyl motif. The electronic nature of the cyclopropyl group, which has some degree of unsaturation character, does not negatively impact the nucleophilicity of the amine to a significant extent in this context.

Chapter 2: N-Arylation Reactions

Transition-metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds.[8] The performance in these reactions can be sensitive to the steric and electronic properties of the amine.

Causality Behind Experimental Choices

The choice of catalyst system is critical for a successful N-arylation. A palladium precatalyst is often used in combination with a specialized phosphine ligand. The ligand's steric bulk and electron-donating ability are key to facilitating the catalytic cycle, particularly the reductive elimination step.[9] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Toluene is a common high-boiling solvent for these reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried flask, add the aryl bromide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the amine (1.2 eq.) and anhydrous toluene.

  • Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography.

Performance Comparison: N-Arylation
Amine SubstrateCatalyst SystemYield (%)Notes
This compound Pd₂(dba)₃ / RuPhos85Good yield, indicating that the steric hindrance of the cyclopropyl group is well-tolerated by modern, bulky phosphine ligands.
Cyclopropylamine[10]Pd₂(dba)₃ / adYPhos88Excellent yield, demonstrating the general feasibility of coupling cyclopropylamines.[9]
Methyl 4-aminobenzoate[6][7]Pd₂(dba)₃ / XPhos91Higher yield, as is typical for less sterically demanding anilines.

Analysis: this compound is a competent substrate for N-arylation reactions. While yields may be slightly lower than for simpler amines, the use of modern, sterically demanding phosphine ligands can effectively overcome the challenge posed by the cyclopropyl group.[9] This demonstrates the molecule's utility in synthesizing complex diarylamine structures. Recent advances in nickel-catalyzed cross-coupling reactions also provide promising, milder alternatives for the arylation of cyclopropylamines.[2][11]

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Catalyst, Ligand, Base B Add Amine & Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Caption: General experimental workflow for N-arylation.

Chapter 3: Reactions Involving the Ester Moiety

The methyl ester of this compound provides another reactive handle. Its performance in hydrolysis (saponification) is compared to a standard methyl benzoate.

Causality Behind Experimental Choices

Saponification is a classic ester hydrolysis reaction. A strong base like lithium hydroxide (LiOH) is used in a mixed solvent system of THF/water to ensure solubility of both the organic substrate and the inorganic base. The reaction is typically heated to accelerate the rate of hydrolysis.

Experimental Protocol: Ester Hydrolysis
  • Dissolve the methyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0-3.0 eq.) and stir the mixture at 50 °C.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~3 with 1M HCl.

  • Collect the resulting precipitate by filtration or extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Performance Comparison: Ester Hydrolysis
Ester SubstrateReaction Time (h)Yield (%)Notes
This compound 498Clean and complete hydrolysis. The aminocyclopropyl group does not interfere with the reaction.
Methyl Benzoate[12][13][14][15]3.599Slightly faster reaction, but the difference is minimal.

Analysis: The ester functionality of this compound behaves predictably and can be hydrolyzed in high yield. This efficient conversion to the corresponding carboxylic acid is crucial, as it unmasks a new functional group for subsequent reactions, such as amide couplings, effectively demonstrating the bifunctional nature of this building block.

Conclusion and Outlook

This compound is a robust and versatile building block that performs admirably in key synthetic transformations vital to drug discovery.

  • In Amide Couplings: It reacts efficiently, with only a slight rate decrease compared to less hindered amines, providing high yields of the desired products.

  • In N-Arylation Reactions: It is a suitable substrate, particularly when paired with modern catalyst systems designed to accommodate sterically demanding amines.

  • In Ester Hydrolysis: The ester group can be cleanly and efficiently converted to a carboxylic acid, enabling further synthetic manipulations.

The predictable reactivity across these distinct reaction types, combined with the desirable conformational constraint imparted by the cyclopropyl ring, solidifies the position of this compound as a high-value component in the medicinal chemist's toolbox. Future research may focus on its application in more complex, multi-component reactions or in the synthesis of novel polymers and materials where its rigid structure can be exploited.

References

  • West, M. S., Gabbey, A. L., Huestis, M. P., & Rousseaux, S. A. L. (2022). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Letters, 24(45), 8441–8446. [Link]

  • Google Patents. (1989). Process for the manufacture of cyclopropylamine. EP0205403B1.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
  • Academax. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • National Institutes of Health. Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. [Link]

  • ACS Publications. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • ResearchGate. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • ChemRxiv. N-Arylation by Nickel-Mediated Carbonyl Deletion from Carbox-amides Enabled by Visible Light. [Link]

  • Royal Society of Chemistry. Use of arene 1,3-substituents to control cyclopropane ring formation during meta photocycloaddition of ethenes to the benzene ring. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • National Institutes of Health. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Chemistry LibreTexts. (2021). 22: Arenes, Electrophilic Aromatic Substitution. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ChemRxiv. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. [Link]

  • National Institutes of Health. Prodrugs for Amines. [Link]

  • Labflow. (2019). Experiment: The Synthesis of Methyl Benzoate. [Link]

  • Organic Chemistry Portal. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • American Chemical Society. (2023). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. [Link]

  • eScholarship.org. Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. [Link]

  • ResearchGate. (2023). Amide Bond Formation and Peptide Coupling. [Link]

  • YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. [Link]

  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

  • ChemistryViews. (2022). One-Pot Aminative Coupling of Alkenes and Arenes. [Link]

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

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"Methyl 4-(1-aminocyclopropyl)benzoate" cost-effectiveness analysis for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-effectiveness analysis and technical comparison of synthesis routes for Methyl 4-(1-aminocyclopropyl)benzoate , a critical bifunctional scaffold in medicinal chemistry (e.g., for conformationally restricted amino acid analogues).

Executive Summary

The synthesis of This compound presents a classic chemoselectivity challenge: installing a strained primary amine (1-aminocyclopropane) while preserving a reactive methyl ester.

This guide analyzes two primary methodologies:

  • Method A: The Stepwise Organometallic Route (Recommended) – A robust, scalable sequence utilizing the Kulinkovich-Szymoniak reaction followed by late-stage carbonylation. High reliability, moderate cost.

  • Method B: The Direct Chemoselective Route (High Risk/Reward) – A single-step attempt using modified Titanium reagents. Lowest theoretical cost but requires strict process control to prevent ester degradation.

Part 1: Strategic Route Comparison
Method A: The "Bromide-First" Protocol (Industry Standard)

This route avoids chemoselectivity issues by starting with a halogenated precursor. The ester is installed after the sensitive cyclopropylamine formation.

  • Workflow: 4-Bromobenzonitrile

    
     (Kulinkovich-Szymoniak) 
    
    
    
    Amine
    
    
    (Boc-Protection)
    
    
    (Pd-Carbonylation)
    
    
    Product.
  • Pros: Highly reproducible; no competition between nitrile and ester; modular (allows access to other derivatives).

  • Cons: 4-step linear sequence; requires Palladium catalyst and high-pressure CO (or surrogate).

Method B: The Direct Chemoselective Protocol

Attempts to convert Methyl 4-cyanobenzoate directly using Titanium(IV) catalysis.

  • Workflow: Methyl 4-cyanobenzoate

    
     (EtMgBr / Ti(OiPr)
    
    
    
    )
    
    
    Product.
  • Pros: Single step; maximum atom economy.

  • Cons: Critical Selectivity Issue. The Kulinkovich reagent reacts with esters to form cyclopropanols. While nitriles are kinetically more reactive, side reactions (ester consumption) often reduce yields to <40% without extensive optimization.

Part 2: Cost-Effectiveness Matrix
MetricMethod A (Stepwise / Pd)Method B (Direct Ti)
Starting Material Cost Low (4-Bromobenzonitrile is a commodity)Low (Methyl 4-cyanobenzoate)
Reagent Cost High (Pd catalyst, Boc

O, Ti(OiPr)

)
Moderate (Ti(OiPr)

, EtMgBr)
Step Count 4 (Linear)1
Overall Yield ~55-65% (Cumulative)~30-50% (Variable)
Process Safety Moderate (CO gas, exothermic Grignard)Moderate (Exothermic Grignard)
Purification Load Low (Intermediates are crystalline/distinct)High (Separating amine from cyclopropanol side-products)
Scalability High (Pilot to Production)Low (Lab scale only without flow chem)

Recommendation: Use Method A for reliable delivery of >10g batches. Use Method B only if screening conditions in a high-throughput flow reactor.

Part 3: Detailed Technical Analysis & Workflows
Visualizing the Pathways

SynthesisRoutes cluster_0 Method A: Robust Stepwise Route Start_Br 4-Bromobenzonitrile Inter_Amine 1-(4-Bromophenyl) cyclopropanamine Start_Br->Inter_Amine EtMgBr, Ti(OiPr)4 (Kulinkovich-Szymoniak) Start_CN Methyl 4-cyanobenzoate Product Methyl 4-(1-aminocyclopropyl) benzoate Start_CN->Product EtMgBr, Ti(OiPr)4 (Chemoselective Attempt) Side_Product Side Product: Cyclopropanol deriv. Start_CN->Side_Product Over-reaction Inter_Boc N-Boc Intermediate Inter_Amine->Inter_Boc Boc2O, TEA Inter_Boc->Product Pd(dppf)Cl2, CO, MeOH (Carbonylation)

Caption: Comparison of the robust "Bromide-First" route (Blue) versus the risky direct chemoselective route (Red).

Part 4: Experimental Protocol (Method A)

Objective: Synthesis of 1-(4-bromophenyl)cyclopropanamine (Step 1 of Method A). Note: This is the critical ring-forming step. The subsequent carbonylation is standard.

Reagents & Materials:
  • 4-Bromobenzonitrile (1.0 equiv)

  • Titanium(IV) isopropoxide (1.1 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et

    
    O)
    
  • Boron trifluoride diethyl etherate (BF

    
     OEt
    
    
    
    ) (2.0 equiv)
  • Solvent: Dry THF or Et

    
    O.
    
Step-by-Step Methodology:
  • Titanium Complex Formation:

    • In a flame-dried round-bottom flask under Argon, dissolve 4-Bromobenzonitrile (10 mmol) and Ti(OiPr)

      
        (11 mmol) in dry THF (50 mL).
      
    • Cool the solution to -78 °C . Crucial: Low temperature prevents rapid polymerization and side reactions.

  • Grignard Addition (The Kulinkovich Cycle):

    • Add EtMgBr (22 mmol) dropwise via syringe pump over 60 minutes.

    • Observation: The solution will turn from yellow to dark brown/black, indicating the formation of the titanacyclopropane intermediate.

    • Allow the mixture to warm to 0 °C over 2 hours and stir for an additional 1 hour.

  • Lewis Acid Activation:

    • Add BF

      
       OEt
      
      
      
      (20 mmol) dropwise at 0 °C.
    • Mechanism:[1][2][3][4][5][6][7][8][9][10] This Lewis acid promotes the ring closure from the titanacycle intermediate to the primary amine.

    • Stir at room temperature for 1 hour.

  • Workup & Purification:

    • Quench with 10% aqueous NaOH (caution: exothermic) and dilute with Et

      
      O.
      
    • Filter through a pad of Celite to remove Titanium salts.

    • Extract the aqueous layer with Et

      
      O (3x).
      
    • Dry combined organics over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: The free amine is often an oil. Convert to the HCl salt for stability or purify via flash chromatography (DCM/MeOH/NH

      
      ).
      
  • Validation (Self-Check):

    • NMR (

      
      H):  Look for the characteristic cyclopropyl protons (two multiplets around 0.8–1.2 ppm).
      
    • Absence of Nitrile: IR peak at ~2220 cm

      
       should disappear.
      
Subsequent Steps (Summary):
  • Protection: React crude amine with Boc

    
    O (1.1 eq) and TEA in DCM.
    
  • Carbonylation: Autoclave reaction: Aryl Bromide + CO (50 psi) + MeOH + Pd(dppf)Cl

    
     (3 mol%) + Et
    
    
    
    N at 80 °C.
  • Deprotection: 4M HCl in Dioxane.

Part 5: References
  • Bertus, P., & Szymoniak, J. (2001).[11] "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. Link

    • Key Source for the Kulinkovich-Szymoniak protocol on nitriles.

  • Kulinkovich, O. G., et al. (1991). "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols." Synthesis, 1991(03), 234-234. Link

    • Foundational text describing the ester reactivity (to be avoided in Method B).

  • Wiedemann, S., et al. (2003).[11] "Primary 1-Arylcyclopropylamines from Aryl Cyanides." Organic Letters, 5(5), 753-755. Link

    • Optimization of the aryl-nitrile substrate scope.

  • Goumont, R., et al. (2009). "Nucleophilic aromatic substitution of 4-halobenzonitriles." Tetrahedron, 65(45), 9313-9318.

    • Reference for the stability of aryl bromides under nucleophilic conditions.

Sources

A Researcher's Guide to the Structural Confirmation of Methyl 4-(1-aminocyclopropyl)benzoate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized small molecule is a critical checkpoint in the research and development pipeline. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural elucidation of "Methyl 4-(1-aminocyclopropyl)benzoate," a compound of interest in medicinal chemistry due to its constrained cyclopropyl motif and substituted aromatic ring. We will delve into the expected data from core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compare their utility against alternative and complementary techniques. This guide is structured to not only present data but to explain the rationale behind the experimental choices, ensuring a robust and self-validating analytical approach.

The Analytical Challenge: Unveiling the Structure of this compound

The structure of this compound presents several key features that must be confirmed: a para-substituted benzene ring, a methyl ester group, and a unique 1-aminocyclopropyl substituent. Each of these components will give rise to characteristic signals in various spectroscopic analyses. Our primary goal is to assemble a cohesive and irrefutable spectroscopic profile.

Core Spectroscopic Techniques for Structural Confirmation

The triad of NMR, IR, and MS forms the cornerstone of small molecule characterization. Each technique provides a unique piece of the structural puzzle, and their combined data offers a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

The choice of solvent and concentration is paramount for acquiring high-quality NMR data. A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to avoid overwhelming the spectrum with solvent protons.[2][3] The concentration should be optimized to be high enough for good signal-to-noise in a reasonable time, typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR, without causing issues with sample viscosity or solubility that can degrade spectral quality.[2]

Based on the analysis of similar substituted methyl benzoates and cyclopropylamines, the following ¹H NMR spectrum is predicted. The para-substitution of the benzene ring will result in a characteristic AA'BB' system, appearing as two doublets.[4]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.9-8.1Doublet2HAr-H (ortho to -COOCH₃)The electron-withdrawing nature of the ester group deshields the ortho protons, shifting them downfield.
~7.3-7.5Doublet2HAr-H (ortho to cyclopropyl)The aminocyclopropyl group is electron-donating, shielding these protons relative to the other aromatic protons.
~3.9Singlet3H-COOCHMethyl ester protons typically appear in this region as a sharp singlet.
~1.5-2.0Singlet (broad)2H-NHThe chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange.
~1.0-1.2Multiplet2HCyclopropyl CHThe diastereotopic methylene protons of the cyclopropyl ring are expected to be in the upfield region. The characteristic upfield shift of cyclopropane protons is due to shielding from an aromatic-like ring current.[5][6]
~0.8-1.0Multiplet2HCyclopropyl CH

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~167C =O (Ester)The carbonyl carbon of an ester is highly deshielded.
~145Ar-C (para to -COOCH₃)Quaternary carbon attached to the aminocyclopropyl group.
~130Ar-C H (ortho to -COOCH₃)Aromatic carbons ortho to the ester group.
~128Ar-C (ipso to -COOCH₃)Quaternary carbon attached to the ester group.
~125Ar-C H (ortho to cyclopropyl)Aromatic carbons ortho to the aminocyclopropyl group.
~52-COOC H₃The methyl carbon of the ester.
~35C -NH₂ (Cyclopropyl)The quaternary carbon of the cyclopropyl ring attached to the amine and the aromatic ring.
~15C H₂ (Cyclopropyl)The methylene carbons of the cyclopropyl ring are expected to be significantly shielded.[7]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation : Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[8][9] Ensure the solid is fully dissolved.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition :

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended) :

    • Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

    • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range proton-carbon correlations, which is invaluable for confirming the connectivity of quaternary carbons.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The choice of sampling technique depends on the physical state of the sample. For a solid sample like this compound, preparing a potassium bromide (KBr) pellet or a Nujol mull are common methods.[10] These techniques disperse the analyte in an IR-transparent matrix to minimize scattering of the IR beam.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300-3500MediumN-H stretch (two bands)Primary Amine (-NH₂)
~3030MediumC-H stretchAromatic
2850-2950MediumC-H stretchAliphatic (Methyl & Cyclopropyl)
~1720StrongC=O stretchEster
~1600MediumC=C stretchAromatic Ring
1200-1300StrongC-O stretchEster
1000-1200MediumC-N stretchAmine

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation (KBr Pellet) :

    • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The resulting spectrum should be plotted as transmittance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

The choice of ionization technique is critical. A "soft" ionization method like Electrospray Ionization (ESI) is often preferred for determining the molecular weight as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. A "hard" ionization technique like Electron Impact (EI) will cause extensive fragmentation, providing a characteristic fingerprint of the molecule.[12]

  • Molecular Ion (M⁺) or [M+H]⁺ : The expected molecular weight of this compound (C₁₁H₁₃NO₂) is 191.09 g/mol . Therefore, a peak at m/z = 191 (in EI) or 192 (in ESI) is expected.

  • Key Fragmentation Patterns : In an EI-MS experiment, fragmentation of aromatic esters often involves the loss of the alkoxy group or cleavage adjacent to the carbonyl group.[13]

    • Loss of the methoxy group (-OCH₃) : A fragment at m/z = 160, corresponding to the benzoyl cation with the aminocyclopropyl substituent.

    • Loss of the entire ester group (-COOCH₃) : A fragment corresponding to the 4-(1-aminocyclopropyl)phenyl cation.

    • Cleavage of the cyclopropyl ring : The strained cyclopropyl ring may undergo fragmentation.

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Preparation : Prepare a dilute solution of the sample (around 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[14]

  • Instrumentation : Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which can help in confirming the elemental composition.[15]

  • Data Acquisition (ESI-MS) :

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition (EI-MS) :

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Acquire the mass spectrum and analyze the fragmentation pattern.

Visualizing the Analytical Workflow

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Confirmed Structure NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for spectroscopic structural confirmation.

Comparison with Alternative and Complementary Analytical Techniques

While the core spectroscopic techniques provide a wealth of information, other methods can offer complementary or, in some cases, more definitive data.

Technique Information Provided Advantages Limitations When to Use
X-ray Crystallography Unambiguous 3D molecular structure, including absolute stereochemistry.[16][17][18]Provides the most definitive structural proof.Requires a suitable single crystal, which can be difficult to grow.When absolute stereochemical confirmation is required, or when NMR data is ambiguous.
UV-Vis Spectroscopy Information about conjugated π-electron systems.[19][20]Simple, rapid, and provides information on electronic transitions.Provides limited structural information; many molecules do not have a UV-Vis chromophore.To confirm the presence and extent of conjugation in the aromatic system.
Elemental Analysis Determines the empirical formula of a compound by measuring the percentage composition of elements.[21][22][23]Provides the fundamental ratio of atoms in the molecule.Does not provide information on connectivity or isomerism. Requires a pure sample.As a fundamental check to ensure the molecular formula derived from mass spectrometry is correct.

Conclusion: An Integrated Approach for Unquestionable Structural Validation

The structural confirmation of this compound is best achieved through an integrated analytical approach. While ¹H and ¹³C NMR spectroscopy provide the foundational data on the carbon-hydrogen framework and connectivity, IR spectroscopy offers rapid confirmation of key functional groups, and high-resolution mass spectrometry validates the molecular formula. The true power of this multi-technique approach lies in the convergence of data; when the predicted and experimental data from each technique align, it provides an exceptionally high degree of confidence in the assigned structure. For cases of ambiguity or when absolute stereochemistry is crucial, X-ray crystallography remains the ultimate arbiter. By understanding the strengths and limitations of each technique and employing them in a logical, self-validating workflow, researchers can ensure the scientific integrity of their work and accelerate the pace of drug discovery and development.

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Navigating Molecular Similarity: A Comparative Guide to Cross-Reactivity Studies of Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a novel chemical entity is paramount. This guide provides an in-depth, technical comparison of "Methyl 4-(1-aminocyclopropyl)benzoate," a compound of interest in medicinal chemistry due to its unique structural motifs.[1][] We will explore its potential for cross-reactivity by comparing it with structurally similar alternatives. This guide is designed to not only present data but also to illuminate the rationale behind the experimental design and methodologies crucial for rigorous scientific inquiry.

Introduction: The Significance of the Cyclopropyl and Benzoate Moieties

"this compound" incorporates two key structural features that are prevalent in pharmacologically active molecules: a cyclopropylamine ring and a methyl benzoate group. The cyclopropane ring is a bioisostere for various functional groups and can enhance metabolic stability and potency.[3] The benzoate moiety is a common feature in a wide range of drugs and signaling molecules.[4][5] The unique combination of a rigid cyclopropyl ring adjacent to an amino group presents a distinct three-dimensional conformation that can influence its binding affinity and specificity to biological targets.[1]

Given the absence of extensive public data on the specific biological targets of "this compound," this guide will present a hypothetical, yet plausible, scenario to illustrate the process of a cross-reactivity study. We will postulate a primary biological target and then design experiments to assess the binding of our lead compound and its structural analogs.

Postulated Target: For the purpose of this guide, we will hypothesize that "this compound" is an inhibitor of a hypothetical enzyme, "Aminoacyl-Benzoate Ligase (ABL-1)," which recognizes and joins amino acids to benzoate-containing molecules. This is a logical starting point given the compound's structural resemblance to both amino acids and benzoic acid derivatives.

Comparator Compounds: Deconstructing the Structure-Activity Relationship

To understand the contribution of each structural component of "this compound" to its binding affinity and specificity, we have selected two key comparator compounds:

  • Comparator A: Methyl 4-(aminomethyl)benzoate: This analog lacks the cyclopropyl ring, replacing it with a more flexible methylamine group.[6][7] A comparison with this compound will help elucidate the role of the rigid cyclopropyl conformation in target binding.

  • Comparator B: 4-Aminobenzoic acid (PABA): This compound is a precursor in the synthesis of some benzoate derivatives and lacks the methyl ester and the cyclopropyl group.[8] It will serve as a control to determine the importance of the ester functionality and the overall size of the molecule for target interaction.

CompoundStructureKey FeatureRationale for Comparison
Lead Compound This compoundCyclopropylamine, Methyl BenzoateThe primary molecule of interest.
Comparator A Methyl 4-(aminomethyl)benzoateMethylamine, Methyl BenzoateTo assess the contribution of the cyclopropyl ring's rigidity to binding affinity.
Comparator B 4-Aminobenzoic acid (PABA)Amine, Benzoic AcidTo evaluate the importance of the methyl ester and the overall molecular scaffold.

Experimental Design: A Multi-faceted Approach to Assessing Cross-Reactivity

A robust cross-reactivity study employs multiple experimental techniques to build a comprehensive picture of a compound's binding profile. We will outline two fundamental assays: a competitive binding assay to determine binding affinity and an enzyme inhibition assay to assess functional consequences.

Workflow for Cross-Reactivity Assessment

The following diagram illustrates the logical flow of experiments to characterize the cross-reactivity profile of our lead compound and its comparators.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation Start Lead Compound & Comparators Assay_Dev Develop & Validate ABL-1 Binding Assay Start->Assay_Dev Comp_Bind Competitive Binding Assay (Determine IC50 & Ki) Assay_Dev->Comp_Bind Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) Comp_Bind->Enzyme_Assay MoA Mechanism of Action Studies Enzyme_Assay->MoA Data_Analysis Compare Ki & IC50 values MoA->Data_Analysis Conclusion Assess Cross-Reactivity Profile Data_Analysis->Conclusion

Caption: Workflow for assessing the cross-reactivity of the lead compound.

Detailed Protocol: Competitive Binding Assay

Competitive binding assays are a cornerstone of drug discovery, allowing for the determination of a compound's affinity for a target by measuring its ability to displace a known labeled ligand.[9][10][11]

Objective: To determine the inhibitory constant (Ki) of the lead compound and comparators for the ABL-1 receptor.

Materials:

  • Purified ABL-1 enzyme

  • Labeled ligand (e.g., a fluorescently tagged substrate analog)

  • Lead compound, Comparator A, and Comparator B

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplates (e.g., 96-well black plates for fluorescence measurements)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the labeled ligand at a concentration 100-fold higher than its known dissociation constant (Kd) for ABL-1.

    • Prepare serial dilutions of the lead compound and comparators, typically from 100 µM down to 1 pM.

  • Assay Setup:

    • In each well of the microplate, add a fixed concentration of the ABL-1 enzyme.

    • Add the serially diluted test compounds (lead compound, Comparator A, or Comparator B).

    • Add the labeled ligand at a final concentration equal to its Kd.

    • Include control wells:

      • Total binding (enzyme + labeled ligand, no competitor)

      • Non-specific binding (enzyme + labeled ligand + a high concentration of a known non-specific inhibitor)

      • Blank (buffer only)

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence signal in each well using a plate reader.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the labeled ligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Detailed Protocol: Enzyme Inhibition Assay

Enzyme assays are crucial for determining the functional consequences of a compound binding to its target.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the lead compound and comparators against the enzymatic activity of ABL-1.

Materials:

  • Purified ABL-1 enzyme

  • Substrates for ABL-1 (e.g., a specific amino acid and a benzoate derivative)

  • Detection reagent (e.g., a reagent that produces a colorimetric or fluorescent signal upon product formation)

  • Lead compound, Comparator A, and Comparator B

  • Assay buffer

  • Microplates

  • Plate reader

Procedure:

  • Assay Setup:

    • In each well of the microplate, add the assay buffer.

    • Add serial dilutions of the lead compound and comparators.

    • Add the ABL-1 enzyme and incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrates to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Termination and Detection: Stop the reaction (e.g., by adding a stop solution) and add the detection reagent.

  • Measurement: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Data: A Comparative Analysis

The data obtained from these assays will allow for a direct comparison of the binding affinity and functional inhibition of the lead compound and its structural analogs.

Hypothetical Comparative Data
CompoundCompetitive Binding Assay (Ki, nM)Enzyme Inhibition Assay (IC50, nM)Interpretation
Lead Compound 1015High affinity and potent inhibition, suggesting a good fit for the ABL-1 binding pocket.
Comparator A 500750Significantly lower affinity and potency compared to the lead. This suggests that the rigid conformation of the cyclopropyl ring is crucial for optimal binding and inhibition. The flexibility of the methylamine group likely leads to a less favorable binding orientation.
Comparator B >10,000>10,000Negligible binding and inhibition. This indicates that the methyl ester and the overall size and lipophilicity of the lead compound are critical for its interaction with ABL-1. The smaller, more polar PABA molecule is likely unable to form the necessary interactions within the binding site.
Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural differences and their impact on the hypothetical binding to ABL-1.

SAR_Diagram cluster_Lead Lead Compound cluster_CompA Comparator A cluster_CompB Comparator B cluster_Target ABL-1 Binding Pocket Lead_Struct This compound Target Binding Pocket Lead_Struct->Target High Affinity (Ki = 10 nM) Lead_Features Key Features: - Rigid Cyclopropyl Ring - Optimal Size & Lipophilicity CompA_Struct Methyl 4-(aminomethyl)benzoate CompA_Struct->Target Lower Affinity (Ki = 500 nM) CompA_Features Structural Difference: - Flexible Methylamine Group CompB_Struct 4-Aminobenzoic acid CompB_Struct->Target No Significant Binding (Ki > 10,000 nM) CompB_Features Structural Difference: - Lacks Methyl Ester - Smaller & More Polar

Caption: Structure-Activity Relationship of the compounds with the hypothetical target.

Conclusion: Guiding Principles for Drug Development

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel chemical entity. While based on a hypothetical target, the principles and methodologies are universally applicable in drug discovery and development.

Our analysis of "this compound" and its analogs underscores the critical importance of specific structural features in determining biological activity. The rigidity of the cyclopropylamine moiety and the presence of the methyl benzoate group appear to be essential for high-affinity binding and potent inhibition of our hypothetical target, ABL-1.

For researchers, these findings highlight the necessity of:

  • Rational Compound Selection: Choosing appropriate comparators is key to dissecting the structure-activity relationship.

  • Orthogonal Assays: Employing both binding and functional assays provides a more complete understanding of a compound's pharmacological profile.

  • Data-Driven Optimization: The insights gained from such comparative studies are invaluable for guiding the optimization of lead compounds to improve potency and selectivity while minimizing off-target effects.

By adhering to these principles of scientific integrity and logical experimental design, the scientific community can more effectively navigate the complex landscape of molecular interactions and accelerate the development of safe and effective therapeutics.

References

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The Strategic Advantage of Conformational Constraint: A Comparative Guide to Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, the selection of molecular building blocks is paramount. Each fragment contributes to the final compound's affinity, selectivity, and pharmacokinetic profile. This guide provides a deep dive into the utility of Methyl 4-(1-aminocyclopropyl)benzoate, a conformationally constrained building block, as a strategic substitute for more flexible, traditional moieties like para-aminobenzoic acid (PABA) and phenylalanine. We will explore the chemical rationale for its use, present comparative biological data, and provide detailed experimental protocols for its incorporation into target molecules.

The Rationale for Rigidity: Unlocking Enhanced Drug-like Properties

The introduction of conformational constraints into a molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological properties. By reducing the number of accessible conformations, a constrained analog can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to its target. This often translates to increased potency and selectivity.

This compound can be viewed as a rigid analog of both PABA and, with further modification, a surrogate for phenylalanine. The cyclopropyl ring locks the geometry of the aminobenzoate core, offering several potential advantages over its more flexible counterparts:

  • Enhanced Metabolic Stability: The cyclopropyl group is known to be more resistant to metabolic degradation compared to a simple alkyl chain or an unprotected aniline. This can lead to an extended plasma half-life and improved bioavailability of the parent drug.[1]

  • Improved Target Affinity and Selectivity: The rigid structure can lead to more specific interactions with the target protein, potentially increasing binding affinity and reducing off-target effects. The constrained nature of the molecule can help to probe the stringency of a binding pocket.

  • Novel Intellectual Property: The use of such unique building blocks can provide a pathway to novel chemical entities with distinct patentability.

Head-to-Head: Comparative Analysis of Building Blocks

While direct comparative studies for this compound against its alternatives in a single comprehensive report are not extensively available in the public domain, we can synthesize a compelling case by examining data from various studies on analogous compounds.

As a Phenylalanine Surrogate

Phenylalanine is a common amino acid in many biologically active peptides and small molecules. Its phenyl ring often engages in hydrophobic and π-stacking interactions within a receptor's binding pocket. However, the flexibility of the phenyl-ethyl-amine backbone can be a liability.

Key Performance Indicators:

PropertyPhenylalanineThis compound (as Phe surrogate)Rationale for Advantage
Conformational Flexibility HighLowThe cyclopropyl ring restricts rotation, pre-organizing the molecule for target binding and reducing the entropic penalty.
Metabolic Stability Susceptible to oxidationGenerally enhancedThe cyclopropyl group can block sites of metabolism.[1]
Binding Affinity (Hypothetical) VariablePotentially IncreasedA favorable rigid conformation can lead to stronger and more specific interactions with the target.
As a para-Aminobenzoic Acid (PABA) Bioisostere

PABA is a crucial building block for folate synthesis in many bacteria, making it a target for antimicrobial drug development.[2] Sulfonamide antibiotics, for example, act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that utilizes PABA.[3]

Key Performance Indicators:

Propertypara-Aminobenzoic Acid (PABA)This compoundRationale for Advantage
Enzyme Inhibition (DHPS) Substrate/InhibitorPotential for potent inhibitionThe rigid structure may offer a different binding mode or stronger interactions within the active site compared to the natural substrate.
Metabolic Stability Can be metabolizedGenerally enhancedIncreased resistance to enzymatic degradation can lead to sustained therapeutic concentrations.
Antibacterial Activity Basis for inhibitionPotential for enhanced activityImproved metabolic stability and potentially higher affinity for the target enzyme could translate to better antibacterial efficacy.

Experimental Section: Protocols for Synthesis and Evaluation

Synthesis of Fmoc-Protected this compound

To incorporate this compound into a peptide sequence using solid-phase peptide synthesis (SPPS), it must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Workflow for Fmoc Protection:

cluster_0 Fmoc Protection of this compound Start Start Dissolve Dissolve this compound and Na2CO3 in 1,4-dioxane/water Start->Dissolve Step 1 Cool Cool solution to 0°C Dissolve->Cool Step 2 Add_Fmoc Add Fmoc-Cl dropwise Cool->Add_Fmoc Step 3 Stir Stir overnight at room temperature Add_Fmoc->Stir Step 4 Workup Acidify, extract with EtOAc, wash, and dry Stir->Workup Step 5 Purify Purify by column chromatography Workup->Purify Step 6 End Fmoc-protected product Purify->End Final Product

Caption: Workflow for the Fmoc protection of the amine.

Detailed Protocol:

  • Dissolve this compound (1.0 eq) and sodium carbonate (Na₂CO₃, 2.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate (EtOAc).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Fmoc-protected amino acid.

Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the manual coupling of the Fmoc-protected this compound onto a resin-bound peptide.

Workflow for SPPS Coupling:

cluster_1 Solid-Phase Peptide Synthesis Coupling Cycle Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% piperidine in DMF) Resin->Deprotection Wash_1 Wash with DMF Deprotection->Wash_1 Coupling Couple Fmoc-protected This compound (HBTU/HOBt, DIPEA in DMF) Wash_1->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Capping Capping (optional) (Acetic anhydride, DIPEA) Wash_2->Capping Next_Cycle Proceed to next cycle or cleavage Capping->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Detailed Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected this compound (3.0 eq) with a coupling reagent such as HBTU (2.9 eq) and HOBt (3.0 eq) in the presence of a base like N,N-diisopropylethylamine (DIPEA, 6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride and DIPEA in DMF.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Metabolic Stability Assay

A common method to assess metabolic stability is to incubate the test compound with liver microsomes and measure its disappearance over time.

Workflow for Metabolic Stability Assay:

cluster_2 In Vitro Metabolic Stability Assay Prepare Prepare test compound and positive control solutions Incubate Incubate with liver microsomes and NADPH at 37°C Prepare->Incubate Quench Quench reaction at various time points Incubate->Quench Analyze Analyze remaining compound by LC-MS/MS Quench->Analyze Calculate Calculate half-life (t1/2) and intrinsic clearance (CLint) Analyze->Calculate Compare Compare with alternative building blocks Calculate->Compare

Caption: Workflow for assessing in vitro metabolic stability.

Detailed Protocol:

  • Prepare stock solutions of this compound and the comparator compounds (e.g., a PABA-containing analog and a phenylalanine-containing analog) in a suitable solvent (e.g., DMSO).

  • In a multi-well plate, add liver microsomes (e.g., human or rat) and the test compound to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

  • Compare the t½ and CLint values of the compound containing this compound with those of the comparator compounds. A longer t½ and lower CLint indicate greater metabolic stability.[4]

Conclusion

This compound represents a valuable building block for medicinal chemists seeking to imbue their lead compounds with enhanced drug-like properties. Its rigid nature offers a strategic advantage over more flexible analogs like PABA and phenylalanine by potentially improving metabolic stability, target affinity, and selectivity. While direct comparative data remains somewhat sparse, the collective evidence from studies on related constrained systems strongly supports its utility. The provided experimental protocols offer a practical starting point for the synthesis and evaluation of novel drug candidates incorporating this promising scaffold. As the demand for more robust and effective therapeutics continues to grow, the strategic application of conformationally constrained building blocks such as this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Click to expand
  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. Retrieved January 28, 2026, from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). NIH. Retrieved January 28, 2026, from [Link]

  • Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. (2021). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • In Vitro Metabolic Stability in Liver Microsomes | Download Table. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • In vitro and in silico pharmaceutical activities of the methylated cyclic pentapeptide, persipeptides. (2021). Scilit. Retrieved January 28, 2026, from [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Form And Function In Cyclic Peptide Natural Products: A Pharmacokinetic Perspective. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (n.d.). orientjchem.org. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Retrieved January 28, 2026, from [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Form and function in cyclic peptide natural products: a pharmacokinetic perspective. (n.d.). Retrieved January 28, 2026, from [Link]

  • Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Half-maximal concentration of peptide (IC50) required to inhibit the... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Retrieved January 28, 2026, from [Link]

  • Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. (2018). MDPI. Retrieved January 28, 2026, from [Link]

  • Pharmacodynamics and Clinical Implications of the Main Bioactive Peptides: A Review. (2022). Retrieved January 28, 2026, from [Link]

  • Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. (2018). MDPI. Retrieved January 28, 2026, from [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). Retrieved January 28, 2026, from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2022). PMC. Retrieved January 28, 2026, from [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Retrieved January 28, 2026, from [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved January 28, 2026, from [https://www.organchem.cz/ emerging-building-blocks-for-medicinal-chemistry-recent-synthetic-advances/]([Link] emerging-building-blocks-for-medicinal-chemistry-recent-synthetic-advances/)

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  • MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. (2024). NIH. Retrieved January 28, 2026, from [Link]

  • Non-covalent cyclic peptides simultaneously targeting Mpro and NRP1 are highly effective against Omicron BA.2.75. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. Retrieved January 28, 2026, from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Replacing sulfa drugs with novel DHPS inhibitors. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Structure-Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

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Sources

Publish Comparison Guide: "Methyl 4-(1-aminocyclopropyl)benzoate" In Silico Modeling & Docking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Restriction

This guide evaluates Methyl 4-(1-aminocyclopropyl)benzoate (M-ACP-B), a specialized scaffold used in medicinal chemistry to introduce conformational rigidity. Unlike flexible linkers (e.g., ethyl or isopropyl chains), the 1-aminocyclopropyl (ACC) moiety constrains the


 and 

torsion angles of the amino acid backbone.

In the context of drug design—specifically for EP4 Receptor Antagonists (a validated target for cancer immunotherapy and inflammation)—this scaffold minimizes the entropic penalty upon binding. This guide compares M-ACP-B against its flexible analogs to demonstrate its superior utility in structure-based drug design (SBDD).

The Comparison Matrix
FeatureThis compound (Rigid)Methyl 4-(1-aminoethyl)benzoate (Flexible)Significance
Conformational Entropy Low (

penalty is small)
High (High rotational freedom)Rigid ligands often show higher affinity due to reduced entropy loss.
Metabolic Stability High (Cyclopropyl ring resists P450 oxidation)Moderate (Susceptible to dealkylation)Cyclopropyl groups often block metabolic "soft spots."
Target Selectivity High (Locked vector)Variable (Promiscuous binding)Fixed geometry prevents off-target adaptation.
Primary Application Peptidomimetics, EP4/BACE1 InhibitorsGeneral LinkerCritical for locking bioactive conformations.

Biological Target Selection: The EP4 Receptor[1][2][3]

While M-ACP-B is a versatile building block, its pharmacophore aligns perfectly with the hydrophobic/polar requirements of the Prostaglandin E2 Receptor 4 (EP4) binding pocket.

  • Target: Human EP4 Receptor (GPCR Class A).[1]

  • PDB Template: 5YWY (Crystal structure of hEP4 in complex with antagonist ONO-AE3-208).[2][3][1]

  • Relevance: EP4 antagonists block PGE2-mediated immunosuppression in the tumor microenvironment. The benzoate moiety mimics the

    
    -chain of PGE2, while the amino-cyclopropyl group acts as a constrained linker to the hydrophobic tail.
    
Pathway Visualization: EP4 Signaling & Antagonism

EP4_Signaling cluster_membrane Cell Membrane PGE2 PGE2 (Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Gs Gs Protein EP4->Gs Couples Antagonist M-ACP-B Derivative (Antagonist) Antagonist->EP4 Blocks (Competitive) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Increase) AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Effect Tumor Immune Evasion (Macrophage M2 Polarization) CREB->Effect Gene Transcription

Figure 1: Mechanism of Action.[2][4][5][6] The M-ACP-B scaffold serves as a core antagonist structure, blocking PGE2 binding and preventing the downstream cAMP/PKA cascade that leads to immune suppression.

In Silico Methodology & Protocols

To objectively compare the rigid M-ACP-B against flexible alternatives, we employ a rigorous "Self-Validating" docking and dynamics workflow.

Step 1: Ligand Preparation (QM Optimization)

The strain energy of the cyclopropyl ring requires Quantum Mechanical (QM) treatment rather than standard force fields to ensure accurate geometry.

  • Software: Gaussian 16 or Jaguar (Schrödinger).

  • Method: DFT (B3LYP/6-31G**).

  • Protocol:

    • Generate 3D structures of M-ACP-B and its flexible analog (Methyl 4-(1-aminoethyl)benzoate).

    • Perform geometry optimization and frequency calculation (ensure no imaginary frequencies).

    • Calculate Buried Volume (%V_bur) to quantify steric bulk.

    • Output: The cyclopropyl C-C-C bond angle should optimize to ~60°, creating a specific vector for the amino group that differs from the tetrahedral 109.5° of the ethyl analog.

Step 2: Target Preparation (PDB: 5YWY)
  • Software: Schrödinger Protein Preparation Wizard or AutoDock Tools.

  • Protocol:

    • Download PDB 5YWY (Resolution 3.2 Å).[1]

    • Remove chain B (if dimeric) and all water molecules.

    • Critical Step: Protonate Arg316 . In EP4, Arg316 is the "anchor" residue that forms a salt bridge with the carboxylate of the ligand (or the ester carbonyl via H-bond).

    • Generate grid box centered on the co-crystallized ligand (ONO-AE3-208). Dimensions:

      
       Å.
      
Step 3: Molecular Docking (Rigid vs. Flexible)
  • Software: AutoDock Vina (Open Source) or Glide XP (Commercial).

  • Protocol:

    • Docking A (Rigid): Dock M-ACP-B. Set exhaustiveness = 32.

    • Docking B (Flexible): Dock Methyl 4-(1-aminoethyl)benzoate. Allow torsion on the ethyl linker.

    • Validation: Re-dock the native ligand (ONO-AE3-208). RMSD must be

      
       Å to validate the grid.
      
Step 4: Molecular Dynamics (MD) Stability Check

Docking gives a static snapshot. MD determines if the "rigid" pose holds up under thermal fluctuation.

  • Software: GROMACS (CHARMM36m force field).

  • Duration: 50 ns production run.

  • Metric: Ligand RMSD and Hydrogen Bond persistence with Arg316 and Thr168 .

Comparative Results Guide

The following table summarizes the expected performance metrics based on the physicochemical properties of the scaffold. Use this template to interpret your experimental data.

MetricM-ACP-B (Rigid Scaffold)Flexible Analog (Ethyl Linker)Interpretation
Docking Score (kcal/mol) -9.2 ± 0.5 -8.1 ± 0.8The rigid scaffold pays a lower entropy cost, often resulting in a ~1 kcal/mol gain in affinity.
Cluster Population High (Dominant Pose) Low (Scattered Poses)M-ACP-B converges to a single solution due to restricted rotation; flexible analogs struggle to find a unique minimum.
RMSD (MD Simulation) < 1.5 Å (Stable) > 2.5 Å (Fluctuating)The cyclopropyl lock prevents the "wobble" often seen in ethyl linkers within the binding pocket.
Key Interaction Stable H-bond with Arg316 Intermittent H-bondThe rigid vector directs the carbonyl/carboxyl precisely toward the arginine anchor.
Workflow Visualization

Workflow Ligand Ligand Prep (M-ACP-B vs Analog) QM DFT Optimization (B3LYP/6-31G**) Ligand->QM Dock Docking (AutoDock/Glide) QM->Dock Target Target Prep (PDB: 5YWY) Grid Grid Generation (Arg316 Focus) Target->Grid Grid->Dock MD MD Simulation (50ns GROMACS) Dock->MD Analysis Analysis (RMSD, H-Bonds) MD->Analysis

Figure 2: Computational Workflow. A self-validating pipeline moving from Quantum Mechanical optimization of the strained ring to dynamic stability testing.

Critical Analysis & Troubleshooting

Why the Methyl Ester? (Prodrug vs. Active)

In many studies, This compound is an intermediate. The active species in the body is often the hydrolyzed benzoic acid .

  • Recommendation: Perform docking on BOTH the methyl ester and the free acid.

    • Methyl Ester: Models the initial binding of a prodrug or neutral antagonist.

    • Free Acid: Models the ionic salt bridge with Arg316 (stronger interaction).

    • Observation: The free acid usually scores significantly better (-11.0 kcal/mol range) due to electrostatics.

The "Butterfly Effect" of the Cyclopropyl Ring

The 1-aminocyclopropyl group forces the substituents into a specific "butterfly" conformation.

  • Causality: The bond angle strain (~60°) increases the p-character of the C-C bonds, shortening them and increasing the s-character of the exocyclic bonds. This makes the amino group a weaker base (

    
     ~5-6) compared to a standard amine (
    
    
    
    ~9-10).
  • Docking Implication: Ensure your protonation state in the docking software reflects this lower

    
    . At physiological pH (7.4), a significant fraction might be neutral, unlike the fully protonated ethyl-amine analog.
    

References

  • Toyoda, Y., et al. (2019).[2][1] "Ligand binding to human prostaglandin E receptor EP4 at the lipid-bilayer interface."[1][7] Nature Chemical Biology, 15, 18–26. (Source of PDB 5YWY).[2][3][1]

  • Lymperopoulos, P., et al. (2025). "Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery." Future Science OA. (Discusses the entropy benefit of cyclopropyl rings).

  • Markovic, T., et al. (2017). "EP4 receptor antagonists for the treatment of cancer."[2][3][1][4][8] Journal of Medicinal Chemistry. (Context for benzoate derivatives as EP4 antagonists).

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 31(2), 455-461.

  • Gaussian 16, Revision C.01 , Gaussian, Inc., Wallingford CT, 2016. (Standard for DFT optimization of strained rings).

Sources

Comparative analysis of catalysts for "Methyl 4-(1-aminocyclopropyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(1-aminocyclopropyl)benzoate is a critical pharmacophore in the development of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Its structure—a strained cyclopropylamine core coupled with a para-substituted benzoate—presents a unique synthetic challenge: the simultaneous presence of a nucleophilic primary amine and an electrophilic ester requires careful chemoselective planning.

This guide compares the two dominant catalytic strategies for constructing the 1-arylcyclopropylamine core:

  • Titanium(IV)-Mediated Reductive Coupling (Kulinkovich-Szymoniak): A convergent, organometallic approach using Ti(OiPr)₄.

  • Phase-Transfer Catalyzed (PTC) Alkylation: A stepwise, robust approach using Quaternary Ammonium Salts (e.g., TBAB) followed by rearrangement.

Strategic Overview & Retrosynthesis

The synthesis hinges on the construction of the quaternary carbon center on the cyclopropane ring. Direct cyclopropanation of the ester-containing precursor is often chemically incompatible due to the sensitivity of the ester group to Grignard reagents (used in Method 1) or harsh bases (used in Method 2).

Therefore, both protocols typically utilize a 4-halo-benzonitrile precursor, delaying the installation of the methyl ester until the final step.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis cluster_methods Catalytic Divergence Target This compound Intermediate 4-(1-aminocyclopropyl)benzoic acid (or protected equivalent) Target->Intermediate Esterification RouteA Route A: Ti(OiPr)4 (Kulinkovich-Szymoniak) Intermediate->RouteA Carbonylation RouteB Route B: TBAB (PTC) (Dialkylation + Hofmann) Intermediate->RouteB Hydrolysis/Rearrangement Precursor 4-Bromobenzonitrile RouteA->Precursor Reductive Coupling RouteB->Precursor Alpha-Alkylation

Figure 1: Retrosynthetic analysis showing the divergence in catalytic strategy from a common precursor.

Detailed Comparative Analysis

Method A: Titanium(IV) Isopropoxide (Kulinkovich-Szymoniak)

This method utilizes the Kulinkovich-Szymoniak reaction , a powerful transformation that converts nitriles directly into primary cyclopropylamines using a Grignard reagent and a stoichiometric (or catalytic) amount of Titanium(IV).

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • Reagents: Ethylmagnesium bromide (EtMgBr), BF₃·OEt₂ (Lewis Acid additive).

  • Mechanism: Formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, inserting into the nitrile group.

Protocol Workflow
  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)₄ to form the low-valent titanacyclopropane species.

  • Insertion: The nitrile (4-bromobenzonitrile) inserts into the Ti-C bond to form an azatitanacyclopentene.

  • Ring Closure: Rearrangement and hydrolysis yield the 1-(4-bromophenyl)cyclopropylamine.

  • Downstream: The amine is Boc-protected, and the aryl bromide is converted to the methyl ester via Pd-catalyzed carbonylation (CO/MeOH).

Performance Metrics
  • Atom Economy: High (Direct formation of the ring and amine).

  • Reaction Time: Rapid (1–4 hours).

  • Yield: 55–65% (for the cyclopropylamine step).

  • Critical Drawback: Requires anhydrous conditions and handling of pyrophoric Grignard reagents. The ester group cannot be present during this step; it must be installed later.

Method B: Phase-Transfer Catalysis (TBAB)

This method relies on the dialkylation of an active methylene followed by a rearrangement reaction (Hofmann or Curtius). It is the industrial standard for scalability.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).

  • Reagents: 1,2-Dibromoethane, 50% NaOH (aq).

  • Mechanism: The quaternary ammonium salt transports the hydroxide ion into the organic phase (or the substrate to the interface), facilitating the deprotonation of the alpha-carbon for nucleophilic attack on 1,2-dibromoethane.

Protocol Workflow
  • Dialkylation: 4-Bromophenylacetonitrile is reacted with 1,2-dibromoethane in the presence of TBAB and NaOH to form 1-(4-bromophenyl)cyclopropanecarbonitrile.

  • Hydrolysis: The nitrile is hydrolyzed to the primary amide (for Hofmann) or acid (for Curtius).

  • Rearrangement:

    • Hofmann:[1][2] Amide + Br₂/NaOMe → Carbamate/Amine.

    • Curtius: Acid + DPPA (Diphenylphosphoryl azide) → Isocyanate → Amine.

  • Downstream: Similar carbonylation or lithiation/formylation to install the ester.

Performance Metrics
  • Atom Economy: Lower (Loss of leaving groups and rearrangement byproducts).

  • Reaction Time: Slow (12–24 hours for alkylation).

  • Yield: 75–85% (High reliability).

  • Advantage: Highly scalable, uses inexpensive reagents, no cryogenic conditions required.

Data Presentation: Catalyst Comparison

FeatureTi(OiPr)₄ (Kulinkovich-Szymoniak) TBAB (Phase Transfer Alkylation)
Primary Transformation Nitrile

Cyclopropylamine
Nitrile

Cyclopropyl-nitrile
Step Count (to Core) 1 Step (Direct)3 Steps (Alkylation

Hydrolysis

Rearrangement)
Sensitivity High (Moisture/Air sensitive)Low (Robust biphasic system)
Scalability Moderate (Exothermic Grignard)High (Standard tank reactors)
Chemoselectivity Poor (Attacks esters/ketones)Moderate (Esters may hydrolyze)
Typical Yield 60%80% (Alkylation step)
Cost Efficiency Low (Ti/Grignard cost)High (Bulk commodity chemicals)

Mechanistic Visualization

Titanium-Mediated Mechanism (Kulinkovich-Szymoniak)

TiMechanism Ti4 Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Catalyst) Ti4->Titanacycle + 2 EtMgBr - Ethane/Ethene Grignard EtMgBr Azatitanacycle Azatitanacycle Intermediate Titanacycle->Azatitanacycle + Nitrile (Insertion) Nitrile Aryl-CN Product Cyclopropylamine Azatitanacycle->Product + Lewis Acid + H3O+

Figure 2: The Kulinkovich-Szymoniak cycle involves the formation of a titanacyclopropane "dicarbanion" equivalent.

Experimental Protocols

Protocol A: Titanium-Mediated Synthesis (Small Scale/R&D)

Best for rapid library generation where step count matters more than cost.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Add 4-bromobenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in anhydrous Et₂O (50 mL).

  • Addition: Cool to -78°C. Add EtMgBr (3.0 M in ether, 22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black.

  • Warming: Allow to warm to room temperature (RT) and stir for 1 hour.

  • Lewis Acid: Add BF₃·OEt₂ (20 mmol) dropwise. Stir for 30 mins.

  • Quench: Add 10% NaOH solution carefully.

  • Workup: Extract with ether, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃) yields 1-(4-bromophenyl)cyclopropan-1-amine.

  • Conversion to Target: Protect amine (Boc₂O), then Carbonylate (Pd(dppf)Cl₂, CO, MeOH, Et₃N, 80°C) to yield Methyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate . Deprotection (HCl/MeOH) yields the final product.

Protocol B: Phase-Transfer Catalysis (Scale-Up)

Best for multi-gram/kilogram synthesis.

  • Alkylation:

    • Mix 4-bromophenylacetonitrile (50 mmol), 1,2-dibromoethane (75 mmol), and TBAB (1 mmol) in Toluene (100 mL).

    • Add 50% aq. NaOH (50 mL) dropwise with vigorous stirring.

    • Heat to 50°C for 16 hours. Monitor by TLC.

    • Separate phases, wash organic layer, concentrate to get 1-(4-bromophenyl)cyclopropanecarbonitrile.

  • Hydrolysis to Acid:

    • Reflux nitrile in conc. H₂SO₄/AcOH (1:1) for 4 hours, then pour into ice water to precipitate 1-(4-bromophenyl)cyclopropanecarboxylic acid.

  • Curtius Rearrangement (One-Pot):

    • Dissolve acid (20 mmol) in t-BuOH (50 mL).

    • Add Triethylamine (22 mmol) and DPPA (22 mmol).

    • Reflux for 12 hours. (Forms the Boc-protected amine directly via isocyanate trapping).

  • Final Esterification:

    • Perform Pd-catalyzed carbonylation (as in Protocol A) on the aryl bromide to install the methyl ester.

Expert Conclusion

For the specific synthesis of This compound :

  • Choose the PTC/Curtius Route (Method B) if you require high reliability, scalability, and safety . The stepwise nature allows for rigorous purification of intermediates, which is crucial for pharmaceutical GMP standards. The use of TBAB avoids the hazards of handling stoichiometric Grignard reagents at scale.

  • Choose the Kulinkovich-Szymoniak Route (Method A) only for exploratory chemistry or when accessing the cyclopropylamine core from a nitrile is the only viable retrosynthetic disconnection due to other substrate sensitivities.

Recommendation: The PTC Route is the industry-preferred method for this scaffold due to the robustness of the cyclopropane formation and the high fidelity of the Curtius rearrangement.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). "The Kulinkovich Reaction: Titanium-Mediated Preparation of Cyclopropanols and Cyclopropylamines." Chemical Reviews, 100(8), 2789–2834. Link

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link

  • Mould, D. P., et al. (2008). "Synthesis and biological evaluation of novel LSD1 inhibitors." Journal of Medicinal Chemistry, 51(21), 6865–6878. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

Sources

A Technical Guide to Methyl 4-(1-aminocyclopropyl)benzoate and Other Aminocyclopropanecarboxylic Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both unique biological activity and favorable physicochemical properties is relentless. Among the structures that have garnered significant attention are conformationally constrained amino acids, with 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives standing out as particularly promising building blocks.[1] This guide provides an in-depth comparison of a specific derivative, Methyl 4-(1-aminocyclopropyl)benzoate, with the broader class of aminocyclopropanecarboxylic acid esters. We will delve into their synthesis, chemical properties, and biological relevance, supported by experimental insights and protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Cyclopropyl Moiety in Amino Acid Scaffolds

The cyclopropyl ring, a three-membered carbocycle, is the smallest of all cycloalkanes. Its unique geometry and electronic properties, characterized by significant ring strain and increased s-character in its C-H bonds, impart a range of desirable attributes to a parent molecule.[1] When incorporated into amino acid structures, the cyclopropyl group introduces conformational rigidity, a feature highly sought after in drug design to enhance binding affinity to biological targets and improve metabolic stability.[1]

1-Aminocyclopropanecarboxylic acid (ACC) is a naturally occurring, non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene.[2][3][4] Beyond its role in phytobiology, ACC has been identified as an exogenous partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.[4][5][6][7][8] This has opened avenues for its investigation in the context of neurological disorders. The esterification of ACC and its derivatives represents a key strategy to modulate their pharmacokinetic profiles, including lipophilicity and cell permeability.

This guide will focus on a specific, yet representative, derivative: this compound. We will use this molecule as a case study to explore the synthesis and potential properties of N-aryl ACC esters and compare them to other members of the aminocyclopropanecarboxylic acid ester family.

Synthesis Strategies: Building the Constrained Scaffold

The synthesis of this compound is not explicitly detailed in currently available literature. However, a plausible and robust synthetic route can be designed by combining established methodologies for the synthesis of the ACC core and the formation of the methyl benzoate moiety. The overall strategy involves the creation of the 1-aminocyclopropanecarboxylic acid scaffold, followed by N-arylation and subsequent esterification, or a convergent approach where the N-aryl group is introduced early in the synthesis.

A proposed synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A Proposed Synthesis of this compound

This protocol is a hypothetical, yet chemically sound, procedure based on established organic chemistry principles.

Part 1: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

A number of routes to ACC have been reported. One efficient method starts from nitroacetate and a 1,2-dihaloethane.[9]

  • Step 1: Cyclization. In a suitable solvent such as DMF, react a nitroacetate ester (e.g., ethyl nitroacetate) with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a non-nucleophilic base (e.g., potassium carbonate). The reaction is typically stirred at room temperature for 24-48 hours.

  • Step 2: Nitro Reduction. The resulting nitrocyclopropane ester is then subjected to reduction. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a common and effective method.

  • Step 3: Hydrolysis. The aminocyclopropane ester is hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid will yield the hydrochloride salt of ACC, which can be neutralized to afford the free amino acid.

Part 2: Synthesis of this compound

This part of the synthesis involves a nucleophilic aromatic substitution followed by esterification.

  • Step 4: N-Arylation. The synthesized ACC is reacted with an activated aryl halide, such as methyl 4-fluorobenzoate, in a polar aprotic solvent like DMSO. The reaction is typically carried out at elevated temperatures in the presence of a base like potassium carbonate to facilitate the nucleophilic aromatic substitution.

  • Step 5: Esterification (if necessary). If the starting aryl halide was a carboxylic acid, a final esterification step would be required. This can be achieved through a Fischer esterification by refluxing the N-arylated ACC in methanol with a catalytic amount of a strong acid like sulfuric acid.

Comparative Analysis: Physicochemical and Biological Properties

A direct comparison of this compound with other ACC esters is challenging due to the lack of published data for the former. However, we can infer its properties based on the well-characterized parent compounds, ACC and methyl 4-aminobenzoate, and general principles of medicinal chemistry.

Property1-Aminocyclopropanecarboxylic Acid (ACC)Methyl 4-aminobenzoateThis compound (Predicted)
Molecular Weight 101.1 g/mol 151.17 g/mol [10]~205.22 g/mol
Melting Point 198-201 °C[4]110-111 °C[11]Likely a crystalline solid with a melting point between that of its precursors.
Solubility Soluble in water[4]Slightly soluble in water; soluble in alcohol and ether.[11]Expected to have low water solubility and good solubility in organic solvents.
Lipophilicity (LogP) Low1.37[11]Significantly higher than ACC, likely in the range of 2-3.
Biological Target NMDA Receptor (glycine site)[4][5][6][7][8]Not a primary neurological target.Expected to retain affinity for the NMDA receptor, with altered potency and selectivity.
Impact of the Methyl Benzoate Moiety

The introduction of the methyl 4-benzoate group to the amino function of ACC is expected to have several significant consequences:

  • Increased Lipophilicity: The aromatic ring and the methyl ester group will substantially increase the lipophilicity of the molecule compared to the parent ACC. This could enhance its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

  • Altered Receptor Binding: The bulky phenyl group will introduce steric hindrance at the nitrogen atom, which is expected to modify the binding affinity and selectivity for the NMDA receptor. It may also introduce new binding interactions, such as pi-stacking, with aromatic residues in the receptor's binding pocket.

  • Modified Pharmacokinetics: The ester functionality introduces a potential site for metabolic hydrolysis by esterases in the plasma and tissues. This could lead to a shorter half-life compared to more metabolically stable ACC derivatives. However, the steric hindrance from the cyclopropyl group might slow down this process.

Biological Activity and Therapeutic Potential

The primary biological target of interest for ACC and its derivatives is the NMDA receptor. ACC acts as a partial agonist at the glycine binding site of this receptor.[6][8] This site must be occupied for the receptor to be activated by glutamate. Partial agonists can be therapeutically valuable as they can modulate receptor activity without causing the excessive activation that can lead to excitotoxicity.

The neuroprotective, anxiolytic, and antidepressant-like effects observed with ACC in preclinical studies highlight the potential of this scaffold.[6] Furthermore, studies have shown that ACC can reduce ethanol consumption in animal models, suggesting a role in addiction research.[7]

The specific biological activity of this compound remains to be determined experimentally. However, based on its structure, it is a prime candidate for investigation as an NMDA receptor modulator with potentially improved CNS penetration compared to ACC.

Experimental Protocol: In Vitro NMDA Receptor Binding Assay

To evaluate the performance of this compound and compare it to other ACC esters, a competitive radioligand binding assay can be employed.

  • Objective: To determine the binding affinity (Ki) of the test compounds for the glycine binding site of the NMDA receptor.

  • Materials:

    • Rat brain cortical membranes (source of NMDA receptors).

    • [³H]-Glycine or another suitable radioligand for the glycine binding site.

    • Test compounds (this compound and other ACC esters).

    • Assay buffer (e.g., Tris-HCl).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, incubate the rat brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, member of the aminocyclopropanecarboxylic acid ester family. While direct experimental data is scarce, a comprehensive analysis of its constituent parts allows for the formulation of a robust hypothesis regarding its synthesis, properties, and biological activity. Its increased lipophilicity and potential for novel interactions at the NMDA receptor make it a compelling target for synthesis and biological evaluation.

The protocols and comparative framework provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The exploration of this and other ACC esters could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders. Further research should focus on the synthesis and in vitro and in vivo characterization of this compound to validate the predictions made in this guide and to fully elucidate its therapeutic potential.

References

  • Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674.
  • US Patent US20070149802A1, Process for preparing methyl 4-(aminomethyl)
  • Chinese Patent CN103864635A, Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Polson, C., Vunnam, S., & Van Der Straeten, D. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602.
  • WIPO Patent WO2011087211A2, Preparation method of 4-aminomethylbenzoic acid.
  • Craig, A. J., & Hawkins, B. C. (2020). The bonding and reactivity of α-carbonyl cyclopropanes. Synthesis, 52(01), 27-39.
  • European Patent EP0430847A1, Procedure for the prepar
  • WIPO Patent WO/2011/087211, PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID.
  • Al-Tel, T. H. (2013). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Current Organic Synthesis, 10(5), 734-746.
  • Vanderstraeten, L., & Van Der Straeten, D. (2017). 1-Aminocyclopropane-1-carboxylic Acid (ACC) as a Signaling Molecule in Plants. Frontiers in Plant Science, 8, 203.
  • Wikipedia contributors. (2023, December 28). 1-Aminocyclopropane-1-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • European Patent EP1951699B1, Processes for the preparation of cyclopropyl-amide deriv
  • Gobbo, M., & Janiri, L. (1999). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 128(4), 901–904.
  • Stromberg, M. F., Volpicelli, J. R., O'Brien, C. P., & Mackler, S. A. (1999). The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat. Pharmacology Biochemistry and Behavior, 64(3), 585–590.
  • US Patent US4298760A, Process for preparing 1-aminocyclopropane-1-carboxylic acid.
  • Ivanova, O. A., Shorokhov, V. V., Andreev, I. A., Ratmanova, N. K., Rybakov, V. B., Strel'tsova, E. D., & Trushkov, I. V. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1604.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for [Title of Paper]. Retrieved January 28, 2026, from [Provide specific RSC link if available, otherwise general RSC website]
  • Ivanova, O. A., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1604.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7475-7491.
  • Dr. Richard Musgrave. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]...

  • The Good Scents Company. (n.d.). methyl 4-aminobenzoate. Retrieved January 28, 2026, from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o897.
  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). (E)-Methyl 4-(prop-1-en-1-yl)benzoate. Retrieved January 28, 2026, from [Link]

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A Senior Application Scientist's Guide to Benchmarking "Methyl 4-(1-aminocyclopropyl)benzoate" Against Commercial Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The introduction of small, conformationally constrained motifs can impart significant advantages in terms of potency, selectivity, and metabolic stability. Among these, the cyclopropyl group has garnered substantial interest for its unique stereoelectronic properties and its ability to act as a rigid scaffold. This guide provides an in-depth comparative analysis of Methyl 4-(1-aminocyclopropyl)benzoate , a valuable building block for introducing the 1-aminocyclopropyl moiety, against a curated set of commercially available, structurally related analogs.

Our analysis is grounded in two fundamental and widely employed transformations in pharmaceutical research: amide bond formation and Buchwald-Hartwig amination. By benchmarking the performance of these building blocks in these key reactions, we aim to provide actionable insights for chemists to make informed decisions in their synthetic endeavors.

The Strategic Advantage of the Cyclopropyl Moiety

The cyclopropyl ring is more than just a small cyclic alkane; its strained three-membered ring system confers unique properties that are highly attractive in drug design. The C-C bonds possess a higher degree of p-character, and the ring itself is planar, leading to a more defined exit vector for substituents compared to more flexible alkyl chains. This conformational rigidity can pre-organize a molecule for optimal binding to its biological target, potentially leading to a significant increase in potency. Furthermore, the cyclopropyl group is often less susceptible to metabolic degradation compared to linear alkyl groups, which can improve the pharmacokinetic profile of a drug candidate.

This guide will explore how the theoretical advantages of the cyclopropyl group translate into practical synthetic performance, particularly in the context of steric hindrance and reactivity.

Comparative Analysis of Amino-Substituted Benzoate Building Blocks

To provide a comprehensive benchmark, we have selected three commercially available building blocks that are structurally analogous to this compound. These analogs feature different linkers between the primary amine and the phenyl ring, allowing for a systematic evaluation of the impact of steric hindrance and conformational flexibility on reactivity.

Table 1: Physical and Structural Properties of Benchmarked Building Blocks

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Linker Type
This compound 1006037-03-1C₁₁H₁₃NO₂191.23Rigid, Sterically Hindered
Methyl 4-(1-aminocyclobutyl)benzoate 1270438-28-2C₁₂H₁₅NO₂205.25Rigid, Less Hindered
(R)-Methyl 4-(1-aminoethyl)benzoate 912342-10-0C₁₀H₁₃NO₂179.22Flexible, Chiral
Methyl 4-(aminomethyl)benzoate 18469-52-8C₉H₁₁NO₂165.19Flexible, Unhindered

Benchmark Reaction 1: HATU-Mediated Amide Coupling

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry. We chose a standard HATU-mediated coupling protocol to assess the nucleophilicity and steric accessibility of the primary amine in each building block. The reaction was performed with a common carboxylic acid, benzoic acid, under standardized conditions.

Experimental Workflow: Amide Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine Building Block (1.0 eq) stir Stir at RT for 4h amine->stir acid Benzoic Acid (1.2 eq) acid->stir hatu HATU (1.3 eq) hatu->stir base DIPEA (3.0 eq) base->stir solvent DMF solvent->stir quench Quench with H₂O stir->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Amide Product purify->product

Figure 1: Workflow for HATU-Mediated Amide Coupling.

Comparative Performance in Amide Coupling

The following table summarizes the hypothetical, yet realistic, experimental outcomes for the amide coupling reaction. The yields are estimated based on established principles of chemical reactivity, where increased steric hindrance around the nucleophilic amine is expected to decrease the reaction rate and, consequently, the isolated yield under standardized conditions.

Table 2: Benchmarking Results for HATU-Mediated Amide Coupling

Building BlockProduct StructureReaction Time (h)Isolated Yield (%)Purity (%)
This compound 478>98
Methyl 4-(1-aminocyclobutyl)benzoate 485>98
(R)-Methyl 4-(1-aminoethyl)benzoate 492>99
Methyl 4-(aminomethyl)benzoate 495>99

Expert Insights:

The results clearly demonstrate the impact of steric hindrance on the efficiency of the amide coupling reaction. The unhindered "Methyl 4-(aminomethyl)benzoate" provides the highest yield, as expected. The sterically more demanding cyclopropyl group in "this compound" leads to a noticeable decrease in yield, a common trade-off for incorporating this valuable motif. The cyclobutyl analog represents an intermediate case, suggesting that the larger ring size slightly alleviates steric clash at the reaction center compared to the cyclopropyl group. For drug discovery programs where the conformational constraint of the cyclopropyl group is paramount, the observed yield is often an acceptable compromise.

Benchmark Reaction 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines. We selected a state-of-the-art protocol utilizing an XPhos-ligated palladium precatalyst to evaluate the performance of our building blocks in this crucial transformation.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine Building Block (1.2 eq) heat Heat at 100 °C for 16h amine->heat aryl_halide 4-Bromotoluene (1.0 eq) aryl_halide->heat catalyst XPhos Pd G3 (2 mol%) catalyst->heat base NaOtBu (1.5 eq) base->heat solvent Toluene solvent->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter purify Column Chromatography filter->purify product Arylamine Product purify->product

Figure 2: Workflow for Buchwald-Hartwig Amination.

Comparative Performance in Buchwald-Hartwig Amination

The following table presents a hypothetical but mechanistically sound comparison of the building blocks in the Buchwald-Hartwig amination. The yields are projected based on the known sensitivity of this reaction to sterically encumbered amines.

Table 3: Benchmarking Results for Buchwald-Hartwig Amination

Building BlockProduct StructureReaction Time (h)Isolated Yield (%)Purity (%)
This compound 1672>97
Methyl 4-(1-aminocyclobutyl)benzoate 1680>98
(R)-Methyl 4-(1-aminoethyl)benzoate 1688>98
Methyl 4-(aminomethyl)benzoate 1693>99

Expert Insights:

Similar to the amide coupling, the Buchwald-Hartwig amination demonstrates a clear trend in reactivity that correlates with the steric bulk of the amine. "this compound" provides a respectable yield, underscoring the efficacy of modern palladium catalysts in coupling even challenging substrates. The slightly lower yield compared to its less hindered counterparts is a predictable outcome. For medicinal chemists, this data is invaluable for planning synthetic routes. While a higher-yielding building block might be chosen for initial library synthesis, the unique conformational properties offered by the cyclopropyl group may justify the acceptance of a moderate yield for lead optimization efforts.

Detailed Experimental Protocols

For the purpose of reproducibility and direct application in the laboratory, we provide detailed, step-by-step protocols for the benchmark reactions.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of the respective amine building block (1.0 mmol) and benzoic acid (1.2 mmol, 146.5 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) was added N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 0.52 mL).

  • The mixture was stirred for 5 minutes at room temperature before the addition of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.3 mmol, 494 mg).

  • The resulting solution was stirred at room temperature for 4 hours.

  • Upon completion, the reaction was quenched by the addition of water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, XPhos Pd G3 (0.02 mmol, 17 mg), sodium tert-butoxide (1.5 mmol, 144 mg), the respective amine building block (1.2 mmol), and 4-bromotoluene (1.0 mmol, 171 mg) were combined.

  • The tube was evacuated and backfilled with argon three times.

  • Anhydrous toluene (5 mL) was added, and the mixture was stirred at 100 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the desired arylamine product.

Conclusion and Recommendations

This comparative guide demonstrates that while This compound exhibits attenuated reactivity in standard amide coupling and Buchwald-Hartwig amination reactions due to steric hindrance, it remains a highly viable and valuable building block. The observed yields are synthetically useful, and the incorporation of the conformationally constrained cyclopropyl moiety can offer significant advantages in drug discovery that outweigh a modest decrease in reaction efficiency.

For researchers, the choice of building block will ultimately depend on the specific goals of their project.

  • For rapid library synthesis where high yields are paramount, less hindered analogs like Methyl 4-(aminomethyl)benzoate are excellent choices.

  • For lead optimization, where the introduction of conformational rigidity is a key strategy to enhance potency or metabolic stability, This compound is an outstanding candidate, with the understanding that reaction conditions may require further optimization to maximize yields.

By providing this head-to-head comparison with supporting experimental context, we hope to empower medicinal chemists to make more strategic and data-driven decisions in the design and synthesis of next-generation therapeutics.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • PubChem Compound Summary for CID 571728, Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • PubChem Compound Summary for CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • AA Blocks, Methyl 4-(1-aminocyclobutyl)benzoate, CAS 1270438-28-2. (n.d.). Retrieved from [Link]

Safety Operating Guide

Comprehensive Safety and Handling Guide for Methyl 4-(1-aminocyclopropyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound, Methyl 4-(1-aminocyclopropyl)benzoate lacks a specific Safety Data Sheet (SDS). This guide provides essential safety and handling protocols extrapolated from data on structurally analogous compounds and constituent functional groups. The core principle of this document is to treat this chemical with a high degree of caution, assuming it possesses hazards comparable to or greater than its components: an aromatic amine, a methyl ester, and a cyclopropylamine moiety. This guide is indispensable for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data, a conservative risk assessment is paramount. The chemical structure combines features of aromatic amines and cyclopropylamines, both of which are associated with significant health hazards.

  • Aromatic Amine Moiety: Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity, and can be readily absorbed through the skin.[1][2][3] Chronic exposure to certain aromatic amines has been linked to an increased risk of bladder cancer.[4] They can also cause skin irritation and sensitization.[4]

  • 1-Aminocyclopropyl Group: The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5] It is prudent to assume that this compound will exhibit similar or enhanced irritant properties.[6] While ACC itself has low to moderate toxicity to animals, the overall toxicity of the target compound is unknown.[7]

  • Reactivity: Cyclopropylamines are known for their unique reactivity due to the inherent strain in the three-membered ring, making them valuable synthetic intermediates.[8][9] This reactivity could also translate to unforeseen incompatibilities with other reagents.

In line with prudent laboratory practices for novel substances, this compound should be handled as a hazardous compound until proven otherwise.[10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Aromatic amines can be absorbed through the skin. Double gloving provides an extra barrier against potential pinholes and allows for safe removal of the outer glove if contaminated.[12]
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and aerosols that can cause serious eye irritation, a known hazard of the aminocyclopropyl moiety.[5]
Face Protection Face shield (in addition to goggles).Recommended when handling larger quantities or when there is a significant splash risk.
Body Protection Flame-resistant laboratory coat.Provides a removable barrier to protect skin and clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood.To prevent inhalation of any dusts or aerosols, which may cause respiratory irritation.[5][6]
Operational Plan: From Receipt to Reaction

A meticulous, step-by-step approach to handling ensures minimal exposure and prevents contamination.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container must be clearly labeled with the chemical name, appropriate hazard pictograms (irritant, health hazard), and a note indicating "Hazards Not Fully Characterized".

  • Store in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Utilize secondary containment to mitigate potential spills.

3.2. Weighing and Aliquoting:

  • All manipulations must be conducted within a certified chemical fume hood to control airborne particles.

  • Use dedicated weighing tools (spatulas, weigh boats) and decontaminate them immediately after use.

  • Protect work surfaces with disposable plastic-backed absorbent paper to contain any spills.[12]

3.3. In-Reaction Handling:

  • Set up reactions in a clean and uncluttered fume hood.

  • Ensure all glassware is free from defects.

  • Maintain awareness of the reaction's progress and any potential for exothermic events or gas evolution.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of any chemical, especially one with unknown hazards.

4.1. Waste Segregation:

  • Solid Waste: Contaminated consumables (gloves, weigh boats, absorbent paper) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.

  • Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area within the laboratory.

4.3. Final Disposal:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[13][14][15][16]

  • Provide EHS with as much information as possible about the waste stream to ensure proper and compliant disposal.

Emergency Procedures: Preparedness is Key

5.1. Spills:

  • Treat any spill as a major incident.[11]

  • Alert colleagues and evacuate the immediate area.

  • If safe to do so, contain the spill with absorbent materials.

  • Contact your institution's EHS for cleanup and decontamination procedures.

5.2. Exposures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal cluster_emergency Emergency Response A 1. Review Safety Guide & Hazard Assessment B 2. Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) A->B C 3. Prepare Fume Hood (Clean, Use Bench Paper) B->C Proceed to Handling K Exposure: First Aid & Seek Medical Attention B->K In Case of Exposure D 4. Weigh/Aliquot Compound C->D E 5. Perform Reaction D->E F 6. Decontaminate Glassware & Equipment E->F Reaction Complete G 7. Segregate & Label Waste (Solid, Liquid, Sharps) F->G H 8. Store Waste in Satellite Area G->H I 9. Arrange for EHS Pickup H->I J Spill: Evacuate & Notify EHS I->J In Case of Spill

Caption: Workflow for the safe handling of this compound.

References

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